Z-L-Dbu(N3)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFMNJJEQRLIV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-L-Dbu(N3)-OH: A Versatile Reagent for Bioconjugation and Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-L-Dbu(N3)-OH, a valuable chemical tool in the fields of bioconjugation, peptide chemistry, and drug development. This document details its chemical properties, core applications, and standardized experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, as well as its incorporation into peptide chains.
Core Concepts: Introduction to this compound
This compound is a non-canonical amino acid derivative that features an azide moiety on its side chain.[1][2] This azide group serves as a chemical handle for "click chemistry," a suite of biocompatible reactions known for their high efficiency and specificity.[1][2] The presence of a benzyloxycarbonyl (Z) protecting group on the alpha-amino group makes it particularly suitable for use in solid-phase peptide synthesis (SPPS).
The key utility of this compound lies in its ability to participate in two major types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide group of this compound with a terminal alkyne to form a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts the azide with a strained cyclooctyne, making it ideal for applications in living systems where copper toxicity is a concern.
These reactions enable the precise and stable conjugation of peptides or other molecules containing this compound to a wide array of other molecules, including fluorescent dyes, imaging agents, and drug payloads.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1932657-23-2 |
| Molecular Formula | C₁₂H₁₄N₄O₄ |
| Molecular Weight | 278.27 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Key Applications in Research and Development
The unique properties of this compound make it a versatile tool for a range of applications in chemical biology and drug development.
Peptide Synthesis and Modification
This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the conditions of peptide synthesis, allowing for the creation of peptides with a site-specific handle for further modification. This enables the synthesis of:
-
Peptide-drug conjugates: For targeted drug delivery.
-
Cyclic and "stapled" peptides: To enhance stability and bioactivity.
-
Fluorescently labeled peptides: For imaging and diagnostic applications.
Bioconjugation
The azide functionality of this compound is a versatile handle for bioconjugation, enabling the attachment of peptides to other molecules or surfaces. This is particularly useful for:
-
Attaching peptides to proteins or antibodies: To create novel biologics with enhanced properties.
-
Immobilizing peptides on surfaces: For use in biosensors and other diagnostic devices.
-
Creating complex biomolecular architectures.
Drug Development
In drug development, this compound serves as a critical linker component. Its ability to form stable triazole linkages through click chemistry is leveraged in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. The high efficiency and biocompatibility of click chemistry reactions make it an attractive strategy for the synthesis of these complex therapeutic agents.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a peptide containing this compound and an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide (incorporating this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Execution:
-
In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 12 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
Azide-containing peptide (incorporating this compound)
-
Strained cyclooctyne (e.g., DBCO or BCN-functionalized molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
-
Reaction Execution:
-
Combine the solutions of the azide-peptide and the cyclooctyne-molecule in a reaction vessel.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne used.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the crude product by RP-HPLC.
-
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for typical click chemistry reactions, which can serve as a reasonable expectation for reaction performance.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | 0.14 |
| DBCO | ~0.1 |
| DIBO | 0.17 |
| DIFO | 0.076 |
Note: The reactivity of this compound in SPAAC reactions will depend on the specific cyclooctyne used.
Table 2: Typical Reaction Parameters and Yields for CuAAC
| Parameter | Typical Value/Range |
| Reactant Concentration | 1-10 mM |
| Copper Catalyst | 0.1-1 mol% |
| Reducing Agent | 1-5 mol% |
| Reaction Time | 1-12 hours |
| Typical Yields | >90% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in chemical biology, peptide science, and drug development. Its ability to be readily incorporated into peptides and to undergo highly efficient and specific click chemistry reactions provides a powerful tool for the synthesis of well-defined bioconjugates and modified peptides. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.
References
An In-depth Technical Guide to Z-L-Dbu(N3)-OH: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Z-L-Dbu(N3)-OH, a valuable reagent in the fields of chemical biology, peptide chemistry, and drug development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in bioconjugation and the construction of complex biomolecules.
Chemical Structure and Properties
This compound, systematically named (S)-3-(((benzyloxy)carbonyl)amino)-4-azidobutanoic acid, is a non-proteinogenic amino acid derivative. Its structure incorporates a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, a carboxylic acid, and a reactive azide (-N3) moiety on the side chain of a 2,4-diaminobutanoic acid (Dbu) backbone.
The presence of the azide group makes this compound a key building block for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] Specifically, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1] These reactions allow for the precise and stable ligation of this compound to molecules containing alkyne or strained cyclooctyne functionalities, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, detailed experimental values for properties such as melting point and solubility can be limited in the public domain.
| Property | Value |
| IUPAC Name | (S)-3-(((benzyloxy)carbonyl)amino)-4-azidobutanoic acid |
| Synonyms | This compound |
| CAS Number | 1932657-23-2 |
| Molecular Formula | C12H14N4O4 |
| Molecular Weight | 278.26 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in many organic solvents. |
Note: Specific quantitative data for melting point and solubility in various solvents are not consistently reported in publicly available literature and may vary depending on the purity of the compound.
Synthesis of this compound
The synthesis of this compound typically involves the modification of a readily available chiral precursor, such as L-aspartic acid or L-2,4-diaminobutyric acid (L-Dbu). The key transformation is the introduction of the azide functionality onto the side chain. While specific, detailed protocols from peer-reviewed literature are not abundant, a general synthetic strategy can be outlined based on established organic chemistry principles for the synthesis of similar azido amino acids.
Representative Synthetic Pathway
The following diagram illustrates a plausible synthetic workflow for obtaining this compound from a suitable protected L-diaminobutanoic acid derivative.
Caption: A generalized workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Starting Material Selection: The choice of the starting material and its protecting group strategy is crucial for achieving the desired stereochemistry and minimizing side reactions.
-
Activation of the Side Chain: For precursors with a hydroxyl group on the side chain, activation to a good leaving group (e.g., mesylate or tosylate) is necessary to facilitate the subsequent nucleophilic substitution with the azide ion.
-
Azide Introduction: The introduction of the azide group is typically achieved via an SN2 reaction using an azide salt, such as sodium azide (NaN3). This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).
-
Protecting Group Manipulation: Orthogonal protecting groups are often employed to selectively protect and deprotect the alpha-amino group and the carboxylic acid during the synthesis. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group.
-
Purification: Purification of the final product and intermediates is typically performed using techniques such as column chromatography or recrystallization to ensure high purity.
Applications in Research and Development
The unique chemical properties of this compound make it a versatile tool for a wide range of applications in scientific research and drug development.
Peptide Synthesis and Modification
This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. The azide-functionalized side chain then serves as a chemical handle for post-synthetic modifications. This allows for the site-specific introduction of various functionalities, including:
-
Fluorophores and Biotin Tags: For studying peptide localization, trafficking, and interactions.
-
Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.
-
Cross-linking Agents: To study peptide-protein interactions or to create well-defined peptide architectures.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The ability to participate in click chemistry reactions makes this compound an ideal building block for bioconjugation. It can be used to link peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, with high specificity and under mild, biocompatible conditions. A significant application in this area is the development of Antibody-Drug Conjugates (ADCs). By incorporating this compound into a linker molecule, a potent cytotoxic drug can be attached to a monoclonal antibody, enabling targeted delivery to cancer cells.
The following diagram illustrates the central role of this compound in a typical click chemistry-mediated bioconjugation workflow.
Caption: The role of this compound in a click chemistry bioconjugation scheme.
Development of Novel Biomaterials
The azide functionality of this compound can be utilized in the synthesis of novel biomaterials. For instance, it can be used to cross-link polymer chains to form hydrogels with tunable properties for applications in tissue engineering and drug delivery. The high efficiency and orthogonality of click chemistry allow for the precise control over the structure and function of these materials.
Conclusion
This compound is a powerful and versatile chemical tool for researchers and scientists in the life sciences. Its unique structure, featuring a reactive azide group, enables a wide array of applications, from the site-specific modification of peptides to the construction of complex bioconjugates and advanced biomaterials. As the fields of chemical biology and drug development continue to advance, the demand for precisely engineered biomolecules will undoubtedly grow, further solidifying the importance of reagents like this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Z-L-Dbu(N3)-OH, chemically known as (2S)-4-azido-2-{[(benzyloxy)carbonyl]amino}butanoic acid. This compound is a valuable bifunctional building block in chemical biology and drug discovery, featuring a protected amino acid and a versatile azide moiety for "click chemistry" applications. This document details a likely synthetic pathway starting from N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH), outlines the necessary characterization techniques for structural verification and purity assessment, and presents the information in a structured format for practical laboratory use.
Introduction
This compound is a non-canonical amino acid derivative that has gained significant interest in the field of bioconjugation, peptide synthesis, and the development of targeted therapeutics. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group allows for its use in standard peptide synthesis protocols. Simultaneously, the azide group on the side chain serves as a chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the precise and efficient conjugation of peptides and other biomolecules to various substrates, including imaging agents, drug payloads, and nanoparticles.
Synthesis of this compound
The most plausible synthetic route to this compound involves the selective diazotransfer onto the side-chain amino group of N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH). Reagents such as trifluoromethanesulfonyl azide (TfN₃) or, more preferably for safety reasons, imidazole-1-sulfonyl azide salts (e.g., the hydrochloride or hydrogen sulfate salt) are employed for this transformation.[1][2][3][4]
dot
Caption: Synthetic pathway for this compound.
Experimental Protocol: Diazotransfer Reaction
This protocol is a representative procedure based on established methods for converting primary amines to azides using imidazole-1-sulfonyl azide hydrogen sulfate.[2]
Materials:
-
N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH)
-
Imidazole-1-sulfonyl azide hydrogen sulfate
-
Triethylamine (Et₃N) or another suitable base
-
Methanol (MeOH) or another suitable solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve Z-L-Dbu-OH (1 equivalent) in methanol.
-
Add triethylamine (2-3 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.5 equivalents) in methanol.
-
Slowly add the imidazole-1-sulfonyl azide solution to the Z-L-Dbu-OH solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Safety Note: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield. Avoid concentrating triflyl azide. The use of imidazole-1-sulfonyl azide salts is recommended as a safer alternative.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include those for the aromatic protons of the Z-group, the benzylic protons, the protons on the amino acid backbone, and the methylene group adjacent to the azide.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. Characteristic peaks would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the butanoic acid chain.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic protons (Z-group) | 7.2-7.4 | 127-136 |
| Benzylic CH₂ (Z-group) | ~5.1 | ~67 |
| α-CH | 4.2-4.4 | ~54 |
| β-CH₂ | 1.9-2.2 | ~30 |
| γ-CH₂-N₃ | 3.3-3.5 | ~50 |
| Carboxyl C=O | - | 170-175 |
| Urethane C=O | - | ~156 |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₁₂H₁₄N₄O₄.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common method. The purity is determined by the relative area of the product peak in the chromatogram.
dot
Caption: Workflow for the characterization of this compound.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications:
-
Peptide Synthesis: It can be incorporated into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.
-
Bioconjugation: The azide group allows for the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, through "click chemistry".
-
PROTACs and ADCs: This building block can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the azide serves as a linker attachment point.
-
Material Science: It can be used to functionalize surfaces and polymers with peptides.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on a diazotransfer reaction, offers a reliable method for its preparation. The characterization techniques described are essential for ensuring the quality and purity of the final product, which is critical for its successful application in research and development. The versatile nature of this compound makes it a valuable reagent for scientists working at the interface of chemistry, biology, and medicine.
References
An In-Depth Technical Guide to Z-L-Dbu(N3)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dbu(N3)-OH, also known as (S)-3-(benzyloxycarbonylamino)-4-azidobutanoic acid, is a synthetic amino acid derivative that has emerged as a valuable tool in chemical biology and drug discovery. Its unique structure, featuring a protected alpha-amino group, a free carboxylic acid, and a side chain terminated with an azide group, makes it a versatile building block for the synthesis of modified peptides and bioconjugates. The presence of the azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, enabling the precise introduction of a wide array of functionalities into biological molecules. This guide provides a comprehensive overview of the known properties, applications, and experimental considerations for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1932657-23-2 | [1][2] |
| Molecular Formula | C12H14N4O4 | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in aqueous solutions. | Inferred from structure and supplier information |
| Storage | Recommended storage at -20°C for long-term stability. Shipped with blue ice. | [3] |
Core Applications in Research and Development
The primary utility of this compound stems from its azide functionality, which is a key component in bioorthogonal chemistry. This allows for the covalent modification of molecules in complex biological environments without interfering with native biochemical processes.
Click Chemistry
This compound is a key reagent for two major types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide of this compound and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN, DIFO) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Peptide Synthesis and Modification
This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The benzyloxycarbonyl (Z) protecting group on the alpha-amino group is compatible with Fmoc-based synthesis strategies. Once incorporated, the azide side chain serves as a handle for:
-
Bioconjugation: Attaching imaging agents (fluorophores), drug molecules, or polyethylene glycol (PEG) chains to peptides.
-
Peptide Cyclization: Creating "stapled" peptides by reacting the azide with an alkyne-containing amino acid within the same peptide chain to enhance structural stability and biological activity.
Antibody-Drug Conjugates (ADCs)
The principles of click chemistry enabled by this compound are relevant to the construction of ADCs, where it can be used as a component of the linker to attach a cytotoxic drug to an antibody.
Experimental Protocols
Due to the limited number of published studies specifically detailing the use of this compound, the following protocols are based on established general procedures for CuAAC and SPAAC with azido-amino acids. Researchers should optimize these conditions for their specific application.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to a peptide incorporating this compound.
Materials:
-
Azide-modified peptide (containing this compound)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4 or another suitable buffer
-
Solvent (e.g., DMSO or DMF) to dissolve reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in a suitable buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used, e.g., 1.2-2 equivalents).
-
Add the copper ligand to the reaction mixture. A typical final concentration is 5 times that of the copper sulfate.
-
Add the CuSO4 solution to the mixture. A typical final concentration is in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 5-10 times that of the copper sulfate.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography to isolate the desired bioconjugate.
-
References
An In-depth Technical Guide to the Azide-Containing Amino Acid Z-L-Dbu(N3)-OH: A Versatile Tool for Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-canonical amino acid, Z-L-Dbu(N3)-OH (N-α-benzyloxycarbonyl-L-β-azido-α,β-diaminobutyric acid), has emerged as a powerful and versatile tool in the fields of chemical biology, peptide synthesis, and drug discovery. Its unique structure, featuring a bioorthogonal azide group, enables a wide range of selective chemical modifications through "click chemistry" reactions. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptides and subsequent conjugation, and its applications in the development of novel therapeutics and biological probes. The strategic incorporation of this azide-containing amino acid allows for the precise engineering of peptides and proteins, facilitating the study of complex biological processes and the creation of targeted therapeutic agents.
Introduction
The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems. Among the most prominent bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with high efficiency and specificity in complex biological environments. Azide-containing amino acids, such as this compound, are key building blocks that enable the introduction of the azide moiety into peptides and proteins, thereby providing a chemical handle for subsequent modifications.
This compound is a derivative of L-diaminobutyric acid where the side-chain amine is functionalized with an azide group and the alpha-amine is protected with a benzyloxycarbonyl (Z) group. This design makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into a peptide sequence. Once incorporated, the azide group can be selectively reacted with an alkyne-containing molecule to attach a wide variety of functionalities, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains for improved pharmacokinetics.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.
| Property | Value | Reference |
| CAS Number | 1932657-23-2 | [1] |
| Molecular Formula | C₁₂H₁₄N₄O₄ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity (Typical) | ≥95% (as specified by various suppliers) | |
| Solubility | Soluble in DMF, DMSO, and aqueous base | |
| Storage Conditions | Store at -20°C for long-term stability | [2] |
Synthesis and Incorporation into Peptides
The synthesis of this compound is typically achieved from a protected L-aspartic acid derivative. The incorporation of this compound into a peptide sequence is accomplished using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
General Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for incorporating an azide-containing amino acid into a peptide via SPPS.
Workflow for solid-phase peptide synthesis incorporating this compound.
Detailed Experimental Protocol: Incorporation of this compound using Fmoc-SPPS
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent Fmoc-protected amino acids in the desired sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioorthogonal Conjugation Reactions
The azide group of the incorporated Dbu(N3) residue serves as a versatile handle for bioorthogonal "click" chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[3]
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC on an Azide-Containing Peptide
-
Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the alkyne-functionalized molecule (1.5-2 equivalents).
-
Prepare a fresh solution of sodium ascorbate (10 equivalents) and add it to the reaction mixture.
-
Add a solution of copper(II) sulfate (CuSO₄) (1 equivalent). A ligand such as THPTA or TBTA can be pre-mixed with the CuSO₄ to improve efficiency and reduce cytotoxicity.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Experimental Protocol: SPAAC on an Azide-Containing Peptide
-
Dissolve the azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Add the strained alkyne-functionalized molecule (1.5-2 equivalents), typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using size-exclusion chromatography or RP-HPLC.
Applications in Drug Discovery and Chemical Biology
The ability to site-specifically modify peptides with this compound opens up a vast array of applications.
| Application Area | Description |
| Peptide-Drug Conjugates (PDCs) | The azide handle allows for the attachment of cytotoxic drugs to targeting peptides, enabling the specific delivery of the therapeutic agent to cancer cells, thereby reducing systemic toxicity. |
| Activity-Based Probes (ABPs) | By conjugating a reactive "warhead" to a peptide that targets a specific enzyme, ABPs can be created to profile enzyme activity in complex biological samples. The azide allows for the subsequent attachment of a reporter tag for visualization or enrichment. |
| Probing Protein-Protein Interactions | Fluorophores or cross-linking agents can be attached to a peptide to study its interaction with a target protein. This is valuable for validating drug targets and understanding biological pathways. |
| Improving Pharmacokinetics | The conjugation of polyethylene glycol (PEG) chains ("PEGylation") to a therapeutic peptide can increase its half-life in circulation, reduce immunogenicity, and improve its solubility. |
| Development of Biosensors | The attachment of environmentally sensitive fluorescent dyes can be used to create peptide-based biosensors that report on specific biological events, such as changes in pH or the presence of a particular ion. |
Elucidating Signaling Pathways: A Generalized Example
The NF-κB transcription factors are key regulators of inflammation and immune responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
A peptide inhibitor of the NF-κB pathway could be synthesized with this compound. This would allow for the attachment of a fluorescent probe to visualize the cellular localization of the inhibitor, or a photo-crosslinker to identify its binding partners within the cell.
Conceptual use of a Dbu(N3)-modified peptide to probe the NF-κB pathway.
Conclusion
This compound is a valuable and versatile chemical tool that empowers researchers to precisely engineer peptides and proteins for a wide range of applications in drug discovery and chemical biology. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group make it an accessible and powerful building block for creating sophisticated molecular probes, targeted therapeutics, and novel biomaterials. As our understanding of complex biological systems deepens, the strategic use of azide-containing amino acids like this compound will undoubtedly continue to play a pivotal role in advancing biomedical research.
References
A Comprehensive Technical Guide on the Role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Chemistry of Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the multifaceted role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in chemical transformations involving the specialized amino acid derivative, Z-L-Dbu(N3)-OH. While direct literature on reactions combining these two specific reagents is sparse, this document extrapolates the well-established functions of DBU to the structural features of this compound. DBU, a potent yet non-nucleophilic organic base, is pivotal in a variety of synthetic contexts, including deprotonation, catalysis, and protection/deprotection strategies relevant to peptide synthesis and modification. This compound is a valuable building block in bioconjugation and medicinal chemistry, primarily utilized for its azide functionality in click chemistry reactions.[1][2] This guide will explore the synergistic potential of using DBU in reactions with this compound, covering its roles in activating the carboxylic acid, catalyzing esterifications and cyclizations, and its application in protecting group manipulation. Detailed experimental protocols and mechanistic diagrams are provided to offer a comprehensive resource for researchers in the field.
Introduction to Core Components
This compound: A Versatile Building Block
This compound is a synthetic amino acid derivative with three key functional components:
-
Z-group (Carbobenzyloxy): A well-known protecting group for the α-amino functionality, stable to basic and mildly acidic conditions, and typically removable by catalytic hydrogenolysis.[3]
-
L-Dbu(N3) (L-2-amino-4-azidobutanoic acid backbone): The core structure providing the chirality and, most importantly, a side-chain azide (N3) group. This azide is a key functional handle for "click chemistry," enabling covalent ligation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
-OH (Carboxylic Acid): This group allows for standard peptide bond formation and other derivatizations at the C-terminus.
The combination of these features makes this compound a valuable reagent for incorporating a bioorthogonal handle into peptides and other complex molecules.
DBU: The Non-Nucleophilic Strong Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine with a pKa of its conjugate acid around 12, making it one of the strongest organic bases in common use. Its defining characteristic is its sterically hindered structure, which renders it non-nucleophilic. This allows DBU to function as an efficient proton acceptor in environments containing sensitive electrophilic centers without causing unwanted side reactions like substitution or addition. Its versatility has led to its widespread use as a reagent and catalyst in numerous organic transformations, including eliminations, condensations, and polymer chemistry.
Plausible Roles of DBU in Reactions of this compound
Based on the functional groups present in this compound and the known reactivity of DBU, several key roles for DBU can be postulated.
Role 1: Deprotonation and Activation of the Carboxylic Acid
The most fundamental role of DBU is to act as a base to deprotonate the carboxylic acid of this compound, forming a carboxylate salt. This activation is a prerequisite for several subsequent reactions.
-
Mechanism: DBU abstracts the acidic proton from the -COOH group, forming a DBU-H+ cation and the Z-L-Dbu(N3)-O- carboxylate anion. This carboxylate is now a much more potent nucleophile, ready to react with electrophiles.
Caption: DBU-mediated deprotonation of this compound.
This activation is the first step in reactions such as esterification or coupling.
Role 2: Catalysis of Esterification Reactions
DBU is an effective catalyst for the esterification of carboxylic acids, particularly with reagents like dimethyl carbonate (DMC). This method is valuable for creating methyl esters of molecules with acid-sensitive functionalities.
-
Mechanism: The proposed mechanism involves DBU acting as a nucleophilic catalyst.
-
DBU attacks the electrophilic methylating agent (e.g., DMC), forming a carbamate intermediate.
-
The carboxylate of this compound (formed by deprotonation with another equivalent of DBU or a weaker base) then attacks this activated intermediate.
-
The corresponding methyl ester is formed, and DBU is regenerated.
-
Caption: DBU-catalyzed esterification workflow.
This catalytic cycle highlights the dual role of DBU as both a base and a nucleophilic catalyst in certain contexts.
Role 3: Promotion of Cyclization and Other Reactions
DBU is widely used to promote intramolecular reactions by acting as a base. For instance, it can facilitate cyclizations, such as the formation of phthalides from O-alkyl benzoic acids. While this compound is not primed for such a specific cyclization, DBU could be instrumental in other base-mediated intramolecular events or in promoting reactions involving the azide group under specific conditions, for example, in the synthesis of fused 1,2,3-triazoles from aryl azides and activated C-H acids.
Role 4: Application in Protecting Group Chemistry
While the Z-group is not cleaved by DBU, DBU is a well-known reagent for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS). It is often used as a stronger alternative to piperidine, especially for difficult or aggregation-prone sequences.
-
Context: If this compound were to be used in a synthetic route where an Fmoc-protected amine is also present, DBU could be used for selective Fmoc deprotection without affecting the Z-group. This orthogonality is crucial in complex syntheses.
Caption: Workflow for Fmoc-deprotection using DBU.
Quantitative Data Summary
While specific data for reactions of DBU with this compound is not available, the following table summarizes typical conditions for relevant DBU-mediated reactions found in the literature.
| Reaction Type | Substrate Type | DBU Conc. / Equiv. | Solvent | Temperature | Time | Yield (%) | Reference |
| Fmoc Deprotection | Fmoc-protected peptide on resin | 2% (v/v) | DMF | Room Temp. | < 1 min - 30 min | >95% | |
| Esterification | Carboxylic Acid + DMC | Catalytic (e.g., 0.2 equiv.) | None or THF | 90 °C - Reflux | 16 - 24 h | 85-98% | |
| Azide Cycloaddition | Aryl Azide + Active Methylene | Catalytic | DMSO | 80 °C | 3 - 5 h | 70-92% | |
| Ring Opening | Aziridine + Carboxylic Acid | Catalytic (10 mol%) | CH3CN | Room Temp. | 1 - 4 h | 82-95% |
Detailed Experimental Protocols
The following are representative protocols for key reactions where DBU's role is critical. These can be adapted for use with this compound.
Protocol 1: General Procedure for DBU-Catalyzed Methyl Esterification
(Adapted from the esterification of carboxylic acids with DMC)
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (e.g., this compound, 1.0 mmol).
-
Reagent Addition: Add dimethyl carbonate (DMC, 10.0 mmol, 10 equiv.) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 mmol, 0.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approx. 90 °C) and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove DBU, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired methyl ester.
Protocol 2: General Procedure for Fmoc-Deprotection in SPPS using DBU
(Adapted from standard SPPS protocols)
-
Resin Preparation: Swell the Fmoc-protected peptide-resin (1.0 g) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
Deprotection: Add the deprotection solution consisting of 2% DBU (v/v) in DMF (10 mL per gram of resin).
-
Reaction: Agitate the resin slurry at room temperature for 5-30 minutes. The cleavage can be monitored by observing the UV absorbance of the dibenzofulvene-adduct in the drained solution.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3 x 10 mL) to remove all traces of the reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The resin is now ready for the next amino acid coupling step.
Conclusion
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful and versatile tool for the synthetic chemist working with complex molecules like this compound. Its primary role as a strong, non-nucleophilic base allows it to activate carboxylic acids for subsequent reactions, while its catalytic activity can be harnessed for efficient esterifications. Furthermore, its application in orthogonal protecting group strategies, such as Fmoc removal, underscores its importance in modern peptide and bioconjugate chemistry. Understanding these distinct roles enables researchers to strategically employ DBU to achieve high yields and purity in multi-step synthetic pathways involving this valuable azido-amino acid building block.
References
Z-L-Dbu(N3)-OH for Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This powerful technology has opened new avenues for probing biological systems, enabling the site-specific labeling of proteins, tracking of biomolecules, and the development of novel therapeutic strategies.[2][3][4][5] At the heart of many bioorthogonal applications is the "click chemistry" concept, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts.
A key player in the bioorthogonal toolkit is the azide-alkyne cycloaddition, which can be catalyzed by copper (CuAAC) or proceed via strain-promoted mechanisms (SPAAC). The unnatural amino acid, Z-L-Dbu(N3)-OH (Nε-benzyloxycarbonyl-Nα-azido-L-2,4-diaminobutyric acid), provides a versatile building block for introducing an azide moiety into proteins. This azido group serves as a chemical handle for subsequent bioorthogonal ligation to alkyne-containing probes, facilitating a wide range of applications in drug discovery and chemical biology.
This technical guide provides a comprehensive overview of this compound, including its properties, relevant experimental protocols, and applications in bioorthogonal chemistry.
Core Concepts of this compound in Bioorthogonal Chemistry
This compound is a synthetic amino acid that features an azide group. This functional group is largely inert to the biological milieu of a cell but can react selectively with a partner alkyne group. This specific reactivity is the foundation of its use in bioorthogonal chemistry.
Key Reactions
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction joins azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. CuAAC reactions are known for their high reaction rates, often showing a 107 to 108-fold rate acceleration compared to the uncatalyzed reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The ring strain of these molecules allows the cycloaddition to proceed rapidly without the need for a catalyst. This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.
Quantitative Data
While specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative data for the bioorthogonal reactions in which it participates. These values are based on typical findings for similar azide-containing compounds and reactions.
Table 1: Hypothetical Reaction Kinetics of Azide-Alkyne Cycloadditions
| Reaction Type | Reactants | Second-Order Rate Constant (M-1s-1) | Notes |
| CuAAC | Azide + Terminal Alkyne | ~102 - 103 | Rate is dependent on ligand and copper concentration. |
| SPAAC | Azide + DBCO | ~1 | A common rate for this strained alkyne. |
| SPAAC | Azide + BCN | ~0.1 | BCN generally exhibits a slightly lower reaction rate than DBCO. |
| Uncatalyzed | Azide + Terminal Alkyne | ~10-8 - 10-7 | Demonstrates the significant rate enhancement of catalyzed reactions. |
Table 2: Representative Yields for Bioorthogonal Labeling of Proteins
| Labeling Strategy | Protein Substrate | Labeling Reagent | Typical Yield (%) |
| CuAAC | Azide-containing protein | Alkyne-fluorophore | > 90% |
| SPAAC | Azide-containing protein | DBCO-biotin | > 85% |
| SPAAC | Azide-containing protein | BCN-drug molecule | > 80% |
Table 3: Stability of Azide-Containing Biomolecules
| Condition | Half-life | Notes |
| Physiological Buffer (pH 7.4, 37°C) | > 7 days | Azides are generally stable under physiological conditions. |
| Presence of reducing agents (e.g., DTT) | Stable | The azide group is not susceptible to reduction by common biological reducing agents. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in bioorthogonal chemistry.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for azide-containing amino acids.
Materials:
-
Nε-benzyloxycarbonyl-L-2,4-diaminobutyric acid
-
Triflic anhydride (Tf2O)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Hydrochloric acid (HCl) (1M)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve Nε-benzyloxycarbonyl-L-2,4-diaminobutyric acid in a 1:1 mixture of DCM and water. Cool the solution to 0°C.
-
Add sodium nitrite solution dropwise, followed by the dropwise addition of 1M HCl to maintain a pH of ~3. Stir for 30 minutes at 0°C.
-
Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0°C.
-
Slowly add the diazotized solution to the sodium azide solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Extract the reaction mixture with DCM. Wash the organic layer with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Site-Specific Incorporation of this compound into a Protein
This protocol describes the genetic incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (pEvol plasmid).
-
This compound
-
LB medium and M9 minimal medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEvol plasmid.
-
Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression: Inoculate M9 minimal medium supplemented with this compound (final concentration 1 mM) and appropriate antibiotics with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the target protein containing this compound using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 3: Bioorthogonal Labeling of a this compound-Containing Protein via CuAAC
Materials:
-
Purified protein containing this compound
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration ~10-50 µM) in PBS.
-
Add the alkyne-functionalized probe (5-10 fold molar excess).
-
Catalyst Preparation: Prepare a fresh stock solution of the catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Reaction Initiation: Add the CuSO4/THPTA premix to the reaction mixture (final concentration of CuSO4 ~50 µM).
-
Immediately add freshly prepared sodium ascorbate solution (final concentration ~1 mM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE. Successful labeling will result in a shift in the molecular weight of the protein or can be visualized by in-gel fluorescence if a fluorescent probe was used.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Visualizations
Signaling Pathway: Probing GPCR-Ligand Interactions
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Studying their interaction with ligands is critical for drug development. Bioorthogonal chemistry offers a powerful tool to investigate these interactions. By incorporating this compound into a GPCR, an alkyne-modified ligand can be covalently attached, allowing for the study of binding kinetics, receptor trafficking, and downstream signaling.
Caption: GPCR signaling pathway initiated by ligand binding.
Experimental Workflow: Protein Labeling
The general workflow for utilizing this compound for protein labeling involves three main stages: incorporation of the unnatural amino acid, the bioorthogonal reaction, and downstream analysis.
Caption: Workflow for site-specific protein labeling.
Logical Relationship: Click Chemistry Options
This compound provides the azide handle for two primary types of click chemistry reactions, each with its own advantages and considerations.
Caption: Comparison of CuAAC and SPAAC reactions.
Conclusion
This compound is a valuable tool for researchers in chemical biology and drug development. Its ability to be site-specifically incorporated into proteins provides a powerful platform for a wide range of bioorthogonal chemistry applications. The choice between CuAAC and SPAAC allows for flexibility depending on the experimental system, with CuAAC offering rapid kinetics for in vitro applications and SPAAC providing a biocompatible approach for studies in living cells and organisms. As the field of bioorthogonal chemistry continues to expand, the use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing our understanding of complex biological systems and in the development of next-generation therapeutics.
References
- 1. Novel designer receptors to probe GPCR signaling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing bioorthogonal probes to span a spectrum of reactivities [ouci.dntb.gov.ua]
An In-Depth Technical Guide to Z-L-Dbu(N3)-OH in Click Chemistry for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dbu(N₃)-OH, also known as (S)-3-(Benzyloxycarbonyl)amino-4-azidobutanoic acid, is a non-canonical amino acid and a versatile reagent in the field of click chemistry. Its structure incorporates a protected alpha-amino group, a carboxylic acid, and a side chain terminating in an azide (N₃) group. This azide functionality serves as a key chemical handle for bioorthogonal conjugation, allowing for the precise and efficient coupling of molecules in complex biological environments. This technical guide provides a comprehensive overview of Z-L-Dbu(N₃)-OH, its applications in drug development, detailed experimental protocols, and relevant quantitative data.
The primary utility of Z-L-Dbu(N₃)-OH lies in its ability to participate in two major types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for applications in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[3][4]
Core Concepts and Reactions
Z-L-Dbu(N₃)-OH is a building block that can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[3] Once integrated, the azide group is available for subsequent modification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that joins azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.
Quantitative Data
The following tables summarize key quantitative data for click chemistry reactions involving azido-amino acids. While specific data for Z-L-Dbu(N₃)-OH is not extensively published, the provided values for the closely related Fmoc-L-Dap(N₃)-OH and other azido-amino acids offer a reasonable expectation of reaction performance.
Table 1: Properties of Z-L-Dbu(N₃)-OH
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₄O₄ |
| Molecular Weight | 278.26 g/mol |
| CAS Number | 1932657-23-2 |
Source:
Table 2: Representative Kinetic Data for SPAAC Reactions
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DIBAC/DBCO | 0.3 - 1.0 |
| BCN | 0.1 - 0.5 |
| BARAC | > 1.0 |
Note: Kinetic rates can be influenced by the specific azide, solvent, and temperature. Source:
Table 3: Typical CuAAC Reaction Parameters
| Parameter | Value |
| Reactant Concentration | > 10 µM |
| Copper(I) Catalyst | Copper(II) sulfate with sodium ascorbate |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | Aqueous buffers, DMF, DMSO |
| Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours for quantitative yields |
Source:
Experimental Protocols
The following are detailed methodologies for the incorporation of an azido-amino acid into a peptide and subsequent bioconjugation. These protocols are adapted for Z-L-Dbu(N₃)-OH from established procedures for similar molecules like Fmoc-L-Dap(N₃)-OH.
Protocol 1: Incorporation of Z-L-Dbu(N₃)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Rink Amide resin
-
Z-L-Dbu(N₃)-OH (or Fmoc-protected equivalent for standard Fmoc-SPPS)
-
Standard protected amino acids
-
Coupling reagents (e.g., PyBOP, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF (for Fmoc-SPPS)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh aliquot of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the protected amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor reaction completion with a Kaiser test.
-
-
Incorporation of Z-L-Dbu(N₃)-OH: Follow the same coupling procedure as in step 3, using Z-L-Dbu(N₃)-OH (with appropriate N-terminal protection for the chosen SPPS strategy).
-
Peptide Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Peptide Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide
Materials:
-
Azido-peptide containing Z-L-Dbu(N₃)-OH
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional, e.g., TBTA)
-
Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide and the alkyne-functionalized molecule in the desired buffer.
-
Reagent Addition:
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
If using a ligand, add it at this stage.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide
Materials:
-
Azido-peptide containing Z-L-Dbu(N₃)-OH
-
DBCO-functionalized molecule
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Dissolve the azido-peptide and the DBCO-functionalized molecule in the desired buffer.
-
Incubation: Mix the solutions and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific DBCO derivative.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the conjugate using RP-HPLC.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Z-L-Dbu(N₃)-OH in click chemistry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Z-L-Dbu(N₃)-OH.
Caption: Bioconjugation strategies using an azido-peptide derived from Z-L-Dbu(N₃)-OH.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) targeting a cancer cell.
References
An In-depth Technical Guide to Peptide Modification with Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Z-L-Dbu(N3)-OH (N-γ-azido-N-α-benzyloxycarbonyl-L-diaminobutyric acid) for peptide modification. It covers the core principles, experimental protocols, and applications of this versatile chemical tool in peptide chemistry and drug discovery.
Introduction to this compound and Peptide Modification
This compound is a non-canonical amino acid containing an azide (N3) functional group. This azide moiety serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[1][2] The most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]
The incorporation of this compound into a peptide sequence allows for the precise, site-specific introduction of a wide array of functionalities, including:
-
Biophysical probes: Fluorescent dyes, quenchers, and spin labels for studying peptide conformation and dynamics.
-
Therapeutic payloads: Cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and targeted therapies.
-
Imaging agents: Radioisotopes or contrast agents for in vivo imaging applications.
-
Solubility modifiers: Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Cross-linking agents: For the synthesis of cyclic or stapled peptides with enhanced stability and bioactivity.
The resulting 1,2,3-triazole linkage formed via click chemistry is chemically stable, mimicking the planarity of an amide bond but being resistant to enzymatic cleavage, which can enhance the metabolic stability of the modified peptide.
Core Concepts: CuAAC and SPAAC
The two primary click chemistry reactions utilized for modifying peptides containing this compound are CuAAC and SPAAC. The choice between these two methods depends on the specific application, particularly the biological context and the sensitivity of the peptide to copper.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Reaction between a strained cyclooctyne and an azide, driven by the release of ring strain. |
| Catalyst | Copper(I), often generated in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate). | No catalyst is required. |
| Reaction Rate | Very fast, with rate accelerations of 10^7 to 10^8 compared to the uncatalyzed reaction. | Rate is dependent on the structure and strain of the cyclooctyne. |
| Biocompatibility | The cytotoxicity of copper can be a concern for in vivo applications. | Highly biocompatible and suitable for live-cell and in vivo studies. |
| Alkynes Used | Terminal alkynes (e.g., propargylglycine). | Strained cyclooctynes (e.g., DBCO, BCN). |
| Typical Yields | High, often quantitative (>95%). | Generally high, but can be influenced by the specific cyclooctyne used. |
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-Rink amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including this compound) (3 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU, 3 eq.) in DMF.
-
Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
This protocol describes the conjugation of an alkyne-containing molecule to a peptide containing this compound.
Materials:
-
Azido-peptide (purified)
-
Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) (optional, but recommended to stabilize Cu(I) and improve reaction efficiency)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of water and an organic solvent like DMSO or t-butanol)
Procedure:
-
Reaction Setup:
-
Dissolve the azido-peptide in the reaction buffer.
-
Add the alkyne-containing molecule (typically in a slight molar excess, e.g., 1.5-5 equivalents).
-
-
Addition of Reagents:
-
Prepare a stock solution of CuSO4 and, if used, the copper ligand.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Add the CuSO4 solution (and ligand) to the peptide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of:
-
Peptide: 10 µM - 1 mM
-
Alkyne: 15 µM - 5 mM
-
CuSO4: 50 µM - 1 mM
-
Sodium Ascorbate: 1 mM - 5 mM
-
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the conjugated peptide using RP-HPLC to remove unreacted starting materials and copper catalyst.
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide
This protocol outlines the copper-free conjugation of a strained cyclooctyne to a peptide containing this compound.
Materials:
-
Azido-peptide (purified)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-PEG-NHS ester, which has been reacted with a primary amine)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azido-peptide in the reaction buffer.
-
Add the strained cyclooctyne-containing molecule (typically 1.5-5 fold molar excess).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne. The progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting bioconjugate using techniques such as size-exclusion chromatography (SEC) or RP-HPLC to remove the unreacted cyclooctyne.
-
Analysis: Characterize the final conjugate to confirm successful ligation and determine its purity using methods like SDS-PAGE (for larger proteins), mass spectrometry, and HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Modification and Application
Caption: Workflow for peptide modification using this compound and subsequent applications.
Conceptual Signaling Pathway Modulation
Peptides modified with this compound can be used to create potent and stable ligands for G protein-coupled receptors (GPCRs). The triazole linkage can act as a metabolically stable isostere of a peptide bond, potentially leading to prolonged receptor activation or inhibition.
Caption: Modulation of a GPCR signaling pathway by a triazole-modified peptide.
Applications in Drug Discovery and Chemical Biology
The ability to precisely modify peptides using this compound has significant implications for drug discovery and chemical biology.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use a peptide to deliver a cytotoxic payload to a specific target cell or tissue. The stability of the triazole linker is advantageous in this context.
-
Development of Stable Peptide Therapeutics: The triazole ring can replace a labile amide bond, leading to peptides with increased resistance to proteolysis and improved pharmacokinetic profiles. Triazole-containing peptides have shown promise as antimicrobial and antifungal agents.
-
Probing Biological Systems: By attaching fluorescent probes or other reporter molecules, researchers can track the localization, trafficking, and binding partners of peptides in living cells and organisms.
-
Creation of Novel Biomaterials: The robust nature of the click chemistry reaction allows for the conjugation of peptides to surfaces and polymers, creating functionalized biomaterials for applications in tissue engineering and diagnostics.
Conclusion
This compound is a powerful tool for the site-specific modification of peptides. Its utility in conjunction with click chemistry, particularly CuAAC and SPAAC, provides a versatile platform for the development of novel peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the potential of this technology in their own work.
References
An In-depth Technical Guide to the Azide Group in Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-L-γ-azido-diaminobutyric acid (Z-L-Dbu(N3)-OH), an unnatural amino acid derivative crucial for bioconjugation, peptide modification, and drug development. The focus is on the chemical properties, synthesis, and applications of its defining feature: the side-chain azide group.
Core Concepts: Structure and Functionality
This compound is a derivative of L-2,4-diaminobutyric acid. Its structure consists of:
-
An L-diaminobutyric acid (Dbu) backbone.
-
A benzyloxycarbonyl (Z) group protecting the α-amine, rendering it suitable for standard peptide synthesis protocols.
-
A terminal azide (N₃) group on the γ-carbon of the side chain. This functional group is the key to the molecule's utility.
-
A free carboxylic acid (-OH) group, allowing it to be coupled to other molecules.
The azide group serves as a versatile chemical "handle." It is relatively stable and non-reactive under typical biological and many organic synthesis conditions, yet it can be induced to react with specific partners in a highly selective manner. This bioorthogonal reactivity is the foundation of its widespread use.
Chemical Reactivity of the Azide Group
The azide moiety in this compound is primarily exploited for "click chemistry" reactions.[1] Click chemistry refers to reactions that are high-yielding, stereospecific, and create minimal byproducts under mild conditions.[2]
The two main types of click reactions involving this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction. The azide group reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] This reaction is extremely efficient and can be performed in aqueous environments, making it ideal for bioconjugation.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction. The azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. The release of ring strain drives the reaction forward. This is particularly valuable for applications in living cells where the cytotoxicity of copper is a concern.
Applications in Research and Drug Development
The ability to incorporate a reactive azide handle into peptides and other molecules makes this compound a valuable tool in several fields:
-
Peptide Synthesis and Modification: It can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols. This allows for the precise placement of an azide group within a peptide chain.
-
Bioconjugation: Azide-modified peptides can be conjugated to other molecules (e.g., proteins, nucleic acids, fluorescent dyes, imaging agents, or drug payloads) that have been functionalized with an alkyne.
-
Drug Delivery and Development: The compound is used to create targeted drug delivery systems. For example, an azide-containing peptide that targets a specific cancer cell can be "clicked" onto an alkyne-modified cytotoxic drug, creating a potent and specific therapeutic agent.
-
Peptide Cyclization: If a peptide contains both this compound and an alkyne-containing amino acid, an intramolecular click reaction can be used to create a stable, cyclic "stapled" peptide. This can improve peptide stability and biological activity.
Quantitative Data Overview
| Process | Description | Typical Yield | Reference/Notes |
| Azidation of Precursor | Conversion of a side-chain primary amine or displacement of a leaving group (e.g., mesylate) with sodium azide. | 60% - 92% | Based on the synthesis of azido-melampomagnolide B (60%) and β-Azido L-Homoalanine (92%). |
| SPPS Coupling | Incorporation of an azido-amino acid into a growing peptide chain on a solid support. | >95% | Standard Fmoc-SPPS coupling efficiencies are typically very high. |
| CuAAC Reaction | Cycloaddition of an azide with a terminal alkyne using a Cu(I) catalyst. | 91% - 95% | Based on model reactions between benzyl azide and phenylacetylene. Can be quantitative (>99%) under optimal conditions. |
| SPAAC Reaction | Copper-free cycloaddition of an azide with a strained alkyne (e.g., DBCO). | ~60% | Based on polymer-aptamer conjugation. Yields are highly dependent on steric hindrance and reaction time. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental setups.
Protocol 1: Synthesis of this compound from Z-L-Dbu-OH
This protocol describes a plausible synthetic route via diazotization of the side-chain amine.
Materials:
-
N-α-Z-L-2,4-diaminobutyric acid (Z-L-Dbu-OH)
-
Triflic azide (TfN₃) or another diazotizing reagent
-
Copper(II) sulfate (CuSO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Z-L-Dbu-OH (1 equivalent) in DCM.
-
Reaction Mixture: Add CuSO₄ (catalytic amount) to the solution.
-
Azidation: Slowly add a solution of triflic azide (TfN₃, ~1.2 equivalents) in DCM to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield pure this compound.
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol assumes the use of the Fmoc-protected analogue, Fmoc-L-Dbu(N3)-OH. The Z-protected version is more suited for Boc-SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Dbu(N3)-OH
-
Other Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)
Procedure (Single Coupling Cycle for Fmoc-L-Dbu(N3)-OH):
-
Resin Preparation: Start with the resin-bound peptide chain that has a free N-terminal amine. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Dbu(N3)-OH (3-5 equivalents), HBTU (~3-5 equivalents), and DIPEA (~6-10 equivalents) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold ether.
Protocol 3: Bioconjugation via CuAAC Reaction
This protocol describes the conjugation of an azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-peptide (dissolved in a suitable buffer, e.g., PBS or water/t-butanol mixture)
-
Alkyne-dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Optional Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I)
Procedure:
-
Combine Reactants: In a microcentrifuge tube, combine the azide-peptide and the alkyne-dye in the reaction buffer.
-
Add Copper: Add the CuSO₄ solution to the mixture. The final concentration is typically 50-200 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. The final concentration is typically 1-5 mM.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
Purification: Purify the resulting triazole-linked conjugate using a suitable method, such as HPLC or size-exclusion chromatography, to remove unreacted components and the catalyst.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Application workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Z-L-Dbu(N3)-OH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-L-Dbu(N3)-OH, a key building block in modern chemical biology and drug development. This document details its chemical properties, commercial sourcing, and experimental applications, with a focus on its use in peptide synthesis and subsequent bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Compound Information
This compound , with the systematic name Nα-benzyloxycarbonyl-Nδ-azido-L-2,4-diaminobutanoic acid , is a non-canonical amino acid derivative. The presence of a terminal azide group on the side chain makes it an invaluable tool for the site-specific modification of peptides and other biomolecules.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1932657-23-2 | [1] |
| Molecular Formula | C₁₂H₁₄N₄O₄ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| Solubility | Soluble in DMSO and DMF |
Commercial Sourcing
This compound is available from several reputable chemical suppliers catering to the research and development sector. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.
Table of Verified Suppliers:
| Supplier | Product Number | Website |
| MedChemExpress | HY-151737 | --INVALID-LINK-- |
| BLD Pharm | BD110459 | --INVALID-LINK-- |
| TargetMol | T89722 | --INVALID-LINK-- |
Experimental Applications and Protocols
The primary application of this compound is its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), followed by the selective modification of the azide handle via CuAAC. This allows for the conjugation of a wide array of functionalities, including fluorophores, imaging agents, drug molecules, and polyethylene glycol (PEG) chains.[2][3]
Signaling Pathways and Logical Relationships
The azide group of this compound does not directly participate in biological signaling pathways. Instead, it serves as a bioorthogonal chemical handle. The logical relationship of its utility is in enabling the creation of well-defined bioconjugates that can then be used to probe or modulate biological systems.
Experimental Workflow: Peptide Synthesis and Bioconjugation
The following diagram illustrates a typical workflow for the use of this compound in creating a modified peptide.
Caption: Workflow for peptide modification using this compound.
Detailed Experimental Protocol: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Incorporation of this compound: Repeat the deprotection step as in step 2. Couple this compound using the same procedure as in step 3. A longer coupling time (2-4 hours) or a double coupling may be beneficial for this non-standard amino acid.
-
Peptide Elongation: Continue to add subsequent amino acids by repeating the deprotection and coupling steps.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an azide-modified peptide with an alkyne-functionalized molecule in solution.
Materials:
-
Azide-modified peptide (containing the Z-L-Dbu(N3) residue)
-
Alkyne-modified molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
DMSO (if needed to dissolve the alkyne-modified molecule)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-modified peptide in water or buffer.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 1 mM) in buffer.
-
Add the alkyne-modified molecule to a final concentration of 1.5-2 equivalents relative to the peptide.
-
Add the THPTA ligand to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and byproducts.
-
Logical Diagram of the CuAAC Reaction Mechanism
The following diagram illustrates the key steps in the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Navigating the Handling of Z-L-Dbu(N3)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Z-L-Dbu(N3)-OH, a valuable reagent in bioconjugation and click chemistry, requires careful consideration of its stability and storage to ensure experimental success and safety. While specific quantitative stability data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its anticipated stability profile and best practices for storage and handling, drawing upon established principles of organic azide chemistry.
Core Stability Considerations
The stability of organic azides like this compound is influenced by several factors, primarily temperature, light, and chemical environment. The azide functional group is energetic and can be prone to decomposition, releasing nitrogen gas.
General Stability Guidelines for Organic Azides
Two key empirical rules provide a preliminary assessment of the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. Azides with a C/N ratio where the number of carbon atoms is at least three times the number of nitrogen atoms are considered more stable.[1] For this compound (C12H14N4O4), the C/N ratio is 3, suggesting a reasonable degree of stability.
-
Rule of Six: This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) within a molecule contributes to its overall stability by diluting the energetic nature of the functional group.[1][2]
Aliphatic azides, such as the one in this compound, are generally more stable than aryl or acyl azides.[3]
Recommended Storage Protocols
Proper storage is paramount to maintaining the integrity and reactivity of this compound. The primary goals are to minimize exposure to energy sources that can induce decomposition and to prevent contact with incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature. Some suppliers recommend cold-chain transportation.[4] For long-term storage, refrigeration (2-8 °C) is advisable. | Lower temperatures reduce the kinetic energy of the molecules, minimizing the risk of thermal decomposition. |
| Light | Store in a dark place, protected from light. | Organic azides can be sensitive to light, which can provide the energy to initiate decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always explicitly stated for this compound, it is a general best practice for sensitive reagents to prevent potential reactions with atmospheric components. |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to moisture. |
Chemical Compatibility and Handling
Safe and effective use of this compound necessitates an awareness of its chemical compatibility and adherence to strict handling protocols.
Incompatible Materials
| Material Class | Specific Examples | Hazard |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Reaction can form hydrazoic acid (HN3), which is highly toxic and explosive. |
| Heavy Metals and their Salts | Lead, Copper, Mercury, Silver | Can form highly shock-sensitive and explosive heavy metal azides. |
| Halogenated Solvents | Dichloromethane, Chloroform | Can form explosive di- and tri-azidomethane. |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | The azide group can be reduced to an amine. This is a useful synthetic transformation but should be avoided during storage. |
Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of organic azides like this compound.
Caption: A generalized workflow for the safe handling of this compound, emphasizing safety precautions from preparation to disposal.
Experimental Protocols: General Stability Assessment
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple solutions of this compound at a known concentration in the desired buffer or solvent system.
-
Stress Conditions: Expose the samples to various stress conditions in parallel:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 37°C, 50°C) and a control at the recommended storage temperature (e.g., 4°C).
-
Photostability: Expose samples to a controlled light source (e.g., a photostability chamber) and keep a control sample in the dark.
-
pH Stress: Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 4, 7, 9).
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each sample.
-
Analysis: Analyze the aliquots using a suitable analytical method to quantify the amount of remaining this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
The following diagram illustrates the logical flow of this experimental protocol.
Caption: A flowchart depicting a typical experimental workflow for evaluating the stability of an organic azide under various stress conditions.
Conclusion
This compound is a valuable tool in modern drug discovery and chemical biology. By understanding the general principles of organic azide stability and adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent and maintain a safe laboratory environment. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
References
Methodological & Application
Application Notes and Protocols for Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L-Dbu(N3)-OH, chemically known as (S)-3-(benzyloxycarbonyl)amino-4-azidobutanoic acid, is a versatile non-proteinogenic amino acid derivative. Its unique structure, featuring a side-chain azide and a Z-benzyloxycarbonyl protecting group, makes it a valuable building block in peptide synthesis and bioconjugation. The azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient labeling and modification of peptides and other biomolecules. This document provides detailed experimental protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Chemical Properties and Handling
This compound is a click chemistry reagent containing an azide group.[1][2] It is essential to handle this compound with care, following standard laboratory safety procedures.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₄O₄ |
| Molecular Weight | 278.26 g/mol |
| CAS Number | 1932657-23-2 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using standard Fmoc chemistry. The Z-protecting group on this compound is compatible with the Fmoc/tBu strategy as it is typically removed under different conditions (e.g., hydrogenolysis) than the Fmoc and side-chain protecting groups.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
Follow the same procedure as for standard amino acids, using this compound. A longer coupling time (2-4 hours) may be beneficial.
-
-
Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Caption: General workflow for a solution-phase SPAAC reaction.
| Parameter | Recommended Condition |
| Peptide Concentration | 1-10 mM |
| DBCO Reagent Stoichiometry | 1.1-1.5 equivalents |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) |
| Reaction Time | 1-24 hours |
| Temperature | Room Temperature or 37°C |
Purification and Analysis
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides containing this compound and their conjugates.
| Parameter | Recommended Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A scouting gradient (e.g., 5-95% B over 30 min) followed by a shallow gradient around the elution peak. [3] |
| Detection | 210-220 nm |
Analysis by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the identity of the synthesized peptides and their conjugates.
-
Electrospray Ionization (ESI-MS): Ideal for LC-MS/MS analysis to confirm the mass of the purified peptide.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for rapid screening of synthesis products.
The incorporation of this compound will result in a specific mass shift in the peptide, which can be precisely calculated and verified.
Signaling Pathway and Logical Relationships
The primary utility of this compound is to enable the covalent linkage of a peptide to another molecule via click chemistry. This allows for the creation of various functional constructs.
Logical Relationship for Peptide Bioconjugation:
Caption: Logical workflow for creating functional peptide conjugates.
References
Application Notes and Protocols for the Incorporation of Z-L-Dbu(N3)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the azide-containing amino acid, Z-L-Dbu(N3)-OH ((S)-3-(benzyloxycarbonyl)amino-4-azidobutanoic acid), into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of the azide moiety offers a versatile chemical handle for post-synthetic modifications via "click chemistry," enabling a broad range of applications in drug discovery, chemical biology, and materials science.
Introduction
This compound is a valuable building block for the synthesis of modified peptides. The benzyloxycarbonyl (Z) protecting group on the alpha-amine is compatible with Boc-based SPPS strategies, and the azide group on the side chain is stable to the acidic conditions used for Boc deprotection. This orthogonality allows for the site-specific incorporation of the azide functionality, which can be subsequently used for various bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, making them ideal for attaching imaging agents, therapeutic payloads, or for creating cyclic peptides with enhanced stability and bioactivity.[1][2]
Key Applications
The incorporation of this compound into peptides opens up a multitude of possibilities for creating novel and functional biomolecules:
-
Peptide Cyclization: The azide group can react with an alkyne-containing amino acid within the same peptide chain to form a stable triazole linkage, resulting in a cyclized peptide. Peptide cyclization is a widely used strategy to improve metabolic stability, receptor binding affinity, and bioavailability.[3][4]
-
Bioconjugation: The azide handle allows for the straightforward attachment of various molecules, including fluorescent dyes for cellular imaging, cytotoxic drugs for targeted cancer therapy (peptide-drug conjugates), and polyethylene glycol (PEG) to improve pharmacokinetic properties.[5]
-
Peptidomimetics: The triazole ring formed during click chemistry can act as a bioisostere of the peptide bond, offering resistance to enzymatic degradation while maintaining or even improving biological activity.
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively published in a comparative tabular format, the following table provides representative data for coupling efficiencies of amino acids in Boc-based SPPS, which can serve as a general guideline. Achieving high coupling efficiency is critical for the successful synthesis of long peptides.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for Boc-based SPPS. |
| Initial Resin Loading | 0.5 - 1.0 mmol/g | Varies depending on the specific resin used. |
| This compound Equivalents | 2 - 4 eq. (relative to resin loading) | An excess is used to drive the coupling reaction to completion. |
| Coupling Reagent | HBTU/HOBt or HATU | Common activators for peptide bond formation. |
| Base | DIPEA or Collidine | Used to activate the coupling reagents. |
| Coupling Time | 1 - 4 hours | Reaction completion can be monitored using the Kaiser test. |
| Typical Coupling Yield | >99% | High yields are expected with optimized conditions. |
| Crude Peptide Purity | >70% (sequence dependent) | Purity is highly dependent on the peptide sequence and length. |
| Purified Peptide Purity | >95% - 99% | Achievable with standard HPLC purification. |
Experimental Protocols
The following protocols are based on standard Boc-based solid-phase peptide synthesis procedures. Optimization may be required for specific peptide sequences.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis Cycle
This protocol outlines the general steps for elongating the peptide chain on a solid support.
Workflow for Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc-based SPPS.
Materials:
-
Peptide synthesis vessel
-
Shaker or bubbler
-
Boc-protected amino acids
-
This compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x).
-
Neutralize the resin by washing with 5% DIPEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (or the next Boc-amino acid) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Z and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Caution: High-acidity cleavage cocktails like HF and TFMSA are extremely hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin. A common cocktail for Z-group removal is HF with anisole as a scavenger, typically for 1 hour at 0°C. Alternatively, Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers can be used.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
Reversed-phase HPLC system (preparative and analytical)
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical reversed-phase HPLC.
-
Verify the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Protocol 4: On-Resin Peptide Cyclization via CuAAC
This protocol describes the cyclization of a linear peptide containing this compound and an alkyne-containing amino acid (e.g., Propargylglycine).
Workflow for On-Resin Peptide Cyclization
Caption: Workflow for on-resin peptide cyclization using CuAAC.
Materials:
-
Resin-bound linear peptide containing both an azide and an alkyne
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)
-
DMF
-
Water
Procedure:
-
Resin Preparation: Swell the resin-bound linear peptide in DMF.
-
Cyclization Reaction:
-
Prepare a solution of CuSO4 (0.1-0.2 eq.), sodium ascorbate (0.5-1.0 eq.), and optionally TBTA (0.1-0.2 eq.) in a mixture of DMF and water.
-
Add the cyclization cocktail to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF, water, and DCM to remove copper salts and other reagents.
-
-
Cleavage and Purification: Proceed with cleavage, deprotection, and purification as described in Protocols 2 and 3.
Conclusion
The incorporation of this compound into peptides using Boc-based SPPS provides a reliable method for introducing a versatile azide handle for post-synthetic modifications. The protocols outlined above, based on standard and well-established peptide synthesis techniques, offer a roadmap for the successful synthesis of azide-modified peptides. These peptides are valuable precursors for a wide array of applications, including the development of novel peptide-based therapeutics and diagnostic agents. Careful optimization of coupling and cleavage conditions for each specific peptide sequence is recommended to achieve the highest possible yield and purity.
References
- 1. bachem.com [bachem.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-L-Dbu(N3)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dbu(N3)-OH, or (S)-3-(Benzyloxycarbonyl)amino-4-azidobutanoic acid, is a non-canonical amino acid and a versatile reagent for "click chemistry."[1][2] It incorporates a bioorthogonal azide group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful ligation chemistry facilitates the covalent conjugation of this compound, once incorporated into a peptide or other molecule, with alkyne-tagged entities.[3][4] The resulting stable triazole linkage is an effective isostere of the amide bond, offering enhanced stability against enzymatic degradation.[3]
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild aqueous conditions. These characteristics make this compound a valuable tool in various research and development areas, including:
-
Peptide Synthesis and Modification: Site-specific incorporation of functionalities like fluorophores, biotin, or polyethylene glycol (PEG).
-
Bioconjugation: Linking peptides to proteins, oligonucleotides, or surfaces.
-
Drug Development: Synthesis of peptide-drug conjugates and cyclic or stapled peptides to enhance therapeutic properties.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with representative data and visualizations to guide researchers in their experimental design.
Reaction Mechanism and Workflow
The copper(I)-catalyzed azide-alkyne cycloaddition is a [3+2] cycloaddition between an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst is crucial for activating the alkyne and facilitating the reaction.
References
Application Notes and Protocols for Z-L-Dbu(N3)-OH in SPAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dbu(N3)-OH is a non-canonical amino acid containing an azide moiety, rendering it a valuable tool for bioorthogonal chemistry.[1][2] Specifically, it is employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This characteristic makes it particularly well-suited for applications in complex biological systems, including live-cell imaging, site-specific protein modification, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3]
These application notes provide an overview of the use of this compound in SPAAC reactions, including detailed protocols for its incorporation into peptides and subsequent conjugation, as well as representative kinetic data.
Principle of SPAAC with this compound
SPAAC is a bioorthogonal reaction between an azide, in this case, the side chain of this compound, and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne allows the [3+2] cycloaddition to occur rapidly and with high specificity at or near room temperature and neutral pH. The resulting product is a stable triazole linkage. This reaction is orthogonal to native biological functional groups, ensuring that the ligation is highly specific to the azide-tagged molecule.
Applications
The versatility of the azide group in this compound allows for its application in a variety of bioconjugation strategies:
-
Peptide and Protein Labeling: Site-specific incorporation of this compound into a peptide or protein sequence enables the attachment of various probes, such as fluorescent dyes for imaging, biotin for affinity purification, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): this compound can be incorporated into monoclonal antibodies at specific sites. Subsequent SPAAC reaction with a cyclooctyne-modified cytotoxic drug allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve their therapeutic index.
-
Peptide Stapling: The introduction of this compound and an alkyne-containing amino acid at different positions within a peptide sequence allows for intramolecular cyclization via SPAAC, creating a "stapled" peptide. This can enhance the peptide's helicity, stability, and cell permeability.
-
Surface Immobilization: Peptides or proteins containing this compound can be specifically immobilized on surfaces functionalized with a strained alkyne for applications in diagnostics and biomaterials.
Data Presentation
Table 1: Representative Kinetic Data for SPAAC Reactions
| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Azido-Lysine Analog | DBCO | ~0.1 - 1.0 |
| Azido-Lysine Analog | BCN | ~0.01 - 0.1 |
Data is compiled from representative values for SPAAC reactions involving azido-amino acids and cyclooctynes. Actual rates will depend on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Functionalized Molecule
This protocol describes the general procedure for conjugating a peptide containing this compound with a molecule functionalized with a DBCO group.
Materials:
-
Azide-containing peptide (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (optional)
Procedure:
-
Reagent Preparation: a. Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL. b. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO (if necessary) and then dilute with PBS. A 1.1 to 1.5 molar excess of the DBCO reagent is typically used.
-
SPAAC Reaction: a. Mix the solution of the azide-containing peptide with the solution of the DBCO-functionalized molecule. b. Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 12 hours, depending on the concentration and reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS or HPLC by observing the consumption of the starting materials and the formation of the product.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or RP-HPLC, to remove any unreacted starting materials.
-
Characterization: Characterize the final conjugate by mass spectrometry to confirm the successful ligation.
Mandatory Visualizations
Caption: Experimental workflow for peptide modification using this compound and SPAAC.
Caption: Workflow for the development of a site-specific Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for Z-L-Dbu(N3)-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Z-L-Dbu(N3)-OH, an azide-containing amino acid derivative, in bioconjugation. This reagent is a valuable tool for the site-specific modification of peptides and proteins, enabling the development of advanced therapeutics, diagnostics, and research probes.
Introduction
This compound, or (S)-2-((((benzyloxy)carbonyl)amino)methyl)-4-azidobutanoic acid, is a non-canonical amino acid that serves as a chemical handle for "click chemistry." The presence of an azide (-N3) group allows for highly efficient and specific covalent bond formation with alkyne- or cyclooctyne-functionalized molecules. This bioorthogonal reactivity is central to its application in creating well-defined bioconjugates, such as peptide-drug conjugates (PDCs), fluorescently labeled peptides for imaging, and PEGylated peptides for improved pharmacokinetics.
The two primary click chemistry reactions utilized with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics and high yields, while SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Data Summary
The following tables summarize key quantitative data for the incorporation of this compound into peptides and its subsequent bioconjugation reactions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Data
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.2 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Rink Amide, Wang). |
| This compound Equivalents | 2 - 4 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents (e.g., HBTU/HATU) | 1.9 - 3.9 eq. | Use of high-efficiency coupling reagents is recommended. |
| Base Equivalents (e.g., DIPEA) | 4 - 8 eq. | Essential for activation and neutralization steps. |
| Coupling Time | 1 - 4 hours | Can be monitored using a Kaiser or ninhydrin test. |
| Coupling Efficiency | >95% | Double coupling may be employed for difficult sequences. |
| Overall Crude Peptide Yield | 50 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative RP-HPLC is typically required. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield. |
Table 2: Bioconjugation Reaction Data (CuAAC vs. SPAAC)
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Typical Alkyne Partner | Terminal alkynes (e.g., propargyl glycine) | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) |
| Reaction Rate (Second-Order Rate Constant) | 1 - 100 M⁻¹s⁻¹ | 0.1 - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) |
| Reaction Time | 0.5 - 4 hours | 1 - 24 hours |
| Typical Yield | >90% | >85% |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | Excellent for in vitro and in vivo applications. |
| Key Reagents | CuSO₄, Sodium Ascorbate (or other reducing agent), Ligand (e.g., THPTA, TBTA) | Strained cyclooctyne derivative |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing a this compound residue using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Pre-activate this compound (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. The longer coupling time is recommended due to the potential for steric hindrance.
-
Wash the resin as described in step 3.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
Azide-modified peptide (dissolved in a suitable buffer, e.g., PBS or water/DMSO mixture)
-
Alkyne-functionalized molecule (1.1 - 1.5 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand solution (e.g., 50 mM in DMSO/water)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide, the alkyne-functionalized molecule, and the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM for the peptide.
-
Add CuSO₄ to a final concentration of 0.1-0.25 mM.
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and the catalyst.
-
-
Analysis:
-
Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-containing peptide with a molecule functionalized with a strained cyclooctyne, such as DBCO.
Materials:
-
Azide-modified peptide (dissolved in a biocompatible buffer, e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (1.5 - 3 equivalents)
-
DMSO (for dissolving the DBCO-reagent if necessary)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then add it to the peptide solution. The final DMSO concentration should be kept low (<10%) if working with biological samples.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates. Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification:
-
Purify the peptide conjugate using RP-HPLC.
-
-
Analysis:
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Comparison of CuAAC and SPAAC bioconjugation workflows.
Caption: Targeted drug delivery via receptor-mediated endocytosis of a peptide-drug conjugate.
Application Notes and Protocols for Site-Specific Protein Labeling with Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific labeling of proteins using the non-canonical amino acid Z-L-Dbu(N3)-OH. This reagent is a valuable tool for a wide range of applications, including fluorescence imaging, drug development, and the study of protein-protein interactions. The protocols detailed below cover the incorporation of this compound into target proteins and subsequent bioorthogonal ligation via "click chemistry."
Introduction to this compound and Bioorthogonal Chemistry
This compound, or (S)-2-(((benzyloxy)carbonyl)amino)-4-azidobutanoic acid, is a non-canonical amino acid that contains an azide moiety. This azide group serves as a chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The primary bioorthogonal reactions utilized with azido-modified proteins are "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the covalent attachment of a wide variety of probes, such as fluorophores, biotin tags, or drug molecules, to the protein of interest with high specificity and efficiency.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C12H14N4O4 |
| Molecular Weight | 294.27 g/mol |
| CAS Number | 1932657-23-2[4][5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Reactive Group | Azide (-N3) |
| Storage | Store at -20°C for long-term stability. |
Incorporation of this compound into Proteins via Amber Codon Suppression
Site-specific incorporation of this compound into a target protein is most commonly achieved using amber codon suppression technology. This technique involves the introduction of an amber stop codon (TAG) at the desired location in the gene of interest. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) pair are then used to recognize the amber codon and insert this compound during protein translation.
Experimental Workflow for Amber Suppression
Caption: Workflow for incorporating this compound into a protein via amber codon suppression.
Protocol for Amber Suppression in Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell lines and proteins of interest.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the protein of interest with an amber (TAG) codon at the desired site.
-
Plasmids encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA (tRNA CUA) specific for this compound.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Lysis buffer.
-
Antibodies for Western blot analysis.
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the protein of interest (with the TAG codon) and the plasmids for the orthogonal aaRS and suppressor tRNA using a suitable transfection reagent. A common ratio for the plasmids is 1:1:1.
-
Supplementation with this compound: 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration typically ranges from 0.5 to 2 mM.
-
Protein Expression: Incubate the cells for 16-40 hours to allow for expression of the protein containing this compound.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Verification of Incorporation: Confirm the successful incorporation of this compound by Western blot analysis (detecting the full-length protein) and/or mass spectrometry.
Bioorthogonal Labeling of this compound Containing Proteins
Once the protein of interest is expressed with the incorporated this compound, the azide group can be specifically labeled using click chemistry. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Kinetics | Generally very fast, with second-order rate constants up to 1300 M⁻¹s⁻¹. Reaction times can be from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. |
| Biocompatibility | The copper catalyst can be toxic to living cells, though ligands like THPTA can mitigate this. Best suited for in vitro labeling or fixed cells. | Copper-free and highly biocompatible, making it ideal for live-cell imaging and in vivo applications. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
| Signal-to-Noise Ratio | Can provide a high signal-to-noise ratio with optimized protocols. | Potential for non-specific reactions with thiols can sometimes lead to a lower signal-to-noise ratio. |
Experimental Workflow for Protein Labeling via Click Chemistry
Caption: General workflows for labeling azido-modified proteins using CuAAC and SPAAC.
Protocol for CuAAC Labeling of Purified Protein
Materials:
-
Purified protein containing this compound.
-
Alkyne-conjugated probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
THPTA ligand stock solution (e.g., 100 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Purified protein (final concentration typically 1-10 µM).
-
Alkyne probe (2-10 fold molar excess over the protein).
-
THPTA ligand (final concentration 100-500 µM).
-
CuSO4 (final concentration 50-100 µM).
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol for SPAAC Labeling in Live Cells
Materials:
-
Cells expressing the protein of interest with incorporated this compound.
-
DBCO-conjugated fluorophore stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
PBS.
-
Fluorescence microscope.
Procedure:
-
Prepare Labeling Medium: Dilute the DBCO-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.
-
Cell Labeling: Wash the cells twice with warm PBS. Add the DBCO-fluorophore containing medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Application Example: Visualizing GPCR Signaling
Site-specific labeling of G protein-coupled receptors (GPCRs) with fluorescent probes allows for the detailed study of their signaling pathways, such as the recruitment of β-arrestin upon receptor activation.
Signaling Pathway: GPCR-Mediated β-Arrestin Recruitment
Caption: Simplified signaling pathway of GPCR activation and subsequent β-arrestin recruitment, which can be visualized by fluorescently labeling the GPCR.
By incorporating this compound into a specific site on a GPCR, researchers can attach a fluorescent probe and directly visualize the receptor's localization and trafficking upon ligand binding and subsequent recruitment of β-arrestin. This provides a powerful tool to dissect the spatiotemporal dynamics of GPCR signaling.
Quantitative Analysis of Labeling Efficiency
The efficiency of protein labeling can be quantified using various proteomics workflows. A common approach involves the use of mass spectrometry to determine the ratio of labeled to unlabeled protein.
| Method | Description | Advantages |
| In-gel Fluorescence | Labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. The intensity of the fluorescent band is compared to the total protein amount (e.g., by Coomassie or silver staining). | Simple, readily available equipment. |
| Mass Spectrometry (MS) | The mass shift resulting from the incorporation of this compound and the subsequent click reaction can be detected by MS, allowing for quantification of the labeled protein. | Highly accurate and can provide site-specific information. |
| Quantitative Proteomics (e.g., SILAC, TMT) | Stable isotope labeling techniques can be combined with click chemistry to provide relative or absolute quantification of labeled proteins in complex mixtures. | Enables proteome-wide analysis of labeling efficiency and protein dynamics. |
By following these detailed protocols and utilizing the provided quantitative information, researchers can effectively employ this compound for the site-specific labeling of proteins to advance their studies in chemical biology and drug discovery.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1932657-23-2|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Z-L-Dbu(N3)-OH in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Dbu(N3)-OH is a versatile chemical probe for proteomics research, particularly in the field of activity-based protein profiling (ABPP) and target identification. As a derivative of L-2,4-diaminobutyric acid, it incorporates a bioorthogonal azide (-N3) group. This functional group allows for the covalent labeling of target proteins, which can then be detected and identified using "click chemistry," a highly efficient and specific set of reactions.[1][2]
The azide moiety enables a two-step approach for protein analysis.[3][4] First, the probe is introduced into a biological system (e.g., cell culture or lysate) to interact with its target proteins. The small size of the azide group minimizes steric hindrance, reducing the likelihood of altering the probe's biological activity.[4] Following incubation, a reporter tag containing a terminal alkyne group (e.g., a fluorophore for imaging or biotin for enrichment) is covalently attached to the azide-labeled protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This modular approach provides flexibility for various downstream analytical workflows, including fluorescence imaging, affinity purification, and mass spectrometry-based quantitative proteomics.
These application notes provide an overview of the utility of this compound in proteomics and offer detailed protocols for its use in target identification and quantitative proteomics experiments.
Key Applications
-
Activity-Based Protein Profiling (ABPP): this compound can be designed as a reactive probe to covalently modify the active site of specific enzymes, allowing for the assessment of their activity in complex biological samples.
-
Target Identification: By incorporating a photoreactive group or by designing the molecule to bind to a specific target, this compound can be used to covalently label and subsequently identify the cellular targets of small molecules.
-
Quantitative Proteomics: In conjunction with isobaric tags or stable isotope labeling, this compound can be used to quantify changes in protein expression or activity across different experimental conditions.
-
Peptide Synthesis and Bioconjugation: The azide group serves as a handle for the efficient conjugation of peptides to other molecules, such as antibodies for the creation of antibody-drug conjugates (ADCs), or to surfaces for the development of protein microarrays.
Experimental Workflows
Activity-Based Protein Profiling (ABPP) Workflow
The general workflow for an ABPP experiment using an azide-based probe like this compound involves several key steps, from labeling of target proteins in a complex proteome to their identification by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific ligation of an azide-functionalized molecule, such as this compound-labeled proteins, with a terminal alkyne-containing reporter tag.
Detailed Experimental Protocols
Note: The following protocols are adapted from established methods for similar azide-containing probes and should be optimized for your specific experimental system.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of proteins in a cell lysate with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Labeling Reaction: Dilute the lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. Add this compound to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Proceed to Protocol 2 for click chemistry reaction.
Protocol 2: Click Chemistry Reaction (CuAAC) for Biotinylation
This protocol describes the attachment of a biotin tag to the azide-labeled proteins via a CuAAC reaction.
Materials:
-
Azide-labeled protein lysate from Protocol 1
-
Biotin-alkyne stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
Procedure:
-
Prepare Click-IT® Reaction Cocktail: In a microcentrifuge tube, sequentially add the following reagents to the azide-labeled lysate:
-
Biotin-alkyne to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark with gentle rotation.
-
Proceed to Protocol 3 for protein enrichment.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotin-tagged proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein lysate from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Binding: Add the washed beads to the biotinylated protein lysate and incubate for 2 hours at room temperature with gentle rotation to capture the biotin-tagged proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
Proceed to Protocol 4 for on-bead digestion.
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the on-bead digestion of enriched proteins and preparation of peptides for LC-MS/MS analysis.
Materials:
-
Protein-bound beads from Protocol 3
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Reduction and Alkylation: Resuspend the beads in Digestion Buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.
Quantitative Data Presentation
Quantitative proteomics experiments using this compound coupled with isobaric tagging (e.g., TMT or iTRAQ) can provide relative quantification of protein targets. The data is typically presented in tables showing the identified proteins and their relative abundance changes across different conditions.
Table 1: Example of Quantitative Proteomics Data for Target Identification
| Protein ID | Gene Name | Protein Name | Peptide Sequences Identified | Fold Change (Treated/Control) | p-value |
| P12345 | GENE1 | Protein 1 | 5 | 3.5 | 0.001 |
| Q67890 | GENE2 | Protein 2 | 3 | 2.8 | 0.005 |
| A1B2C3 | GENE3 | Protein 3 | 8 | -2.1 | 0.01 |
| D4E5F6 | GENE4 | Protein 4 | 2 | 1.2 | 0.05 |
This table is an illustrative example of how quantitative data from a proteomics experiment using an azide probe and isobaric labeling might be presented. The values are not from actual experimental data for this compound.
Table 2: Example of Competitive ABPP Data for Inhibitor Selectivity
| Protein Target | IC50 (Inhibitor A) | IC50 (Inhibitor B) |
| Enzyme 1 | 10 nM | > 10 µM |
| Enzyme 2 | 500 nM | 1 µM |
| Enzyme 3 | > 10 µM | 50 nM |
This table illustrates how data from a competitive ABPP experiment could be presented to show the selectivity of different inhibitors for target enzymes labeled with a this compound-based probe. The values are hypothetical.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | Inefficient incorporation of this compound. | Optimize labeling conditions (concentration, incubation time). |
| Inactive click chemistry reagents. | Prepare fresh solutions of copper sulfate and sodium ascorbate. | |
| High background | Non-specific binding to beads. | Increase the stringency of the wash steps. |
| Aggregation of proteins during click reaction. | Optimize the concentration of reagents and consider using a different ligand. | |
| Poor protein identification | Insufficient amount of enriched protein. | Start with a larger amount of lysate or improve enrichment efficiency. |
| Incomplete digestion. | Optimize digestion conditions (enzyme ratio, incubation time). |
Conclusion
This compound is a valuable tool for chemical proteomics, enabling the investigation of protein function and the identification of small molecule targets. Its bioorthogonal azide group allows for flexible and efficient labeling and detection strategies. The protocols and workflows described in these application notes provide a foundation for researchers to incorporate this compound into their proteomics studies. As with any chemical probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of peptides is a cornerstone technique in modern chemical biology and drug discovery. It provides a powerful tool for investigating peptide localization, trafficking, receptor binding interactions, and enzymatic activity. The incorporation of unnatural amino acids bearing bioorthogonal functionalities has emerged as a robust strategy for achieving precise control over the labeling process. Z-L-Dbu(N3)-OH, an L-2,4-diaminobutyric acid derivative with a terminal azide group on the side chain, is a versatile building block for this purpose.
The azide moiety of this compound serves as a chemical handle that is inert to most biological functional groups, ensuring its stability during solid-phase peptide synthesis (SPPS). This azide group can be specifically and efficiently derivatized with a fluorescent probe through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction forms a stable triazole linkage between the peptide and an alkyne-functionalized fluorescent dye. The high efficiency and specificity of the CuAAC reaction allow for clean and high-yielding conjugation under mild, biocompatible conditions.[1]
These application notes provide a comprehensive guide to the use of this compound for the fluorescent labeling of peptides. Detailed protocols for the incorporation of this compound into peptides via Fmoc-based SPPS and the subsequent on-resin fluorescent labeling using the CuAAC reaction are provided.
Core Principles
The fluorescent labeling of peptides using this compound is a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide sequence as a protected amino acid building block. The Z- (benzyloxycarbonyl) protecting group on the alpha-amino group is compatible with Fmoc-based SPPS protocols.
-
On-Resin Click Chemistry (CuAAC): Following the assembly of the azide-containing peptide, an alkyne-functionalized fluorescent dye is covalently attached to the side chain of the Dbu(N3) residue. This reaction is typically performed while the peptide is still attached to the solid support, which simplifies the purification of the final labeled peptide.[2] The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups.[1]
Experimental Workflow
The overall workflow for the synthesis and labeling of a fluorescent peptide using this compound is depicted below.
Quantitative Data
The efficiency of the on-resin CuAAC reaction can be influenced by the choice of fluorescent dye, reaction time, and catalyst system. While specific data for this compound is limited in publicly available literature, the following tables provide representative data for the on-resin fluorescent labeling of azide-containing peptides with common alkyne-functionalized dyes. This data can serve as a guideline for experimental design.
Table 1: Comparison of On-Resin CuAAC Labeling Efficiency with Different Fluorescent Dyes
| Fluorescent Dye (Alkyne-functionalized) | Excitation (nm) | Emission (nm) | Reported Labeling Yield (%)* | Reference |
| Alkyne-TAMRA | ~555 | ~580 | >95 | [Generic high-yield observation] |
| Alkyne-FAM | ~495 | ~517 | >95 | [Generic high-yield observation] |
| Alkyne-Cy3 | ~550 | ~570 | >90 | [Generic high-yield observation] |
| Alkyne-Cy5 | ~650 | ~670 | >90 | [Generic high-yield observation] |
*Yields are typically determined by HPLC analysis of the crude cleaved peptide by comparing the peak area of the labeled peptide to the unlabeled starting material.
Table 2: Typical Reagent Concentrations for On-Resin CuAAC Reaction
| Reagent | Concentration (relative to resin capacity) |
| Azide-Peptide-Resin | 1 eq |
| Alkyne-Fluorescent Dye | 1.5 - 5 eq |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 eq |
| Sodium Ascorbate | 0.5 - 2.5 eq |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual Fmoc-SPPS for the synthesis of an azide-containing peptide on a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq relative to resin loading), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound in place of the Fmoc-amino acid. Due to the potential for steric hindrance, the coupling time may be extended to 4 hours or overnight.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times), then dry the azide-peptide-resin under vacuum.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol describes the on-resin labeling of the azide-peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Dried azide-peptide-resin from Protocol 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FITC)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Solvent: DMF or a mixture of DMF/water (e.g., 4:1)
Procedure:
-
Resin Swelling: Swell the azide-peptide-resin in the reaction solvent (e.g., DMF) for 1 hour.
-
Reagent Preparation:
-
In a microcentrifuge tube, dissolve the alkyne-fluorescent dye (2-5 eq) in the reaction solvent.
-
Prepare the catalyst solution by mixing CuSO₄ (0.2 eq) and sodium ascorbate (1.0 eq) in the reaction solvent. Note: The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
-
Click Reaction:
-
Add the alkyne-dye solution to the swollen resin.
-
Add the catalyst solution to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and copper catalyst.
-
-
Drying: Dry the fluorescently labeled peptide-resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final cleavage of the labeled peptide from the resin and its purification.
Materials:
-
Dried fluorescently labeled peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC grade water and acetonitrile (ACN) with 0.1% TFA for purification
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Air-dry the crude peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reversed-phase HPLC using a suitable gradient of ACN in water (both with 0.1% TFA).
-
Monitor the elution profile using a UV detector (typically at 220 nm and the absorbance maximum of the fluorescent dye).
-
-
Analysis and Storage:
-
Collect the fractions containing the pure peptide and confirm the identity and purity by LC-MS.[3]
-
Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C, protected from light.
-
Application Example: Studying GPCR-Ligand Interactions
Fluorescently labeled peptides are invaluable tools for studying G-protein coupled receptor (GPCR) biology. A peptide ligand labeled with a fluorescent dye via the this compound methodology can be used to visualize receptor localization, trafficking, and to quantify ligand-receptor binding affinities.
In this example, the fluorescently labeled peptide binds to its cognate GPCR on the cell surface. This binding event can be monitored using techniques such as fluorescence microscopy or flow cytometry. The binding affinity can be determined through saturation binding assays. Upon binding, the GPCR undergoes a conformational change, activating the intracellular G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effector proteins and the production of second messengers, ultimately resulting in a cellular response. The use of a fluorescently labeled peptide allows for the direct visualization and quantification of the initial ligand-receptor interaction, which is the critical first step in this signaling cascade.
References
Step-by-Step Guide for Z-L-Dbu(N3)-OH Click Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing click reactions using Z-L-Dbu(N3)-OH, an azide-containing reagent. Click chemistry is a powerful and versatile tool for molecular assembly, offering high yields, stereospecificity, and broad functional group tolerance. This compound can be utilized in two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in various fields, including drug discovery, bioconjugation, and materials science.
Introduction to this compound Click Chemistry
This compound, or (S)-3-(benzyloxycarbonyl)amino-4-azidobutanoic acid, is a valuable building block in chemical synthesis. Its azide functional group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2][3] The reaction is known for its high efficiency and reliability under mild conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The inherent ring strain of the cyclooctyne provides the driving force for the reaction, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.
Reaction Mechanisms and Workflows
The choice between CuAAC and SPAAC depends on the specific application, the nature of the reactants, and the desired reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a triazole product.
Diagram of the CuAAC Reaction Workflow
Caption: General workflow for the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for in vivo applications. The reaction is driven by the release of ring strain in the cyclooctyne molecule upon cycloaddition with the azide.
Diagram of the SPAAC Reaction Workflow
Caption: General workflow for the SPAAC reaction.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions. Optimal conditions may vary depending on the specific alkyne substrate and should be determined empirically.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for bioconjugation.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Milli-Q water
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne: 10 mM in DMSO.
-
CuSO₄: 20 mM in Milli-Q water.
-
Sodium Ascorbate: 100 mM in Milli-Q water (prepare fresh).
-
Ligand (THPTA): 50 mM in Milli-Q water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer to bring the final volume to 500 µL.
-
This compound stock solution (e.g., 10 µL for a final concentration of 200 µM).
-
Alkyne stock solution (e.g., 5 µL for a final concentration of 100 µM).
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a typical reaction, use a 1:5 molar ratio of copper to ligand. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.
-
Add the premixed catalyst solution to the reaction mixture.
-
Vortex briefly.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 25 µL of 100 mM stock).
-
Close the tube to minimize oxygen exposure.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
The product can be purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ethanol precipitation.
-
Quantitative Data (General):
| Parameter | Value/Range | Citation |
| Reaction Time | 1 hour | |
| Temperature | Room Temperature | |
| pH Range | 4 - 12 | |
| Typical Yield | High to Quantitative |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for SPAAC reactions involving DBCO-functionalized molecules.
Materials:
-
This compound
-
DBCO-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in reaction buffer or a minimal amount of DMSO.
-
DBCO-alkyne: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add the DBCO-alkyne stock solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is often used.
-
Ensure the final concentration of DMSO is low if working with biological samples.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
-
Purification:
-
Purify the product using a method appropriate for the molecule of interest, such as gel filtration for proteins or RP-HPLC for small molecules.
-
Quantitative Data (General):
| Parameter | Value/Range | Citation |
| Reaction Time | 1 - 24 hours | - |
| Temperature | Room Temperature or 37°C | - |
| Catalyst | None (Copper-free) | |
| Typical Yield | High to Quantitative |
Applications in Research and Drug Development
The click reaction with this compound is a key step in the modular synthesis of compound libraries for functional screening. This approach allows for the rapid generation of a diverse set of molecules from a common scaffold, accelerating the discovery of new drug candidates and chemical probes.
Example Application: Generation of a Triazole Library for Screening
This workflow illustrates how this compound can be used in a high-throughput manner to generate a library of triazole compounds for biological screening.
Diagram of a Library Synthesis Workflow
Caption: Workflow for modular library synthesis.
Conclusion
This compound is a versatile reagent for click chemistry, enabling the efficient synthesis of complex molecules through both copper-catalyzed and strain-promoted pathways. The protocols and workflows described in this document provide a foundation for researchers to apply this powerful tool in their own studies. The modular nature of click chemistry, combined with the availability of reagents like this compound, continues to drive innovation in drug discovery and chemical biology.
References
Z-L-Dbu(N3)-OH: A Versatile Tool in Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Z-L-Dbu(N3)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, is a non-canonical amino acid that has emerged as a powerful and versatile tool in the field of drug discovery and development. Its unique chemical structure, featuring a protected amine (Z-group), a carboxylic acid, and a bioorthogonal azide (N3) group, enables its use in a wide array of applications, from peptide synthesis to the identification of novel drug targets. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in a research setting.
The primary utility of this compound lies in its azide moiety, which serves as a chemical handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] This allows for the precise and stable conjugation of this compound-containing molecules to other molecules bearing a complementary alkyne group. The two main types of click chemistry reactions employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Key Applications in Drug Discovery
The unique properties of this compound make it suitable for a range of applications in drug discovery, including:
-
Peptide Synthesis and Modification: this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of peptides with a site-specific handle for subsequent modifications, such as the attachment of imaging agents, polyethylene glycol (PEG) for improved pharmacokinetics, or cytotoxic payloads for targeted drug delivery.
-
Activity-Based Protein Profiling (ABPP): As a component of chemical probes, this compound is instrumental in ABPP, a powerful technique for identifying and characterizing active enzymes in complex biological systems. By incorporating this compound into a molecule that targets a specific enzyme class, researchers can covalently label and subsequently identify these enzymes using click chemistry to attach a reporter tag, such as biotin or a fluorophore.
-
Target Identification and Validation: In phenotype-based drug discovery, where a compound's mechanism of action is unknown, this compound can be used to create probes to identify the molecular target of a drug candidate. This process, known as target deconvolution, is crucial for understanding a drug's efficacy and potential off-target effects.
-
Development of Antibody-Drug Conjugates (ADCs): this compound can be incorporated into antibodies to facilitate the site-specific conjugation of potent cytotoxic drugs. This approach allows for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced toxicity.
Quantitative Data
The efficiency of bioconjugation reactions involving azide-containing molecules is critical for their successful application. The following table summarizes representative second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) between benzyl azide (a model for the azide group in this compound) and various commonly used cyclooctynes. These values provide a useful reference for planning and optimizing bioconjugation experiments.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne (DBCO/DIBAC) | ~0.1 - 1.0 | Commonly used for intracellular labeling due to good stability and reactivity. |
| Bicyclononyne (BCN) | ~0.1 - 0.5 | Known for a good balance of high reactivity and small size. |
| Dibenzoazacyclooctyne (DIBAC) | ~0.3 | Exhibits fast reaction rates and is among the most stable cyclooctynes. |
| Biarylazacyclooctynone (BARAC) | >1.0 | Has very good kinetics but can be less stable than other cyclooctynes. |
Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific molecular context of the azide and alkyne.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Fmoc-protected standard amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): a. In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step. e. Wash the resin with DMF and DCM.
-
Incorporation of this compound: Repeat the coupling procedure (step 3) using this compound.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. e. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS workflow for peptide synthesis.
Protocol 2: Bioconjugation of an Azide-Containing Peptide to a DBCO-Labeled Molecule via SPAAC
This protocol describes the conjugation of a purified peptide containing this compound to a molecule functionalized with dibenzocyclooctyne (DBCO).
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving hydrophobic molecules)
Procedure:
-
Reagent Preparation: a. Dissolve the azide-containing peptide in PBS to a final concentration of 1-10 mg/mL. b. Dissolve the DBCO-functionalized molecule in PBS or a minimal amount of DMSO, and then dilute with PBS. A 1.5 to 5-fold molar excess of the DBCO reagent over the peptide is recommended.
-
Reaction Incubation: a. Mix the solutions of the azide-peptide and the DBCO-molecule. b. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the reactants.
-
Monitoring the Reaction (Optional): The reaction can be monitored by LC-MS or SDS-PAGE to observe the formation of the conjugated product.
-
Purification: Purify the conjugated product from unreacted starting materials using size-exclusion chromatography (SEC) or RP-HPLC.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating the non-proteinogenic amino acid Z-L-Dbu(N3)-OH (Nα-Benzyloxycarbonyl-L-γ-azido-α,γ-diaminobutyric acid). The presence of the γ-azido group offers a versatile chemical handle for bioconjugation, peptide cyclization, and the introduction of labels or other functionalities through click chemistry.[1] The Nα-Z (benzyloxycarbonyl) protecting group, however, presents unique challenges in standard solid-phase peptide synthesis (SPPS) due to its removal conditions, which are not orthogonal to the most common SPPS strategies.
This document outlines two primary strategies to address these challenges: the synthesis of a protected peptide fragment and a modified Boc-SPPS approach on a specialized resin. Detailed protocols, expected quantitative outcomes, and experimental workflows are provided to guide researchers in the successful synthesis of peptides containing this valuable building block.
Orthogonal Protection Strategy and Challenges
In solid-phase peptide synthesis, an orthogonal protection strategy is crucial. This means that the Nα-protecting group of the incoming amino acid can be removed without affecting the protecting groups on the side chains or the linker attaching the peptide to the solid support.[2] The most widely used SPPS strategies are Fmoc/tBu and Boc/Bzl.
The Z-group is traditionally removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr, conditions that are generally incompatible with standard SPPS resins and side-chain protecting groups. For instance, the acid-labile resins used in Fmoc/tBu and Boc/Bzl strategies would be cleaved under the strong acidic conditions required for Z-group removal.[3] Therefore, incorporating Z-protected amino acids into a standard SPPS workflow requires careful consideration of the resin, linker, and overall synthetic strategy.
The γ-azido group is generally stable under standard SPPS conditions, including the basic conditions for Fmoc deprotection and the acidic conditions for cleavage from most resins.[4] However, it is susceptible to reduction to a primary amine, especially in the presence of thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) during the final cleavage step.[4]
Strategy A: Synthesis of a Protected Peptide Fragment on an Acid-Labile Resin
This is the more common and recommended approach for incorporating this compound into a peptide sequence using solid-phase techniques. This strategy involves synthesizing a peptide fragment on a very acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin, with this compound as the N-terminal residue. The protected fragment is then cleaved from the resin under mild acidic conditions that leave the Z-group and other side-chain protecting groups intact. This protected fragment can then be used in a subsequent solution-phase coupling to assemble a larger peptide.
Experimental Protocol: Strategy A
1. Resin Preparation and Swelling:
-
Place the 2-chlorotrityl chloride resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM).
-
Swell the resin in DCM for 30 minutes.
2. Loading of the First Amino Acid (Fmoc-protected):
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 2 equivalents) and diisopropylethylamine (DIEA, 4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM.
3. Stepwise Peptide Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, coupling, and washing cycles for all subsequent amino acids until the desired sequence is assembled.
4. Coupling of this compound:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid to the resin and agitate for 2-4 hours. Due to the steric hindrance of the Z-group, a longer coupling time or a double coupling may be necessary.
-
Wash the resin with DMF and then DCM. Dry the resin under vacuum.
5. Cleavage of the Protected Peptide Fragment:
-
Treat the dried resin with a solution of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v) for 1-2 hours. This will cleave the peptide from the resin while leaving the Z-group and most side-chain protecting groups intact.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide fragment by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
6. Purification and Characterization:
-
Purify the protected peptide fragment using flash chromatography on silica gel.
-
Characterize the fragment by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data Summary: Strategy A
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Typical for 2-chlorotrityl chloride resin. |
| Coupling Efficiency (Fmoc-AA) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (this compound) | 90 - 98% | May require double coupling due to steric hindrance. |
| Cleavage Yield from Resin | 70 - 90% | Dependent on peptide sequence and cleavage conditions. |
| Purity of Crude Protected Fragment | 60 - 80% | By HPLC analysis. |
| Final Yield of Purified Fragment | 40 - 60% | After flash chromatography. |
Workflow Diagram: Strategy A
Caption: Workflow for the synthesis of a Z-protected peptide fragment on a 2-CTC resin.
Strategy B: Modified Boc-SPPS on a Photolabile or Orthogonally Cleavable Resin
This strategy is more specialized and relies on the use of a resin that can be cleaved under conditions that are orthogonal to the hydrogenolysis or strong acid treatment required for Z-group removal. Examples include photolabile resins or resins with linkers cleavable by catalytic transfer hydrogenation. This approach allows for the synthesis of the full-length peptide on the solid support, followed by selective cleavage.
Experimental Protocol: Strategy B
1. Resin Preparation and Swelling:
-
Place the photolabile resin in a reaction vessel.
-
Wash the resin with DCM.
-
Swell the resin in DCM for 30 minutes.
2. Loading of the First Amino Acid (Boc-protected):
-
Couple the first Boc-protected amino acid to the resin according to the manufacturer's protocol.
3. Stepwise Peptide Elongation (Boc-SPPS):
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM.
-
Neutralization: Treat the resin with 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, neutralization, coupling, and washing cycles.
4. Coupling of this compound:
-
After the final Boc deprotection and neutralization, couple this compound using the same activation method as for the Boc-protected amino acids, potentially with a longer reaction time.
5. Final Z-Group Deprotection:
-
Catalytic Hydrogenation: Swell the peptide-resin in a suitable solvent like methanol or DMF.
-
Add a palladium catalyst (e.g., Pd/C) and subject the suspension to a hydrogen atmosphere (balloon or Parr hydrogenator) for several hours to overnight.
-
Filter the catalyst and wash the resin.
6. Cleavage from the Resin:
-
Photolysis: Suspend the resin in a suitable solvent (e.g., methanol/DCM) in a quartz reaction vessel.
-
Irradiate with a UV lamp (typically >320 nm) for several hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Purification and Characterization:
-
Evaporate the solvent and precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Characterize the final peptide by mass spectrometry and analytical RP-HPLC.
Quantitative Data Summary: Strategy B
| Parameter | Expected Value | Notes |
| Resin Loading | 0.3 - 0.6 mmol/g | Typical for photolabile resins. |
| Coupling Efficiency (Boc-AA) | >99% | Monitored by ninhydrin test. |
| Coupling Efficiency (this compound) | 90 - 98% | Longer coupling time may be needed. |
| Z-Group Deprotection Yield | 80 - 95% | Dependent on catalyst and reaction time. |
| Cleavage Yield from Resin | 50 - 80% | Photolytic cleavage can be variable. |
| Purity of Crude Peptide | 50 - 70% | By HPLC analysis. |
| Final Yield of Purified Peptide | 20 - 40% | After RP-HPLC purification. |
Workflow Diagram: Strategy B
References
Application Notes and Protocols for the Purification of Peptides Containing Z-L-Dbu(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as Z-L-Dbu(N3)-OH (Nα-benzyloxycarbonyl-L-α,γ-diaminobutyric acid, γ-azide), into peptide sequences is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. The azide moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the attachment of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains. The benzyloxycarbonyl (Z) protecting group provides stable N-terminal protection during peptide synthesis.
Following solid-phase peptide synthesis (SPPS), the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of side-chain protecting groups.[1] Therefore, a robust purification strategy is essential to isolate the target peptide with high purity for downstream applications.
This document provides detailed application notes and protocols for the purification of peptides containing this compound, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1][2]
Purification Strategy Overview
The purification of a Z-protected peptide containing an azide functionality typically involves a multi-step process:
-
Cleavage from the Solid Support: The peptide is first cleaved from the solid-phase synthesis resin. For peptides synthesized on Wang resin, a strong acid, typically trifluoroacetic acid (TFA), is used.[3] The Z-group is generally stable to TFA, allowing for the cleavage of the peptide from the resin while the N-terminal protection remains intact.[3]
-
Purification of the Z-Protected Peptide: The crude, Z-protected peptide is then purified by preparative RP-HPLC. This step removes most of the synthesis-related impurities.
-
Removal of the Z-Protecting Group (Optional): If the final application requires a free N-terminus, the Z-group is removed. A common method for Z-group deprotection is catalytic transfer hydrogenation.
-
Final Purification/Desalting: A final RP-HPLC step may be necessary to remove any impurities generated during the deprotection step and to exchange the counter-ions to a desired form (e.g., acetate).
Data Presentation
The following tables summarize typical quantitative data associated with the RP-HPLC purification of synthetic peptides. It is important to note that these values are illustrative and the actual results may vary depending on the specific peptide sequence, length, and hydrophobicity.
Table 1: Typical RP-HPLC Purification Parameters for a Crude Synthetic Peptide
| Parameter | Typical Value/Range | Notes |
| Crude Purity | 40 - 70% | Highly dependent on the efficiency of the solid-phase synthesis. |
| Loading Capacity (Preparative C18 Column, 21.2 x 250 mm) | 50 - 200 mg | Overloading can lead to poor resolution and peak broadening. |
| Flow Rate (Preparative) | 15 - 25 mL/min | Adjusted based on column dimensions and particle size. |
| Typical Gradient Slope | 0.5 - 2% B/min | A shallower gradient generally provides better resolution. |
| Detection Wavelength | 214 - 220 nm | For monitoring the peptide backbone amide bonds. |
Table 2: Expected Outcomes of a Two-Step Purification Process
| Stage | Parameter | Expected Value/Range | Notes |
| After 1st Preparative HPLC | Purity | > 95% | The goal is to isolate the main peak corresponding to the target peptide. |
| Recovery | 50 - 80% | Losses can occur due to poor solubility, adsorption, and fraction cutting. | |
| After Z-Group Deprotection & 2nd HPLC | Final Purity | > 98% | For demanding applications such as in vivo studies or clinical trials. |
| Overall Yield | 20 - 50% | Calculated based on the initial crude peptide amount. |
Experimental Protocols
Protocol 1: Cleavage of the Z-Protected Peptide from Wang Resin
This protocol describes the cleavage of the peptide from Wang resin while preserving the Z-protecting group.
Materials:
-
Z-protected peptide-bound Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIPS)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, H₂O, and TIPS in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing sensitive residues like tryptophan, a scavenger cocktail such as TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of the Z-Protected Peptide by RP-HPLC
Materials and Equipment:
-
Preparative and analytical RP-HPLC system with UV detector
-
C18 reversed-phase columns (preparative and analytical)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Analytical RP-HPLC of Crude Peptide:
-
Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent mixture to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Run a scouting gradient, for example, 5-95% B over 30 minutes, at a flow rate of 1 mL/min.
-
Identify the retention time of the target peptide peak.
-
-
Preparative RP-HPLC:
-
Dissolve the bulk of the crude peptide in Mobile Phase A. If solubility is an issue, a minimal amount of an organic solvent like ACN or isopropanol can be added. Ensure the solution is filtered before injection.
-
Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with the starting mobile phase composition.
-
Inject the crude peptide solution.
-
Run a shallow gradient centered around the elution point determined from the analytical run (e.g., 20-40% B over 60 minutes).
-
Collect fractions corresponding to the main peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified Z-protected peptide as a white powder.
-
Protocol 3: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z-group from the purified peptide.
Materials:
-
Purified Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol or a suitable solvent mixture
-
Inert gas (Nitrogen or Argon)
-
Syringe filters
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Catalyst and Hydrogen Donor: Add 10% Pd/C (typically 10-20% by weight of the peptide) and a hydrogen donor such as ammonium formate (5-10 equivalents).
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by analytical RP-HPLC or mass spectrometry. The reaction is typically complete within a few hours.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 4: Final Purification and Desalting
After deprotection, a final purification step is often necessary to remove the deprotection reagents and any side products.
Procedure:
-
RP-HPLC Purification: Dissolve the deprotected peptide in Mobile Phase A and purify using the RP-HPLC protocol described in Protocol 2. A rapid desalting step with a steep gradient can also be employed.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualization
Caption: Experimental workflow for the purification of peptides containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for Z-L-Dbu(N3)-OH
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the non-canonical amino acid Z-L-Dbu(N3)-OH (N-alpha-benzyloxycarbonyl-L-2,4-diaminobutyric acid, with a 4-azido group). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] While robust, optimizing the reaction for specific substrates like this compound requires careful consideration of catalysts, ligands, solvents, and other reaction parameters to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction requires five key components:
-
Azide-functionalized molecule: In this case, this compound.
-
Alkyne-functionalized molecule: Your desired conjugation partner with a terminal alkyne.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. This is most conveniently generated in situ from a Copper(II) salt.[4]
-
Reducing agent: To reduce the Cu(II) precursor to the active Cu(I) state and maintain it. Sodium ascorbate is the most common choice.[5]
-
Copper-chelating ligand: To stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction.
-
A suitable solvent system: This must be chosen to dissolve all reactants.
Q2: Which copper source and ligand should I start with?
For initial screening, a combination of Copper(II) sulfate (CuSO₄) and a water-soluble ligand is a reliable starting point, especially if your alkyne partner has good aqueous solubility. The ligand is crucial for stabilizing the Cu(I) ion and accelerating the reaction. See the table below for a comparison of common choices.
Table 1: Comparison of Common CuAAC Catalyst Systems
| Component | Common Examples | Concentration (Typical) | Key Considerations |
| Copper Source | CuSO₄, Cu(OAc)₂, CuI, CuBr | 50 µM - 1 mM | CuSO₄ is inexpensive and water-soluble, making it a popular choice for in situ catalyst generation. Cu(I) salts like CuI can be used directly but require anaerobic conditions to prevent oxidation. |
| Reducing Agent | Sodium Ascorbate | 5-10 equivalents vs. Cu | Must be prepared fresh. Its byproducts can sometimes react with proteins, a consideration in bioconjugation. |
| Ligand | THPTA, TBTA, BTTAA | 1-5 equivalents vs. Cu | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble and excellent for bioconjugation. TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is very effective but has low aqueous solubility, suitable for organic or mixed solvents. |
Q3: My reaction is slow or incomplete. What factors can I adjust?
Low yield or slow reaction rates are common issues that can be addressed by systematically optimizing several parameters:
-
Catalyst Concentration: Increasing the copper and ligand concentration can accelerate the reaction.
-
Temperature: While most CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly improve rates for sterically hindered substrates.
-
Solvent: Substrate solubility is critical. If reactants are not fully dissolved, the reaction will be slow. Consider switching to a different solvent system (see Table 2).
-
pH: For aqueous reactions, a pH between 7 and 8 is generally recommended.
-
Degassing: Although ligands and ascorbate protect the Cu(I) state, removing oxygen by degassing the solvent can prevent catalyst oxidation and improve results, especially for slow reactions.
Q4: How do I minimize copper contamination in my final product?
Residual copper can be cytotoxic and interfere with downstream applications. To remove it:
-
Chelating Resins: Use a resin like QuadraSil™ or Chelex® 100 to sequester copper ions.
-
EDTA Wash: Washing the reaction mixture with a solution of Ethylenediaminetetraacetic acid (EDTA) can effectively remove copper.
-
Resin-Supported Catalysts: Employing a catalyst immobilized on a solid support allows for simple filtration to remove the copper after the reaction is complete.
Troubleshooting Guide
Use the following diagram and table to diagnose and solve common problems encountered during the CuAAC reaction with this compound.
Caption: A decision tree for troubleshooting common CuAAC reaction issues.
Table 2: Troubleshooting Common CuAAC Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Reagent Quality: Azide or alkyne has degraded; sodium ascorbate is old. 2. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 3. Poor Solubility: One or more reactants are not fully dissolved. 4. Steric Hindrance: Bulky groups near the reactive sites slow the reaction. | 1. Use freshly prepared sodium ascorbate solution. Verify purity of starting materials via NMR or LC-MS. 2. Degas the solvent prior to use. Ensure ligand-to-copper ratio is optimal (start with 5:1). 3. Change the solvent system. See Table 3 for common options. 4. Increase reaction temperature to 40-60 °C and/or increase reaction time. |
| Formation of Side Products | 1. Alkyne Homocoupling (Glaser Coupling): Caused by excess oxygen. 2. Substrate Degradation: Oxidative damage to sensitive functional groups. | 1. Thoroughly degas the reaction mixture. Increase the concentration of the reducing agent (ascorbate). 2. Add a scavenger like aminoguanidine to protect against reactive oxygen species. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Inconsistent Results | 1. Inconsistent Reagent Quality: Purity of substrates or quality of solvents varies. 2. Atmospheric Exposure: Variable oxygen exposure between runs. 3. Ascorbate Degradation: Using an ascorbate solution that was not freshly prepared. | 1. Use high-purity, anhydrous solvents if possible. Characterize starting materials before use. 2. Standardize the degassing procedure or switch to a fully anaerobic setup. 3. Always prepare sodium ascorbate solutions immediately before initiating the reaction. |
| Precipitate Formation | 1. Copper Acetylide Formation: Some alkynes can form insoluble complexes with Cu(I). 2. Product Insolubility: The triazole product may be insoluble in the reaction solvent. | 1. Change the solvent system (e.g., acetonitrile can sometimes stabilize Cu(I)). Ensure the ligand is present and well-mixed with the copper source before adding the alkyne. 2. Choose a solvent system in which the final product is known or predicted to be soluble. |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Test Reaction for this compound
This protocol provides a starting point for a 100 µL total volume reaction, which can be easily scaled.
Reagent Stock Solutions:
-
Azide (this compound): 10 mM in DMSO or DMF.
-
Alkyne Partner: 12 mM (1.2 equivalents) in the same solvent.
-
CuSO₄: 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh ).
Reaction Setup Workflow:
Caption: A standard workflow for setting up a CuAAC test reaction.
Procedure:
-
In a microcentrifuge tube, add the azide solution, the alkyne solution, and the primary reaction solvent (e.g., phosphate buffer, t-BuOH/H₂O).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. Let this stand for 1-2 minutes.
-
Add the copper/ligand mixture to the main reaction tube and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Monitor its progress by TLC or LC-MS at intervals (e.g., 30 min, 1 hr, 4 hr, overnight).
Final Concentrations in this example: 1 mM Azide, 1.2 mM Alkyne, 0.5 mM CuSO₄, 2.5 mM THPTA, 25 mM NaAsc.
Protocol 2: Optimizing the Solvent System
The choice of solvent is critical and depends on the solubility of both your azide and alkyne partners. The Z-group on your amino acid suggests it may have better solubility in organic solvents.
Table 3: Recommended Solvent Systems for Screening
| Solvent System | Ratio (v/v) | Characteristics & Best Use Cases |
| Aqueous/Organic Mix | 1:1 to 4:1 | DMSO/H₂O or t-BuOH/H₂O : Excellent general-purpose systems that can dissolve a wide range of polar and nonpolar reactants. A very common starting point. |
| Polar Aprotic | 100% | DMF or DMSO : Ideal for organic-soluble substrates that have poor water solubility. |
| Aqueous Buffer | 100% | Phosphate Buffer (pH 7-7.5) : Best for highly water-soluble reactants, such as peptides or nucleotides. Requires a water-soluble ligand like THPTA. |
| "Green" Solvents | 100% | Glycerol : An environmentally friendly alternative that can also enhance reaction rates in some cases. |
Optimization Methodology:
-
Set up parallel reactions using the test protocol above.
-
In each tube, use a different solvent system from Table 3.
-
Monitor all reactions simultaneously to determine which solvent provides the fastest rate and highest conversion to the desired product.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bachem.com [bachem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Z-L-Dbu(N3)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Z-L-2,3-diaminobutyric acid(N3)-OH (Z-L-Dbu(N3)-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound during solid-phase peptide synthesis (SPPS)?
A1: The two primary side reactions encountered when using this compound are the reduction of the azide group to a primary amine and the formation of a lactam ring. The azide group is generally stable during the standard cycles of Fmoc-based SPPS, including deprotection with piperidine.[1] The most significant side reactions typically occur during the final cleavage and deprotection step or as a result of the inherent reactivity of the diaminobutyric acid structure.
Q2: How can the reduction of the azide group be prevented during cleavage?
A2: Azide reduction to an amine is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support, especially when thiol-based scavengers are used.[1][2] To prevent this, it is crucial to select an appropriate cleavage cocktail.
Q3: What is lactam formation and when does it occur with this compound?
A3: Diaminobutyric acid (Dbu) residues are prone to intramolecular cyclization to form a stable six-membered lactam ring. This can occur at various stages of peptide synthesis, including during coupling reactions and under basic or acidic conditions, potentially leading to truncated or modified peptides.
Q4: Is the Z (benzyloxycarbonyl) protecting group stable throughout the synthesis?
A4: The benzyloxycarbonyl (Z) group is an amine protecting group that is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis. However, it is susceptible to cleavage under strongly acidic conditions, such as with high concentrations of TFA used for final cleavage from the resin, and can also be removed by catalytic hydrogenation.[3]
Troubleshooting Guides
Issue 1: Reduction of the Azide Group to an Amine
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired peptide with an amine (-NH2) instead of an azide (-N3) at the Dbu position (a mass difference of -26 Da).
-
Primary Cause: Use of thiol-containing scavengers in the TFA cleavage cocktail. Ethanedithiol (EDT) is a particularly strong reducing agent for azides.[4]
-
Solutions:
-
Avoid Thiol-Based Scavengers: The most effective way to prevent azide reduction is to use a cleavage cocktail that does not contain thiols. A commonly used and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).
-
Use a Milder Thiol Scavenger: If a thiol scavenger is necessary for other sensitive residues (e.g., Cys, Met), dithiothreitol (DTT) is a less aggressive reducing agent for azides compared to EDT.
-
Minimize Cleavage Time: Reducing the duration of the cleavage reaction can help to decrease the extent of azide reduction, although this may not be sufficient on its own if a strong reducing scavenger is present.
-
Issue 2: Lactam Formation
-
Symptom: Presence of unexpected peptide masses in the crude product, often corresponding to the mass of the peptide truncated at the Dbu residue or the mass of the desired peptide minus water (if cyclization occurs on the full-length peptide).
-
Primary Cause: The proximity of the side-chain amino group (as an azide precursor) to the peptide backbone can facilitate intramolecular cyclization.
-
Solutions:
-
Optimize Coupling Conditions: Use highly efficient coupling reagents such as HATU or HCTU to promote rapid peptide bond formation, which can outcompete the rate of lactam formation.
-
Backbone Protection: For particularly problematic sequences, the use of a backbone-protecting group on the nitrogen of the residue preceding the Dbu can sterically hinder the intramolecular cyclization.
-
Choice of Base: Be cautious with the use of strong, non-nucleophilic bases like DBU for Fmoc deprotection, as they can promote base-catalyzed side reactions. If lactam formation is observed, consider using piperidine or a piperazine/DBU mixture.
-
Issue 3: Incomplete Coupling of this compound
-
Symptom: Deletion of the Dbu residue in the final peptide sequence, as identified by mass spectrometry. A positive Kaiser test after the coupling step also indicates incomplete reaction.
-
Primary Cause: Steric hindrance from the Z-group and the overall structure of the amino acid derivative can slow down the coupling reaction.
-
Solutions:
-
Double Coupling: Perform the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based coupling reagents (like DIC) to more powerful phosphonium- or aminium-based reagents such as PyBOP, HBTU, or HATU.
-
Increase Equivalents and Reaction Time: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) and extend the reaction time (e.g., 2-4 hours).
-
Data Presentation
Table 1: Effect of Thiol Scavengers on Azide Reduction During TFA Cleavage
| Cleavage Cocktail Composition (TFA/Scavenger/TIS/H₂O) | Thiol Scavenger | Percentage of Azide Reduction (%) | Reference |
| 92.5 / 2.5 / 2.5 / 2.5 | Ethanedithiol (EDT) | Up to 50% | |
| Varies | Dithiothreitol (DTT) | Significantly less than EDT | |
| 95 / 0 / 2.5 / 2.5 | None | Minimal to none |
Note: The exact percentage of reduction can vary depending on the peptide sequence and cleavage conditions. The data presented is a summary of findings from related studies.
Experimental Protocols
Protocol 1: Recommended Cleavage Protocol to Preserve the Azide Group
-
Resin Preparation: Following solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least one hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Caption: Pathway of azide reduction to an amine during TFA cleavage.
Caption: General pathway for lactam formation from a Dbu residue.
References
Technical Support Center: Incorporation of Z-L-Dbu(N3)-OH in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when incorporating Z-L-Dbu(N3)-OH and other azido-containing amino acids into peptides.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group of this compound during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA).[1] However, the choice of scavengers during TFA cleavage is critical.[1]
Q2: What is the primary side reaction involving the azide group, and when is it most likely to occur?
A2: The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[1] This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.[1]
Q3: Which cleavage cocktail reagents are known to cause the reduction of the azide group?
A3: Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine.[1] While DTT is generally less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical.
Q4: Are there specific coupling reagents that should be avoided when incorporating this compound?
A4: For optimal results, it is recommended to use phosphonium- or aminium-based coupling reagents like PyBOP, HATU, or HBTU. Some reports suggest that uronium-based reagents like HBTU and TBTU may lead to less favorable outcomes compared to phosphonium-based reagents like PyBOP for certain azido-amino acids. It is always advisable to perform a test coupling to determine the most efficient reagent for your specific sequence.
Q5: Can I use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection in a peptide containing this compound?
A5: Yes, DBU can be used for Fmoc deprotection in sequences containing azido-amino acids. The azide group is stable to DBU. DBU is a stronger, non-nucleophilic base that can be advantageous for rapid and efficient Fmoc removal, especially in cases of peptide aggregation or difficult sequences.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: A positive Kaiser test (or other amine test) after the coupling step for this compound, or mass spectrometry analysis of the crude peptide showing a deletion at the intended incorporation site.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Troubleshooting workflow for low coupling efficiency.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Coupling Reagent | Switch to a more potent coupling reagent like HATU or PyBOP. | Uracil-based reagents such as HBTU and TBTU have been reported to give poor results for the incorporation of similar azido-amino acids. Phosphonium-based reagents are often more effective. |
| Steric Hindrance / Slow Kinetics | 1. Increase Reaction Time: Extend the coupling time to 2-4 hours or even longer for difficult couplings. 2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 3. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. | The bulky nature of the protected amino acid or the growing peptide chain can slow down the reaction kinetics, requiring more stringent conditions to achieve completion. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties. 2. Sonication: Apply sonication during the coupling step to help break up aggregates. | Aggregation of peptide chains on the resin can physically block the N-terminal amine, preventing the activated amino acid from accessing the reaction site. |
Issue 2: Incomplete Fmoc Deprotection
Symptom: After the deprotection step, analysis of a cleaved resin sample shows a significant amount of the Fmoc-protected peptide in addition to the desired deprotected peptide.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Logical steps for troubleshooting incomplete Fmoc deprotection.
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Increase Deprotection Time: Extend the standard piperidine treatment time (e.g., from 2 x 5 min to 2 x 10 min). 2. Switch to NMP: Use N-Methyl-2-pyrrolidone (NMP) as the solvent instead of DMF to improve resin swelling and disrupt aggregates. | Aggregated peptide chains can sterically hinder the N-terminal Fmoc group, preventing the piperidine solution from accessing it effectively. |
| Difficult Sequence | Use DBU: Switch to a deprotection solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 2% piperidine in DMF. | DBU is a stronger base than piperidine and can be more effective at removing the Fmoc group in sterically hindered or aggregation-prone sequences. |
Issue 3: Reduction of Azide Group During Final Cleavage
Symptom: Mass spectrometry analysis of the final, cleaved peptide shows a peak corresponding to the mass of the peptide with an amino group (-NH2) instead of the expected azide group (-N3).
| Cause | Recommended Solution | Rationale |
| Inappropriate Scavengers | Modify the Cleavage Cocktail: Avoid using thiol-based scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT). Use triisopropylsilane (TIS) as a scavenger instead. A standard azide-safe cocktail is 95% TFA / 2.5% Water / 2.5% TIS. | Thiol-containing reagents will reduce the azide group to a primary amine during the acidic cleavage step. TIS is an effective scavenger for protecting groups like Pbf and tBu without affecting the azide group. |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amine and wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Dbu(N3)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Perform a Kaiser test on a small sample of resin to check for reaction completion. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Resin Preparation: Swell the peptide-resin in DMF. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. Repeat steps 2 and 3 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU, piperidine, and the dibenzofulvene adduct.
-
Proceed: Proceed to the amino acid coupling step.
Protocol 3: Azide-Safe Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . Do NOT use scavengers containing thiols (e.g., EDT, DTT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum.
References
Z-L-Dbu(N3)-OH stability issues during synthesis
Welcome to the technical support center for Z-L-Dbu(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during synthesis and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (N-α-benzyloxycarbonyl-N-γ-azido-L-2,4-diaminobutyric acid) is a synthetic amino acid derivative. The azide group (-N3) makes it a valuable reagent in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are widely used for bioconjugation, such as labeling peptides and proteins. The benzyloxycarbonyl (Z) group is a common protecting group for the alpha-amino group during peptide synthesis.
Q2: What are the main stability concerns for this compound?
The stability of this compound is influenced by its two key functional groups: the organic azide and the Z-protecting group.
-
Organic Azide: Organic azides are energetic molecules and can be sensitive to heat, shock, and light. While this compound is generally considered relatively stable for a small organic azide due to its molecular structure, it is crucial to handle it with care.
-
Z-protecting Group: The benzyloxycarbonyl (Z) group is generally stable under mild acidic and basic conditions. However, it can be cleaved by strong acids (e.g., HBr in acetic acid), catalytic hydrogenolysis, or other reducing conditions.
Q3: How should I store this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended. Protect the compound from light and moisture.
Q4: Are there any general safety rules for handling organic azides like this compound?
Yes, the "Rule of Six" is a general guideline for assessing the stability of energetic compounds. It suggests that there should be at least six carbon atoms for every energetic functional group (like an azide) to consider the compound relatively safe for handling with standard precautions. Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability. For this compound, it is important to avoid excessive heat, friction, and shock.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield during synthesis | Incomplete reaction of the starting material. | - Ensure the purity of starting materials and solvents.- Optimize reaction time and temperature.- Consider using a different azide source or activation method. |
| Side reactions or degradation of the product. | - Monitor the reaction closely using techniques like TLC or LC-MS.- Purify the product promptly after the reaction is complete.- Avoid high temperatures and prolonged reaction times. | |
| Presence of impurities in the final product | Unreacted starting materials. | - Improve purification methods (e.g., recrystallization, column chromatography). |
| Side-products from the reaction. | - Characterize impurities by NMR or MS to identify their structure and adjust reaction conditions to minimize their formation. | |
| Degradation of the Z-group. | - Avoid strongly acidic or basic conditions during workup and purification. | |
| Reduction of the azide group. | - Ensure that no unintended reducing agents are present in the reaction mixture. | |
| Product degradation during storage | Exposure to light, heat, or moisture. | - Store the compound in a tightly sealed, opaque container at the recommended temperature. |
| Incompatibility with storage container. | - Use glass or other inert containers for storage. | |
| Inconsistent results in click chemistry reactions | Poor quality of this compound. | - Verify the purity of the compound by analytical methods before use. |
| Degradation of the azide functionality. | - Use freshly prepared solutions of this compound for reactions. | |
| Suboptimal reaction conditions for click chemistry. | - Optimize the catalyst, solvent, temperature, and reaction time for the specific alkyne substrate. |
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Solution Preparation: Prepare stock solutions of this compound in relevant solvents (e.g., water, buffers of different pH, organic solvents like DMF or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solutions into separate vials and expose them to a range of stress conditions:
-
pH Stability: Use buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products. Calculate the degradation rate under each condition.
Visualizations
avoiding aggregation of peptides with Z-L-Dbu(N3)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the unnatural amino acid Z-L-Dbu(N3)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-alpha-benzyloxycarbonyl-L-2,4-diaminobutyric acid, gamma-azide, is a non-proteinogenic amino acid. It is primarily used to introduce a bioorthogonal azide handle into a peptide sequence. This azide group allows for site-specific modification of the peptide through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These modifications can include the attachment of fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains to improve solubility, or cytotoxic drugs for targeted delivery.
Q2: Can the incorporation of this compound lead to peptide aggregation?
Yes, the incorporation of this compound, like many unnatural amino acids, can potentially influence peptide aggregation.[2] Several factors related to this amino acid may contribute to this phenomenon:
-
Side-Chain Interactions: The diaminobutyric acid side chain, even with the azido modification, can potentially engage in hydrogen bonding or other non-covalent interactions that may promote inter-chain association.
-
Conformational Changes: The presence of the azido group can influence the local peptide backbone conformation through the "azido gauche effect."[3] This could potentially favor the formation of secondary structures, such as β-sheets, which are prone to aggregation.
-
Hydrophobicity: While the azide group itself is polar, the overall hydrophobicity of the benzyloxycarbonyl (Z) protecting group and the diaminobutyric acid side chain can contribute to the aggregation propensity of the peptide, especially in aqueous solutions.[4]
Q3: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
During SPPS, several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The peptide-resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.
-
Slow or Incomplete Reactions: You may observe slow or incomplete Fmoc deprotection (indicated by persistent blue color in a chloranil test or a positive UV test) or incomplete coupling (a positive Kaiser test).
-
Decreased Yield: Aggregation can lead to a significant reduction in the final peptide yield due to incomplete reactions and difficult cleavage.
-
Difficult Cleavage and Purification: The aggregated peptide may be difficult to cleave from the resin and subsequently challenging to purify by HPLC.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your peptide synthesis and provides actionable solutions.
Issue 1: Poor solubility of the peptide after cleavage and purification.
-
Possible Cause: The overall peptide sequence, including the this compound residue, may have a high degree of hydrophobicity or a tendency to form strong intermolecular hydrogen bonds.
-
Solutions:
-
pH Adjustment: Determine the isoelectric point (pI) of your peptide and dissolve it in a buffer with a pH at least 2 units away from the pI. This increases the net charge on the peptide, leading to greater electrostatic repulsion between molecules.
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) followed by dilution with an aqueous buffer can be effective.
-
Chaotropic Agents: The addition of chaotropic agents like guanidinium chloride or urea can disrupt the hydrogen bonding network and improve solubility.
-
Issue 2: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Possible Cause: The growing peptide chain containing this compound is forming secondary structures on the resin, hindering further reactions.
-
Solutions:
-
Solvent Choice: Switch from standard DMF to a more "structure-breaking" solvent like N-methylpyrrolidone (NMP) or a mixture of DMF with 10-20% DMSO.
-
Elevated Temperature: Performing the coupling and deprotection steps at a moderately elevated temperature (e.g., 40-50°C) can help disrupt secondary structures. However, be mindful of potential side reactions like racemization.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 (at concentrations up to 0.5 M) to the DMF during washing and deprotection steps can disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: If your sequence allows, incorporating pseudoproline dipeptides at strategic locations (every 6-8 residues) can effectively break up secondary structures.
-
Issue 3: Incomplete coupling of this compound or the subsequent amino acid.
-
Possible Cause: Steric hindrance from the Z-protecting group or aggregation of the peptide chain can make the coupling reaction difficult.
-
Solutions:
-
Extended Coupling Times: Increase the coupling reaction time to 4-6 hours or even overnight.
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.
-
More Potent Coupling Reagents: Use a more powerful coupling reagent such as HATU or HCTU in combination with a base like DIEA or collidine.
-
Microwave-Assisted Synthesis: Microwave energy can significantly enhance coupling efficiency for difficult sequences.
-
Quantitative Data Summary
The following tables provide a summary of commonly used conditions and reagents for mitigating peptide aggregation.
Table 1: Solvents and Additives for Improved Solvation
| Solvent/Additive | Typical Concentration | Application | Reference |
| N-Methylpyrrolidone (NMP) | - | Replacement for DMF in SPPS | |
| Dimethyl Sulfoxide (DMSO) | 10-20% in DMF | Co-solvent in SPPS | |
| LiCl or NaClO4 | 0.2 - 0.5 M in DMF | Chaotropic salt in SPPS washes | |
| Guanidinium Chloride | 6 M | Solubilization of purified peptides | |
| Urea | 8 M | Solubilization of purified peptides |
Table 2: Modified SPPS Conditions to Reduce Aggregation
| Parameter | Modified Condition | Rationale | Reference |
| Temperature | 40 - 50 °C | Disrupts secondary structures | |
| Coupling Time | 4 - 6 hours (or double coupling) | Overcomes steric hindrance | |
| Coupling Reagent | HATU, HCTU | More efficient activation |
Experimental Protocols
Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.4 M LiCl in DMF to the peptide-resin.
-
Agitate the resin for 10-15 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the chaotropic salt before proceeding to the next coupling step.
Protocol 2: Test Solubilization of a Purified Peptide
-
Aliquot a small amount (e.g., 0.5 - 1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a different solvent system for testing (e.g., water, 0.1% TFA in water, 50% acetonitrile in water, 10% DMSO in water).
-
Vortex each tube for 30 seconds and then sonicate for 2 minutes.
-
Visually inspect for dissolution.
-
If the peptide remains insoluble, consider initial dissolution in a minimal amount of pure DMSO or hexafluoroisopropanol (HFIP) followed by careful dilution with the desired aqueous buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azido gauche effect on the backbone conformation of β-azidoalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Z-L-Dbu(N3)-OH
For: Researchers, scientists, and drug development professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-α-benzyloxycarbonyl-L-γ-azido-α,γ-diaminobutyric acid (Z-L-Dbu(N3)-OH) and its related adducts.
Part 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions to overcome common purification hurdles.
Issue 1: Low Recovery of Target Compound After Chromatography
Q: I am experiencing a significant loss of my target compound, this compound, during Reverse-Phase HPLC (RP-HPLC) purification. What are the potential causes and solutions?
A: Low recovery during RP-HPLC can stem from several factors, primarily related to the compound's stability and its interaction with the stationary phase.
-
Problem: Irreversible Binding to the Column
-
Cause: The hydrophobic benzyloxycarbonyl (Z-group) can cause strong, and in some cases irreversible, binding to highly hydrophobic stationary phases like C18. This is exacerbated if the column is old or has exposed, active silanol sites.
-
Solution:
-
Select a Less Retentive Stationary Phase: Consider using a column with a less hydrophobic stationary phase, such as C8 or Phenyl-Hexyl, to weaken the interaction.
-
Optimize Mobile Phase Composition: The standard method for peptide purification is RP-HPLC.[1] In this technique, the retention is based on hydrophobicity.[1] Modifying the mobile phase by adding a small percentage of a stronger, competitive organic solvent like isopropanol can help disrupt powerful hydrophobic interactions and improve elution.
-
Ensure Proper Column Conditioning: Before and after each purification run, thoroughly wash and re-equilibrate the column to passivate active sites and ensure consistent performance.
-
-
-
Problem: On-Column Degradation
-
Cause: The azide group (-N3) can be sensitive to highly acidic conditions over extended periods. While the Z-group is generally stable to the 0.1% trifluoroacetic acid (TFA) commonly used in RP-HPLC, prolonged exposure can be a risk.
-
Solution:
-
Employ a Buffered Mobile Phase: To maintain a more stable pH environment, consider replacing the TFA-based system with a buffered mobile phase, such as ammonium formate or ammonium acetate (pH 3-5).
-
Minimize Run Time: Develop a steeper and faster gradient to reduce the compound's residence time on the column, thereby limiting its exposure to potentially harsh conditions.
-
Control Temperature: Running the purification at a reduced temperature (e.g., 4–10 °C) can slow the kinetics of potential degradation reactions.
-
-
Issue 2: Co-elution of Impurities with the Main Product
Q: My main product peak is not pure upon analysis. I'm seeing persistent impurities co-eluting with this compound. How can I improve the resolution?
A: Co-elution happens when an impurity has a retention time very similar to that of your product. The key to resolving this is to alter the chromatographic selectivity.
-
Problem: Presence of Diastereomers or Racemization Products
-
Cause: The synthesis process may have induced a small degree of racemization at the alpha-carbon, or diastereomeric impurities could have been introduced. These isomers are often very challenging to separate.
-
Solution:
-
Optimize the Elution Gradient: Use a very shallow gradient around the elution point of your compound (e.g., a 0.1% to 0.5% per minute increase in the organic solvent) to maximize separation.[2]
-
Change the Organic Modifier: Switching the organic component of the mobile phase from acetonitrile to methanol (or using a combination of both) alters the solvent's interaction with the solute and the stationary phase. This can change the selectivity and potentially resolve the co-eluting peaks.
-
Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the carboxylic acid on your target molecule and on any acidic or basic impurities, thereby changing their respective retention times and improving separation.
-
-
-
Problem: Incomplete Deprotection or "Adduct" Formation
-
Cause: Impurities may arise from incomplete reactions in the synthetic pathway. The term "adducts" can also refer to byproducts formed when reactive species, such as cations from a Boc-deprotection step, react with the target molecule.[3]
-
Solution:
-
Analyze by Mass Spectrometry (MS): Use LC-MS to determine the mass of the co-eluting impurity. This provides crucial information to identify it as a known byproduct, a deletion product from synthesis, or an adduct.
-
Re-evaluate Upstream Synthesis: If the impurity is identified as a synthesis-related byproduct, the most effective solution may be to optimize the synthetic protocol to prevent its formation in the first place.
-
Consider Alternative Purification Techniques: If RP-HPLC fails to provide adequate purity, other methods like normal-phase chromatography or crystallization should be explored.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak shows significant tailing, which is compromising purity assessment and making fraction collection difficult. What is causing this?
A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the column or by column overload.
-
Problem: Secondary Silanol Interactions
-
Cause: The free carboxylic acid on your molecule can engage in ionic interactions with residual, un-capped silanol groups on the surface of the silica-based column packing material, leading to peak tailing.
-
Solution:
-
Use a High-Quality End-Capped Column: Modern, fully end-capped columns have a minimal number of free silanol groups, which significantly reduces the potential for this type of secondary interaction.
-
Lower the Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH ≈ 2 when using 0.1% TFA) to fully protonate the carboxylic acid group. This suppresses its negative charge and minimizes ionic interactions with the stationary phase.
-
-
-
Problem: Column Overload
-
Cause: Injecting a mass of crude material that exceeds the binding capacity of the column.
-
Solution:
-
Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample to find the optimal mass for your specific column size. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[4]
-
Increase Column Diameter: For preparative-scale purifications, using a column with a larger internal diameter is the most direct way to increase loading capacity.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Impurities are typically byproducts from the synthetic route. These can include unreacted starting materials, reagent adducts (e.g., from coupling agents), and products of side reactions, such as the reduction of the azide group to an amine (-NH2) if any reducing agents were inadvertently present. In multi-step syntheses, impurities can also include deletion products or molecules with incompletely removed protecting groups from a previous step.
Q2: Is this compound a stable compound? What are the recommended storage conditions? A2: Azide-containing compounds are generally stable under typical laboratory conditions but should be handled with care as they are energetic materials.
-
Stability: The azide group is stable under the mildly acidic conditions of RP-HPLC. However, it is highly sensitive to reducing agents (e.g., DTT, TCEP, H₂/Pd). The Z-protecting group is stable to mild acids but can be cleaved by strong acids or catalytic hydrogenation.
-
Storage: For optimal long-term stability, the purified compound should be stored as a solid, protected from light, and kept in a desiccated environment at a low temperature (–20°C is recommended). If stored in solution, use aprotic solvents where possible and keep frozen.
Q3: Can I use a purification method other than RP-HPLC? A3: Yes. While RP-HPLC is the most common and versatile method for purifying amino acid derivatives and peptides, other techniques can be effective.
-
Crystallization: If the compound is synthesized to a high level of crude purity and is a solid, crystallization can be an excellent and highly scalable method to achieve exceptional purity, avoiding the high solvent consumption and costs associated with preparative chromatography.
-
Normal-Phase Chromatography: Using a silica gel column with a non-polar mobile phase system (e.g., Hexane/Ethyl Acetate) can be very effective, particularly for separating less polar impurities that are difficult to resolve by reverse-phase methods.
Q4: What does the term "adduct" mean in the context of this compound synthesis? A4: In the context of peptide and amino acid chemistry, an "adduct" refers to a new chemical species formed by the addition of a molecule (often from a reagent or scavenger) to your target compound. This typically occurs as an unintended side reaction. For example, during the acid-catalyzed removal of a Boc protecting group, the resulting tert-butyl cation is a reactive electrophile that can attach to the target molecule, forming a tert-butyl adduct.
Data Presentation
Table 1: Common RP-HPLC Troubleshooting Parameters
| Parameter | Potential Problem Addressed | Recommended Action | Expected Outcome |
| Mobile Phase pH | Poor Peak Shape, Co-elution | Adjust pH with 0.1% TFA (pH ≈ 2) or an Ammonium Formate buffer (pH 3-5). | Improved peak symmetry; altered retention times and selectivity (α). |
| Organic Solvent | Co-elution of Impurities | Switch from Acetonitrile to Methanol, or use a ternary mixture. | Change in elution order and potential resolution of co-eluting peaks. |
| Gradient Slope | Poor Resolution | Decrease the slope (%B/min) during the elution window of the target compound. | Increased separation distance between closely eluting peaks. |
| Column Chemistry | Low Yield, Poor Peak Shape | Change from a C18 to a C8, C4, or Phenyl-Hexyl stationary phase. | Reduced hydrophobic binding, leading to improved recovery and peak shape. |
| Temperature | On-column Degradation | Decrease the column oven temperature to a range of 4–10 °C. | Minimized degradation of thermally or chemically labile groups (e.g., azide). |
Experimental Protocols
Protocol 1: General RP-HPLC Purification Method
This protocol provides a robust starting point for the purification of this compound. It should be optimized for your specific crude material and scale.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size). Dimensions should be appropriate for the purification scale.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: Calibrated for the column dimensions (e.g., 20 mL/min for a 2.5 cm ID column).
-
Detection: UV absorbance at 214 nm (peptide bonds) and 254 nm (Z-group aromatic ring).
-
-
Sample Preparation:
-
Dissolve the crude this compound product in a minimal volume of a strong solvent such as DMF or DMSO.
-
Dilute this concentrated solution with Mobile Phase A until the sample is just shy of the precipitation point. This ensures solubility while promoting effective binding to the column upon injection.
-
Filter the prepared sample through a 0.45 µm syringe filter to remove any particulates that could clog the column.
-
-
Chromatography:
-
Equilibrate the column with starting conditions (e.g., 95% A / 5% B) for at least 5 column volumes.
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient designed to elute the compound. A typical starting gradient is 5% B to 65% B over 40–60 minutes.
-
Collect fractions based on the real-time UV chromatogram, isolating the main peak and any shoulders for later analysis.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specification.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified product as a fluffy, white solid (as a TFA salt).
-
Mandatory Visualization
Diagram 1: Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common RP-HPLC purification issues.
Diagram 2: Key Molecular Interactions in RP-HPLC
Caption: Depiction of the primary hydrophobic interaction driving RP-HPLC separation.
References
Technical Support Center: Optimizing SPAAC Kinetics with Z-L-Dbu(N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-L-Dbu(N3)-OH for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in SPAAC reactions?
This compound, or (S)-3-(Benzyloxycarbonyl)amino-4-azidobutanoic acid, is an amino acid derivative containing a terminal azide (N3) group.[1] This azide moiety makes it a valuable reagent for "click chemistry." Specifically, it participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with strained cyclooctynes like DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) to form a stable triazole linkage.[2][3] This reaction is "copper-free," which eliminates the concern of copper cytotoxicity in biological systems.[4][5]
Q2: What are the key advantages of using SPAAC for bioconjugation?
SPAAC is widely used in bioconjugation for several reasons:
-
Bioorthogonality: The reaction is highly selective and does not interfere with native functional groups found in biological systems.
-
Copper-Free: It avoids the use of cytotoxic copper catalysts, making it suitable for in vivo and live-cell labeling studies.
-
Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (temperature and pH), preserving the structure and function of sensitive biomolecules.
-
High Efficiency and Specificity: The reaction between the azide and a strained alkyne is rapid and forms a stable covalent bond.
Q3: Which strained alkyne should I choose to react with this compound?
The choice of cyclooctyne affects the reaction kinetics. Highly strained cyclooctynes generally react faster. The most commonly used and commercially available options include DBCO (also known as ADIBO) and BCN. The structure of the cyclooctyne directly influences the reaction rate. While faster rates are often desirable, extremely reactive cyclooctynes can sometimes exhibit lower stability.
Q4: How can I monitor the progress of my SPAAC reaction?
Several methods can be used to monitor the reaction progress:
-
UV-Vis Spectroscopy: If your cyclooctyne, like DBCO, has a distinct UV absorbance that disappears upon reaction, you can monitor the decrease in absorbance over time to determine reaction kinetics.
-
NMR Spectroscopy: For detailed kinetic analysis, ¹H NMR can be used to monitor the disappearance of reactant peaks and the appearance of product peaks, often with an internal standard for quantification.
-
Mass Spectrometry (LC-MS, MALDI-TOF): This is useful for confirming the formation of the desired conjugate by identifying its molecular weight.
-
Chromatography (HPLC, TLC): These techniques can be used to separate the product from the starting materials and estimate the extent of the reaction. For small molecules, Thin-Layer Chromatography (TLC) offers a quick check. For larger biomolecules and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Infrared (IR) Spectroscopy: Inline ATR-IR spectroscopy can be used to monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) in real-time, even in complex media like blood plasma.
Troubleshooting Guide
Issue 1: Slow or Incomplete SPAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Low Reactant Concentration | Increase the concentration of one or both reactants. The law of mass action dictates that higher concentrations lead to faster reaction rates. |
| Suboptimal pH | The optimal pH for SPAAC reactions is typically between 7 and 9. While SPAAC is less sensitive to pH than many reactions, very low pH can protonate the azide, reducing its nucleophilicity. Higher pH values generally increase reaction rates, though this can be buffer-dependent. |
| Inappropriate Buffer | The choice of buffer can significantly impact reaction kinetics. Studies have shown that HEPES buffer at pH 7 can yield higher rate constants than PBS at the same pH. Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI. Crucially, avoid buffers containing sodium azide (NaN₃) , as it will compete with your azide-modified molecule. |
| Low Temperature | Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction. However, ensure the temperature is compatible with the stability of your biomolecules. |
| Steric Hindrance | The azide on this compound may be sterically hindered by the local environment of the molecule it is attached to. Consider redesigning the linker or using a cyclooctyne with a PEG spacer to extend the reactive group away from the bulk of the molecule. PEG linkers have been shown to enhance reaction rates. |
| Poor Solubility | If reactants have poor solubility in aqueous buffers, reaction rates can be slow. Incorporating hydrophilic linkers or using a small percentage of a compatible organic co-solvent (like DMSO or DMF) may improve solubility and kinetics. However, be mindful that organic solvents can denature proteins. |
Issue 2: Observing Side Reactions or Non-Specific Labeling
| Potential Cause | Troubleshooting Steps |
| Reactive Cyclooctyne | Some highly reactive cyclooctynes can be susceptible to side reactions, for example with thiols present in proteins (e.g., cysteine residues). Ensure that the chosen cyclooctyne is appropriate for your application and consider protecting free thiols if they are not the intended target. |
| Presence of Other Nucleophiles | Although SPAAC is highly specific, under certain conditions, strong nucleophiles in the reaction mixture could potentially interact with very reactive cyclooctynes. Ensure the purity of your reagents and buffers. |
| Impure Starting Materials | Impurities in either the this compound derivative or the cyclooctyne partner can lead to unexpected products. Purify starting materials before the reaction. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted Reagents | It is common to use an excess of one reagent to drive the reaction to completion. This requires a robust purification strategy to remove the unreacted material. |
| Similar Properties of Product and Starting Material | If the product and starting materials have similar sizes and properties, purification can be challenging. |
| Purification Method | For small molecules: Reverse-phase HPLC (RP-HPLC) is often effective for separating the more hydrophobic triazole product from the starting materials. Flash column chromatography can also be used. For biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) or dialysis are ideal for separating the large conjugated biomolecule from smaller unreacted reagents. Affinity chromatography can also be used if a suitable tag is present. |
Quantitative Data on SPAAC Kinetics
While specific kinetic data for this compound is not extensively published, the following table summarizes second-order rate constants for similar azide-containing molecules with common cyclooctynes. This data provides a useful baseline for expected reaction rates.
| Azide Compound | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS buffer (pH 7.4) | |
| Azidolysine-containing peptide | BCN-PEG | 0.28 | HBS buffer (pH 7.4) | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7) | |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7) | |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO |
Note: CPP refers to Cycloparaphenylene, a type of strained alkyne.
Experimental Protocols
General Protocol for SPAAC Ligation of a this compound-labeled Peptide with a DBCO-reagent
This protocol provides a general starting point. Optimal concentrations, reaction times, and temperatures should be determined empirically for each specific application.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-labeled peptide in a reaction buffer of choice (e.g., 100 mM HEPES or PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-containing reagent (e.g., DBCO-PEG-Fluorophore) in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound-labeled peptide to the desired final concentration (e.g., 100 µM).
-
Add the DBCO-reagent from the stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of the DBCO reagent is often used to ensure complete consumption of the labeled peptide. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <5%) to not affect the stability of the biomolecule.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at a desired temperature (e.g., 25°C or 37°C).
-
Reaction times can vary from minutes to several hours depending on the reactants' concentrations and intrinsic reactivity. Monitor the reaction progress if possible (see FAQ Q4).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess DBCO-reagent and any side products.
-
For a peptide conjugate, RP-HPLC is a common and effective method. For larger protein conjugates, use SEC or dialysis.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final conjugate using LC-MS and/or SDS-PAGE (for proteins).
-
Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C) to ensure its stability.
-
Visualizations
Caption: General experimental workflow for a SPAAC reaction.
Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision tree for troubleshooting slow SPAAC reactions.
References
Technical Support Center: Z-L-Dbu(N3)-OH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the organocatalyst Z-L-Dbu(N3)-OH in their reactions. The focus is on identifying and mitigating catalyst poisoning to ensure reaction efficiency, reproducibility, and optimal yields.
Troubleshooting Guide
Catalyst poisoning, or deactivation, can manifest as low yields, stalled reactions, or inconsistent results.[1][2][3] This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in this compound mediated reactions.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common reaction problems.
Caption: A stepwise workflow for troubleshooting underperforming this compound reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a significantly lower yield than expected. Could this be due to catalyst poisoning?
A1: Yes, a low yield is a primary indicator of catalyst deactivation or poisoning.[4] Several factors related to catalyst poisoning could be the cause:
-
Moisture Sensitivity : Organocatalysts, particularly those with amine functionalities like the DBU core of your catalyst, can be sensitive to moisture.[4] Ensure all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Impurities : Acidic or basic impurities in your starting materials or solvents can neutralize or react with the organocatalyst. It is crucial to use highly purified reagents.
-
Irreversible Inhibition : Side reactions with substrates, products, or intermediates can lead to the formation of inactive catalyst species.
-
Thermal Degradation : While many organocatalytic reactions are run at ambient temperatures, excessive heat can lead to the decomposition of the catalyst.
Q2: My reaction starts well but then stalls before reaching completion. What could be the cause?
A2: A reaction that proceeds for a while and then stops is a classic sign of catalyst deactivation during the reaction. Potential causes include:
-
Product Inhibition : The product of the reaction may be binding to the catalyst more strongly than the reactants, preventing further turnover.
-
Accumulation of a Poisonous Byproduct : A side reaction may be slowly generating a compound that acts as a poison to your this compound catalyst.
-
Gradual Decomposition : The catalyst may be slowly degrading under the reaction conditions over time.
To investigate this, you can monitor the reaction at regular intervals and analyze the reaction mixture for the appearance of any unexpected byproducts.
Q3: What are some common chemical compounds that can act as poisons for my this compound catalyst?
A3: Given the structure of this compound, which contains a basic amine (DBU), a hydroxyl group, and an azide, several types of compounds could act as poisons. While specific data on this novel catalyst is not available, we can infer potential poisons based on general principles of organocatalysis and the chemistry of its functional groups:
-
Acids : Strong acids will protonate the DBU core, rendering it non-catalytic. Even weak acidic impurities can be detrimental.
-
Heavy Metals : Traces of heavy metals (e.g., lead, mercury, zinc) can form stable complexes with the catalyst, blocking active sites. The azide functionality can also react with certain metal salts to form potentially explosive compounds.
-
Sulfur Compounds : Thiols and other sulfur-containing compounds are known poisons for many types of catalysts.
-
Strong Electrophiles : These could potentially react with and modify the catalyst structure.
-
Water : The role of water with DBU can be complex, sometimes acting as a co-catalyst to form a Brønsted base. However, in other systems, water can be a poison. The effect of water on your specific reaction should be carefully evaluated.
Potential Catalyst Poisons and Their Sources
| Poison Type | Potential Source | Recommended Action |
| Acidic Impurities | Unpurified starting materials, acidic stabilizers in solvents (e.g., chloroform). | Purify starting materials, use freshly distilled or inhibitor-free solvents. |
| Basic Impurities | Cross-contamination from other reactions. | Ensure dedicated and thoroughly cleaned glassware. |
| Water | Hygroscopic solvents, reagents, or inadequate drying of glassware. | Dry solvents over appropriate drying agents, dry reagents under vacuum, and flame-dry glassware. |
| Heavy Metals | Contaminated reagents, spatulas, or reaction vessels. | Use high-purity reagents and avoid contact with potentially contaminating metal surfaces. |
| Sulfur Compounds | Impurities in starting materials or solvents. | Use sulfur-free reagents where possible or purify to remove sulfur-containing impurities. |
Experimental Protocols
Protocol 1: Catalyst Activity Monitoring by HPLC
This protocol allows for the quantitative assessment of catalyst activity over time, helping to identify deactivation.
-
Reaction Setup : Set up the reaction as per your standard protocol under an inert atmosphere.
-
Initial Sample (t=0) : Immediately after adding the catalyst, withdraw a small aliquot of the reaction mixture.
-
Quenching : Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel.
-
Time-Point Sampling : Take further aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching each one immediately.
-
Analysis : Analyze each quenched aliquot by chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Data Plotting : Plot the percentage conversion and percentage ee against time. A significant decrease in the reaction rate or a drop in ee over time is indicative of catalyst deactivation.
Protocol 2: Catalyst Recovery and Characterization
This protocol is for recovering the catalyst post-reaction to investigate potential structural changes.
-
Post-Reaction Workup : Once the reaction has completed or stalled, concentrate the reaction mixture under reduced pressure.
-
Chromatographic Separation : Subject the crude residue to column chromatography to separate the product from the catalyst. A typical solvent system would first elute the less polar product, followed by a switch to a more polar solvent system (e.g., dichloromethane/methanol) to elute the more polar catalyst.
-
Catalyst Characterization :
-
Obtain a ¹H NMR spectrum of the recovered catalyst.
-
Compare this spectrum to that of the fresh catalyst. The appearance of new signals or significant changes in chemical shifts can indicate decomposition or structural modification.
-
High-resolution mass spectrometry (HRMS) can also be used to identify potential adducts or degradation products.
-
Potential Catalyst Deactivation Pathways
The following diagram illustrates hypothetical deactivation pathways for the this compound catalyst based on its functional groups.
Caption: Potential deactivation pathways for the this compound catalyst.
References
Technical Support Center: Monitoring Z-L-Dbu(N3)-OH Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring and troubleshooting chemical reactions involving Z-L-Dbu(N3)-OH. This specialized amino acid derivative contains three key reactive sites: a carboxylic acid for peptide coupling, a side-chain azide for cycloaddition reactions, and a Z-group (Benzyloxycarbonyl) for deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound and why are they monitored?
A1: this compound is a versatile building block primarily used in three types of reactions:
-
Peptide Coupling: The carboxylic acid group (-OH) is reacted with an amine to form a peptide (amide) bond. This is fundamental in peptide synthesis.
-
Azide-Alkyne Cycloaddition: The azide group (-N3) undergoes "click chemistry," such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with an alkyne.[1][2][3] This is a highly efficient method for bioconjugation.
-
Z-group Deprotection: The benzyloxycarbonyl (Z) group is a protecting group for the alpha-amine. Its removal is a necessary step to elongate a peptide chain.[4][5]
Monitoring these reactions is crucial to ensure the complete consumption of starting materials, confirm product formation, and identify any potential side reactions, which allows for optimizing reaction conditions and ensuring the purity of the final product.
Q2: Which analytical techniques are best for monitoring these reactions?
A2: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy can also be useful, particularly for monitoring the disappearance of the azide group.
Q3: How do I choose between TLC and HPLC for routine reaction monitoring?
A3:
-
TLC is a rapid, inexpensive, and simple method ideal for quick qualitative checks. It can quickly show if the starting material is being consumed and if a new product is forming. It is excellent for optimizing solvent systems for column chromatography.
-
HPLC provides quantitative data, offering higher resolution and sensitivity. It is preferred for complex mixtures, for accurately determining the percentage of conversion, and for identifying multiple products or impurities.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Issue 1: Incomplete or Slow Reaction
Symptom: Analysis by TLC or HPLC shows a significant amount of starting material remaining even after the expected reaction time.
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent Degradation | Coupling reagents (e.g., HATU, HBTU), bases, and catalysts can be sensitive to moisture and air. Use fresh or properly stored reagents. It is often best to prepare solutions of activating agents immediately before use. |
| Insufficient Activation/Catalyst | For peptide couplings, stronger activating agents may be needed, especially if steric hindrance is a factor. For CuAAC reactions, ensure the copper source is active (e.g., freshly prepared Cu(I)). |
| Steric Hindrance | The bulky nature of the Z-group or the coupling partner can slow down the reaction. Consider increasing the reaction temperature moderately (e.g., to 30-40°C) or extending the reaction time. |
| Suboptimal Solvent | The reaction may not proceed efficiently if reactants are not fully dissolved. Ensure you are using a high-purity, anhydrous solvent like DMF or DCM. |
Issue 2: Formation of Multiple Products
Symptom: TLC shows multiple new spots, or HPLC/LC-MS reveals several unexpected peaks.
| Potential Cause | Troubleshooting Steps & Solutions |
| Side Reactions in Peptide Coupling | Guanidinylation can occur if excess aminium/uronium-based coupling reagents (like HBTU, HATU) are used. Use the reagents in the correct stoichiometry. Epimerization (loss of stereochemistry) can be promoted by strong bases; use a weaker base like DIEA in minimal amounts. |
| Side Reactions of the Azide | Azides can be reduced to amines by certain reagents (e.g., phosphines in non-Staudinger reactions) or under harsh hydrogenolysis conditions intended for Z-group deprotection. Ensure reaction conditions are compatible with the azide functionality. |
| Incomplete Deprotection | Partial removal of protecting groups can lead to a mixture of products. For Z-group deprotection, ensure the catalyst (e.g., Pd/C) is active and that the reaction goes to completion. HPLC can be used to monitor the disappearance of the protected peptide. |
Issue 3: Analytical Method Challenges
Symptom: Difficulty resolving starting material from the product on TLC or HPLC.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate TLC Mobile Phase | The polarity of the solvent system is not optimal. Systematically vary the ratio of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexane, DCM) to achieve better separation. |
| Poor HPLC Resolution | The HPLC method (column, mobile phase, gradient) is not suitable for the analytes. For these types of amino acid derivatives, reverse-phase HPLC (C18 column) is common. Optimize the gradient elution program, try a different solvent system (e.g., acetonitrile vs. methanol), or adjust the pH of the aqueous mobile phase (e.g., with 0.1% TFA or formic acid). |
| Compound Invisibility on TLC | The compound lacks a UV chromophore. Use alternative visualization techniques like staining (e.g., potassium permanganate, ninhydrin for free amines) or iodine vapor. |
Quantitative Data Summary
Table 1: Comparison of Common Analytical Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Key Advantage |
| TLC | Qualitative (conversion, purity) | Very Fast (5-20 min) | Very Low | Simplicity and speed for rapid checks. |
| HPLC-UV | Quantitative (% conversion, purity) | Moderate (15-45 min/run) | Moderate | High resolution and quantitative accuracy. |
| LC-MS | Quantitative + Structural (Mass ID) | Moderate (15-45 min/run) | High | Confirms the mass of products and byproducts. |
| NMR | Structural Confirmation | Slow (requires workup) | High | Provides detailed structural information on the product. |
| ATR-IR | Real-time Quantitative | Very Fast (seconds/scan) | High | Excellent for real-time monitoring of specific functional groups, like the azide stretch (~2100 cm⁻¹). |
Experimental Protocols
Protocol: Monitoring a Peptide Coupling Reaction using RP-HPLC
This protocol outlines a general procedure for monitoring the coupling of this compound to an amino ester (e.g., H-Gly-OMe).
1. Materials & Equipment:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Reaction mixture aliquots.
-
Quenching solution (e.g., dilute acetic acid in water).
-
HPLC vials.
2. Initial Analysis (t=0):
-
Before adding the coupling reagent, take a small aliquot (~5 µL) of the reaction mixture containing this compound, the amine component, and the base in the reaction solvent.
-
Dilute this aliquot in a known volume of mobile phase A (e.g., 1 mL).
-
Inject this "t=0" sample into the HPLC to obtain retention times for your starting materials.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the Z-group) and 220 nm (for the peptide bond).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B.
-
25-28 min: Hold at 95% B.
-
28-30 min: Return to 5% B and equilibrate for the next run.
-
4. Reaction Time-Point Monitoring:
-
At regular intervals (e.g., t=30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot (~5 µL) from the reaction.
-
Immediately quench the aliquot by diluting it in a vial containing 1 mL of the quenching solution to stop the reaction.
-
Analyze the quenched sample by HPLC using the method above.
5. Data Analysis:
-
Compare the chromatograms over time.
-
Monitor the decrease in the peak area of the limiting starting material (e.g., this compound).
-
Observe the increase in the peak area of the desired product. The reaction is considered complete when the peak for the limiting reactant is no longer observed.
Visualizations
Caption: General workflow for monitoring the progress of a chemical reaction.
Caption: Decision tree for troubleshooting an incomplete chemical reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protection and Deprotection [cem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-L-Dbu(N3)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Z-L-Dbu(N3)-OH. The following sections address common issues and questions regarding the impact of Nα-protecting groups on the reactivity of this versatile amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-proteinogenic amino acid, L-2,4-diaminobutyric acid (Dbu), where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain amino group is modified with an azide (N3) functionality. Its primary utility lies in "click chemistry," a set of biocompatible reactions for molecular assembly.[1] The azide group can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, making it an invaluable tool for peptide labeling, cyclization, and the synthesis of peptide-drug conjugates.[1]
Q2: How do different Nα-protecting groups (Z, Boc, Fmoc) influence the reactivity of the azide group in Dbu(N3)-OH?
A2: The choice of the Nα-protecting group (Z, Boc, or Fmoc) does not directly alter the intrinsic reactivity of the side-chain azide group through steric or electronic effects. However, the selection of a protecting group dictates the overall synthetic strategy, including the deprotection and cleavage conditions, which in turn can significantly impact the stability and subsequent reactivity of the azide. The primary concern is the compatibility of the azide with the reagents used during the synthesis.
Q3: Is the azide group stable throughout standard solid-phase peptide synthesis (SPPS)?
A3: Yes, the azide functionality is generally stable under the standard conditions of both Fmoc- and Boc-based solid-phase peptide synthesis. Specifically, it is resistant to:
-
Fmoc deprotection: Repeated treatments with piperidine to remove the Fmoc group do not affect the azide.
-
Boc deprotection: The azide group is stable to the acidic conditions required for Boc removal, such as treatment with trifluoroacetic acid (TFA).
-
Peptide coupling: Standard coupling reagents (e.g., HATU, HBTU, DIC/HOBt) do not interfere with the azide group.
Q4: Are there any specific reagents or conditions to avoid when working with azide-containing peptides?
A4: Yes. The primary incompatibility is with reducing agents, particularly thiols, which are often used as scavengers during the final cleavage of the peptide from the resin. Thiol-containing scavengers like ethanedithiol (EDT) can reduce the azide to a primary amine. While this can be a deliberate strategy to unmask an amino group, it is an undesirable side reaction if the azide is intended for subsequent conjugation. It has been reported that dithiothreitol (DTT) is a less aggressive thiol scavenger and can minimize this reduction.
Troubleshooting Guides
Issue 1: Low or no azide signal after peptide synthesis and cleavage.
| Possible Cause | Troubleshooting Step |
| Unintentional Azide Reduction During Cleavage: The use of harsh thiol-based scavengers in the cleavage cocktail is a common cause of azide loss. | Optimize Cleavage Cocktail: Avoid using ethanedithiol (EDT). If a thiol scavenger is necessary, consider using dithiothreitol (DTT) in a lower concentration. Alternatively, use a scavenger cocktail without thiols if the peptide sequence allows (e.g., for peptides lacking Trp, Met, or Cys). |
| Degradation of the Azide Moiety: While robust, prolonged exposure to very harsh acidic conditions or certain contaminants could potentially lead to degradation. | Minimize Cleavage Time: Perform the cleavage reaction for the minimum time required for complete removal of protecting groups and resin cleavage. Ensure high-purity TFA and scavengers are used. |
Issue 2: Poor yield in click chemistry reaction with the peptide.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotection of the Peptide: Residual protecting groups on other amino acids might sterically hinder the approach of the alkyne-containing molecule. | Verify Complete Deprotection: Confirm the complete removal of all protecting groups by mass spectrometry before proceeding with the click reaction. |
| Suboptimal Click Chemistry Conditions: The efficiency of CuAAC is sensitive to the copper source, ligand, and reducing agent. | Optimize Reaction Conditions: For CuAAC, ensure the use of a suitable Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA). For SPAAC, select a cyclooctyne with appropriate reactivity for your application. |
| Peptide Aggregation: The peptide may be aggregated in the reaction buffer, making the azide inaccessible. | Improve Peptide Solubility: Add organic co-solvents (e.g., DMSO, DMF) or denaturants (e.g., guanidinium chloride, urea) to the reaction buffer to disrupt aggregation. |
Data Summary
The choice of Nα-protecting group for Dbu(N3)-OH has significant downstream implications. The following table summarizes the compatibility of each protecting group strategy with the azide functionality.
| Protecting Group | Deprotection Condition | Azide Stability to Deprotection | Typical Cleavage Cocktail | Impact on Azide during Cleavage | Orthogonality |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Unstable. Will be reduced to an amine. | Not typically used in SPPS final cleavage. | - | Not orthogonal with azide reduction. |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Stable | TFA, TIS, H₂O, +/- Thiol | Potentially Unstable. Prone to reduction with thiol scavengers. | Orthogonal to base-labile groups. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Stable | TFA, TIS, H₂O, +/- Thiol | Potentially Unstable. Prone to reduction with thiol scavengers. | Orthogonal to acid-labile groups. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dbu(N3)-OH into a Peptide using SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate a solution of Fmoc-L-Dbu(N3)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Continue with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage of an Azide-Containing Peptide from Resin (Minimizing Azide Reduction)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Note: If the peptide contains sensitive residues that necessitate a thiol scavenger, use 1-2% DTT instead of TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying and Storage: Dry the peptide pellet under vacuum and store at -20°C.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (100 mM) in water.
-
Prepare a stock solution of copper(II) sulfate (50 mM) in water.
-
Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., TBTA) in DMSO.
-
-
Reaction Mixture Assembly:
-
To the peptide solution, add the alkyne-functionalized molecule (1.5-5 eq.).
-
Add the TBTA solution (1 eq. relative to copper).
-
Add the copper(II) sulfate solution (0.5-1 eq.).
-
Initiate the reaction by adding the sodium ascorbate solution (5 eq.).
-
-
Reaction and Monitoring: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.
Visualizations
Caption: General workflow for the synthesis and modification of peptides containing this compound.
Caption: Decision tree for selecting an Nα-protecting group for Dbu(N3)-OH based on the desired outcome for the azide functionality.
References
Validation & Comparative
A Comparative Guide to Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH for Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids bearing bioorthogonal functionalities is a cornerstone of modern chemical biology and drug development. Azide-containing amino acids, in particular, have become indispensable tools for the synthesis of complex bioconjugates, modified peptides, and novel therapeutics through "click chemistry." This guide provides an objective, data-driven comparison of two key azide-containing building blocks: Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH.
At a Glance: Key Differences and Applications
| Feature | Z-L-Dbu(N₃)-OH | Fmoc-L-Lys(N₃)-OH |
| Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Condition | Hydrogenolysis or strong acid | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality in SPPS | Orthogonal to Boc strategy | Orthogonal to Boc and Z strategies |
| Side Chain Length | Short (2-carbon spacer) | Long (4-carbon spacer) |
| Structural Analogue | Non-natural diaminobutyric acid derivative | Analogue of natural lysine |
| Primary Application | Introduction of a short, conformationally distinct azido handle | Introduction of a flexible azido handle mimicking lysine |
Structural and Physicochemical Properties
A fundamental distinction between Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH lies in their chemical structures, which dictates their application in peptide synthesis and bioconjugation.
Z-L-Dbu(N₃)-OH is a derivative of L-2,4-diaminobutyric acid (Dbu) with a shorter side chain compared to lysine. The benzyloxycarbonyl (Z) protecting group on the α-amino group is a classic protecting group in peptide chemistry.
Fmoc-L-Lys(N₃)-OH is a derivative of the natural amino acid L-lysine, featuring a longer and more flexible four-carbon side chain. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[1]
Data Summary: Physicochemical Properties
| Property | Z-L-Dbu(N₃)-OH | Fmoc-L-Lys(N₃)-OH |
| Molecular Formula | C₁₂H₁₄N₄O₄ | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 278.26 g/mol | 394.42 g/mol [2] |
| Side-Chain Flexibility | More rigid | More flexible[1] |
Performance in Peptide Synthesis
The choice between Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH significantly impacts the strategy for solid-phase peptide synthesis (SPPS).
Fmoc-L-Lys(N₃)-OH is fully compatible with standard Fmoc-based SPPS protocols. The Fmoc group is readily removed at each cycle using a mild base, typically 20% piperidine in DMF, allowing for the sequential addition of amino acids. The azide group is stable under these basic conditions and the acidic conditions used for final cleavage from the resin.[3]
Z-L-Dbu(N₃)-OH , with its Z-protecting group, is not directly compatible with the standard Fmoc-SPPS workflow. The Z-group is stable to the mild basic conditions used for Fmoc deprotection and the moderate acidic conditions (TFA) used for cleavage in Fmoc synthesis. This makes the Z-group orthogonal to the Fmoc strategy. However, its incorporation requires a different approach, typically within a Boc-based SPPS strategy or in solution-phase synthesis. The removal of the Z-group requires more stringent conditions, such as catalytic hydrogenolysis or strong acids like HBr in acetic acid.
Workflow Comparison in Solid-Phase Peptide Synthesis
Caption: Comparative workflows for incorporating Fmoc-L-Lys(N₃)-OH and Z-L-Dbu(N₃)-OH in SPPS.
Performance in Bioconjugation (Click Chemistry)
Both Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH serve as precursors for introducing an azide handle for subsequent bioconjugation via click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The primary structural difference relevant to bioconjugation is the length of the side chain. The longer, more flexible side chain of the lysine derivative places the reactive azide group further from the peptide backbone. This can be advantageous when conjugating bulky molecules, as it may minimize steric hindrance and reduce potential interference with the peptide's biological activity.[1] Conversely, the shorter side chain of the Dbu derivative provides a more rigid and spatially defined attachment point, which could be beneficial for applications requiring precise distance control.
General Click Chemistry Reaction Pathway
Caption: General scheme for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
General Protocol for Incorporation of Fmoc-L-Lys(N₃)-OH in Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-L-Lys(N₃)-OH into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-L-Lys(N₃)-OH:
-
Pre-activate a solution of Fmoc-L-Lys(N₃)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.
General Protocol for Deprotection of Z-Group via Catalytic Hydrogenolysis
This protocol describes the removal of the Z-group from a peptide in solution.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol (MeOH) or a mixture of MeOH and acetic acid.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Pd on carbon (Pd/C), to the solution. The amount of catalyst can vary, but a 1:1 weight ratio with the peptide is a common starting point.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be necessary.
Concluding Remarks
The selection between Z-L-Dbu(N₃)-OH and Fmoc-L-Lys(N₃)-OH is primarily dictated by the desired synthetic strategy and the structural requirements of the final peptide or bioconjugate.
Fmoc-L-Lys(N₃)-OH is the preferred choice for researchers utilizing the well-established and milder Fmoc-based solid-phase peptide synthesis. Its long, flexible side chain is ideal for applications where the azide handle should be distanced from the peptide backbone to accommodate bulky modifications without compromising the peptide's structure and function.
Z-L-Dbu(N₃)-OH offers an alternative for introducing a shorter, more constrained azido linkage. Its use is more aligned with Boc-based SPPS or solution-phase synthesis. The orthogonality of the Z-group to the Fmoc and Boc/tBu strategies can be leveraged in the synthesis of complex peptides with multiple sites for orthogonal modification.
Ultimately, the choice will depend on the specific experimental design, the desired properties of the final product, and the synthetic methodologies available to the researcher.
References
A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation: Z-L-Dbu(N3)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems. At the heart of this revolution are "click chemistry" reactions, which allow for the specific and efficient covalent ligation of molecules in complex biological environments. Azide-containing amino acids, which can be incorporated into peptides and proteins, serve as versatile handles for these powerful reactions. This guide provides an objective comparison of Z-L-Dbu(N3)-OH with other commonly used azide-containing amino acids, supported by experimental data, to assist researchers in selecting the optimal building block for their specific applications in drug development, diagnostics, and fundamental research.
Introduction to Azide-Containing Amino Acids
Azide-containing amino acids are non-canonical amino acids that possess a terminal azide group (-N3). This functional group is small, metabolically stable, and does not typically participate in biological reactions, making it an ideal bioorthogonal handle.[1] The azide group's primary role is to react with an alkyne partner in a highly specific manner, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction forms a stable triazole linkage, effectively conjugating the peptide or protein to another molecule of interest, such as a fluorescent dye, a therapeutic agent, or a polyethylene glycol (PEG) chain.[3][4]
The choice of azide-containing amino acid can significantly impact the efficiency of its incorporation into a peptide, the kinetics of the subsequent click reaction, and the properties of the final bioconjugate. Factors such as the length of the amino acid side chain, its flexibility, and its polarity all play a crucial role.
This compound: A Profile
This compound, or N-γ-azido-N-α-benzyloxycarbonyl-L-diaminobutyric acid, is an azide-containing amino acid with a relatively short side chain. The "Dbu" designation refers to diaminobutyric acid, a non-proteinogenic amino acid. The benzyloxycarbonyl (Z) group protects the alpha-amino group, making it suitable for certain peptide synthesis strategies. For incorporation via the more common Fmoc-based solid-phase peptide synthesis (SPPS), an Fmoc-protected version, Fmoc-L-Dbu(N3)-OH, would be utilized.
The key features of the Dbu(N3) side chain are its length and polarity. Being shorter than the side chain of the commonly used azidolysine, it may offer advantages in terms of reduced steric hindrance during the click reaction.
Comparative Analysis of Azide-Containing Amino Acids
The selection of an appropriate azide-containing amino acid is critical for the success of a bioconjugation strategy. This section compares this compound (represented as Dbu(N3) in the table) with other widely used alternatives.
| Feature | Dbu(N3) | Azidoalanine (Ala(N3)) | Azidohomoalanine (AHA) | Azidolysine (Lys(N3)) | p-Azidophenylalanine (pAzF) |
| Side Chain Length | Short (2 carbons to N3) | Very Short (1 carbon to N3) | Short (2 carbons to N3) | Long (4 carbons to N3) | Aromatic |
| Flexibility | Flexible | Flexible | Flexible | Flexible | Rigid |
| Polarity/Hydrophilicity | Moderately Polar | Polar | Moderately Polar | Less Polar than Lysine | Hydrophobic |
| Steric Hindrance | Low | Very Low | Low | Moderate | High |
| Incorporation Method | SPPS | SPPS / Metabolic Labeling | Metabolic Labeling (Met surrogate) | SPPS / Genetic Code Expansion | Genetic Code Expansion |
| Click Reaction Compatibility | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC, Photocrosslinking |
| Potential Impact on Peptide Structure | Minimal | Can induce specific backbone conformations | Minimal | Minimal | Can participate in π-stacking |
Performance Data and Experimental Considerations
Quantitative data on the performance of different azide-containing amino acids is crucial for experimental design. The following table summarizes key performance metrics, drawing from available literature. Direct comparative data for Dbu(N3) is limited; therefore, some values are inferred based on structural similarities and established principles.
| Parameter | Dbu(N3) (inferred) | Novel Hydrophilic Amino Acid (1) | Azidolysine (N3K) | Azidohomoalanine (AHA) | p-Azidophenylalanine (azF) |
| SPAAC Rate Constant (k2, M⁻¹s⁻¹) with DBCO | ~0.3-0.4 | 0.34 | ~0.3-0.4 | - | - |
| SPAAC Rate Constant (k2, M⁻¹s⁻¹) with BCN | ~0.2-0.3 | 0.28 | - | - | - |
| Relative Hydrophobicity (ΔtR(Gly)) | Slightly more hydrophobic than Lysine | 1.4 | 7.25 | - | High |
| Typical CuAAC Yield | High (>90%) | High (>90%) | High (>90%) | >95% | High (>90%) |
| SPPS Coupling Efficiency | High | High | N/A | High | N/A |
Note: The novel hydrophilic amino acid from the cited study has a side chain containing a secondary amine, making it more hydrophilic than azidolysine.
Key Considerations:
-
Steric Hindrance: The shorter side chains of Dbu(N3) and Ala(N3) are expected to offer faster reaction kinetics in click reactions compared to the bulkier p-azidophenylalanine or the longer-chained azidolysine, especially when conjugating to large molecules.
-
Solubility: The replacement of a charged amino acid like lysine with the less polar azidolysine can decrease the solubility of the resulting peptide. The development of more hydrophilic azide-containing amino acids aims to address this issue. The polarity of Dbu(N3) is expected to be intermediate.
-
Peptide Conformation: The incorporation of β-azidoalanine has been shown to influence the peptide backbone conformation, favoring a seven-membered cyclic structure. This could be a consideration when maintaining the native structure of a peptide is critical.
-
Incorporation Strategy: The method of introducing the azide-containing amino acid (SPPS, metabolic labeling, or genetic code expansion) will dictate the choice of amino acid and its protecting groups (e.g., Fmoc for SPPS).
Experimental Protocols
Detailed and reliable protocols are essential for the successful application of azide-containing amino acids. Below are representative protocols for their incorporation into peptides and subsequent use in click chemistry.
Protocol 1: Incorporation of Fmoc-L-Dbu(N3)-OH into a Peptide via SPPS
This protocol outlines the manual solid-phase peptide synthesis cycle for incorporating an azide-containing amino acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Dbu(N3)-OH and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15-20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Dbu(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes the labeling of an azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Azide-peptide in PBS.
-
Alkyne-molecule in DMSO or water.
-
CuSO4 in water (e.g., 20 mM).
-
Sodium ascorbate in water (freshly prepared, e.g., 100 mM).
-
THPTA in water (e.g., 50 mM).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution.
-
Alkyne-molecule (typically 2-10 equivalents).
-
A premixed solution of CuSO4 and THPTA (e.g., 1:5 molar ratio). Final copper concentration is typically 50-250 µM.
-
-
Initiate Reaction: Add the sodium ascorbate solution to the mixture to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: Purify the labeled peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free labeling of an azide-containing peptide.
Materials:
-
Azide-containing peptide
-
Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
PBS or other biocompatible buffer
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the strained alkyne in the desired buffer.
-
Mix: Combine the solutions. The stoichiometry can be varied, but often a slight excess of the strained alkyne (1.5-3 equivalents) is used.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the concentrations and the specific strained alkyne used.
-
Purification: Purify the conjugated peptide as described for the CuAAC reaction.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for peptide bioconjugation.
Caption: GPCR signaling and labeling workflow.
Conclusion
The selection of an azide-containing amino acid is a critical decision in the design of bioconjugation experiments. This compound and its Fmoc-protected counterpart represent valuable tools in the peptide chemist's arsenal, offering a balance of properties that can be advantageous in specific contexts. Its shorter side chain may reduce steric hindrance, potentially leading to faster click reaction kinetics. However, a comprehensive comparison with other azide-containing amino acids reveals that the optimal choice is highly dependent on the specific application. Factors such as the desired method of incorporation, the hydrophobicity of the final product, and the potential for the amino acid to influence peptide conformation must all be carefully considered. By providing a clear comparison and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and successfully implement these powerful bioorthogonal tools in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Z-L-Dbu(N3)-OH Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins are critical. Bioorthogonal labeling with non-canonical amino acids (ncAAs) offers a powerful tool for these investigations. This guide provides a comparative framework for the validation of protein labeling using the azido-amino acid Z-L-Dbu(N3)-OH by mass spectrometry. While direct comparative data for this compound is emerging, this document outlines established validation principles and experimental protocols drawn from analogous, well-documented azido-amino acids such as azidohomoalanine (AHA).
This compound is a synthetic amino acid containing an azide group, a bioorthogonal handle that allows for specific chemical ligation to probes for enrichment and detection. Its incorporation into proteins enables a variety of downstream applications, including the characterization of newly synthesized proteins and the identification of post-translational modifications. The validation of its successful incorporation is paramount for the reliability of any subsequent proteomic analysis.
Comparative Analysis of Validation Strategies
The validation of this compound labeling in proteomic workflows can be approached through several mass spectrometry-based strategies. The choice of strategy depends on the experimental goals, sample complexity, and available instrumentation. The primary methods involve either "bottom-up" or "top-down" proteomic analyses.
| Validation Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Bottom-Up Proteomics (Peptide-centric) | Proteins are enzymatically digested (e.g., with trypsin) into peptides prior to mass spectrometry analysis. The azide-labeled peptides are then identified. | High sensitivity and compatibility with complex samples. Allows for the precise identification of the labeling site. | Indirectly infers protein-level labeling. Requires robust peptide identification algorithms. | Global analysis of newly synthesized proteomes in cell culture or tissues. |
| Top-Down Proteomics (Protein-centric) | Intact proteins are introduced into the mass spectrometer. A mass shift corresponding to the incorporation of this compound is measured. | Provides information on the intact protein, including co-occurring modifications. Confirms the labeling of the full-length protein. | Technically challenging for large proteins and complex mixtures. Lower throughput than bottom-up approaches. | Analysis of purified proteins or simple protein mixtures to confirm labeling stoichiometry. |
Experimental Protocols for Validation
The following protocols provide a detailed methodology for the validation of this compound labeling using a bottom-up proteomics approach, which is the most common and versatile method for complex biological samples.
Protocol 1: Metabolic Labeling of Proteins with this compound
This protocol describes the incorporation of this compound into proteins in a mammalian cell culture system.
-
Cell Culture and Amino Acid Starvation:
-
Culture cells (e.g., HEK293T, HeLa) to approximately 80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with a custom-formulated medium lacking the canonical amino acid that this compound is intended to replace (e.g., lysine or methionine, depending on the experimental design). Incubate for 1-2 hours to deplete intracellular stores of the canonical amino acid.
-
-
Labeling:
-
Supplement the starvation medium with this compound at a concentration typically ranging from 50 to 500 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Incubate the cells for the desired labeling period (e.g., 4 to 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer compatible with downstream click chemistry and mass spectrometry (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry for Biotin Tagging of Azide-Labeled Proteins
This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne reporter tag to the incorporated this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein lysate (typically 100-500 µg of total protein) with the click chemistry reaction components. A typical reaction mixture includes:
-
Protein lysate
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand (e.g., TBTA)
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate or TCEP)
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Protein Precipitation:
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Wash the protein pellet with methanol and air-dry.
-
Protocol 3: Enrichment and Digestion of Biotinylated Proteins
-
Resuspension and Denaturation:
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea or 1% SDS) to ensure efficient capture by streptavidin beads.
-
-
Enrichment:
-
Incubate the resuspended protein solution with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free thiols with iodoacetamide (IAA).
-
Add trypsin to the bead slurry and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Protocol 4: LC-MS/MS Analysis
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.
-
Specify the mass shift corresponding to the this compound incorporation and any subsequent modifications from the click reaction as variable modifications in the search parameters.
-
The identification of peptides containing the mass modification confirms the successful labeling with this compound.
-
Visualization of Workflows and Pathways
To facilitate understanding, the experimental workflows and underlying principles are illustrated below using Graphviz.
Caption: Experimental workflow for the validation of this compound labeling.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Alternative Bioorthogonal Labeling Reagents
While this compound is a valuable tool, several other bioorthogonal labeling reagents are available for similar applications. The choice of reagent can be influenced by factors such as the target amino acid, the desired reaction kinetics, and the potential for cytotoxicity.
| Reagent | Target Amino Acid (Analog of) | Bioorthogonal Handle | Click Chemistry | Key Features |
| Azidohomoalanine (AHA) | Methionine | Azide | CuAAC, SPAAC | Widely used for labeling newly synthesized proteins.[1] |
| Homopropargylglycine (HPG) | Methionine | Alkyne | CuAAC | Complementary to azide-functionalized probes. |
| Various Azido-lysine derivatives | Lysine | Azide | CuAAC, SPAAC | Allows for targeting of a different amino acid residue. |
| Cyclooctyne-containing amino acids | Various | Strained Alkyne | SPAAC (copper-free) | Enables copper-free click chemistry, which can be advantageous for in vivo studies due to the cytotoxicity of copper. |
Conclusion
The validation of this compound labeling by mass spectrometry is a critical step in ensuring the accuracy and reliability of proteomic studies that utilize this non-canonical amino acid. By following established protocols for metabolic labeling, click chemistry-based tagging, enrichment, and mass spectrometry analysis, researchers can confidently identify and quantify proteins that have been successfully labeled. While direct comparative data for this compound is still being established in the literature, the principles and methods outlined in this guide, based on analogous and well-validated bioorthogonal reagents, provide a robust framework for its validation. The continued development and characterization of such tools will undoubtedly advance our understanding of complex biological systems.
References
A Comparative Guide to the Efficiency of Z-L-Dbu(N3)-OH in CuAAC vs. SPAAC
Executive Summary
The selection of CuAAC or SPAAC for conjugation with Z-L-Dbu(N3)-OH hinges on the specific experimental requirements, primarily balancing the need for speed against the imperative of biocompatibility.
-
CuAAC offers significantly faster reaction kinetics, leading to rapid and high-yielding conjugation, making it ideal for in vitro applications where speed is critical and the presence of a copper catalyst is tolerable.
-
SPAAC provides a bioorthogonal approach by eliminating the need for a cytotoxic copper catalyst, rendering it the superior choice for applications in living systems, such as live-cell imaging and in vivo studies, despite its generally slower reaction rates.
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between CuAAC and SPAAC. It is important to note that the kinetic data presented are for representative azide-containing amino acids and peptides, as specific data for this compound is not currently published. These values serve as a reasonable approximation for the expected performance.
Table 1: Reaction Kinetics
| Parameter | CuAAC | SPAAC |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.[1] | Catalyst-free cycloaddition between a strained cyclooctyne and an azide.[1] |
| Typical Alkyne Partner | Terminal Alkynes (e.g., Propargyl group) | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴ | 10⁻³ to 1 |
| Typical Reaction Time | Minutes to a few hours for complete conversion.[1] | 1 to 24 hours, depending on reactant concentration and reactivity. |
Table 2: Experimental Considerations
| Parameter | CuAAC | SPAAC |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | Excellent, as it is a catalyst-free reaction.[1] |
| Reaction Yield | Typically provides quantitative or near-quantitative yields.[1] | Can achieve high, often near-quantitative, yields. |
| Signal-to-Noise Ratio | High with optimized protocols. | Can be lower due to potential non-specific reactions of strained alkynes with thiols. |
| Primary Application | In vitro conjugation, material science, proteomics from cell lysates. | Live-cell imaging, in vivo labeling, sensitive biological systems. |
Reaction Mechanisms and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, and a logical workflow for a comparative experiment.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in CuAAC and SPAAC reactions. Optimization may be necessary depending on the specific alkyne-containing substrate.
Protocol 1: CuAAC Reaction with this compound
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of a polar organic solvent (e.g., DMF, DMSO) and water (e.g., 4:1 v/v)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen organic solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).
-
Add the this compound solution (1.1-1.5 equivalents).
-
Add the solvent to achieve the desired final concentration (typically in the range of 1-10 mM).
-
-
Initiation of Reaction:
-
Add the sodium ascorbate solution (5 equivalents).
-
Add the CuSO₄·5H₂O solution (0.1 equivalents). The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as preparative HPLC.
-
Protocol 2: SPAAC Reaction with this compound
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen organic solvent or buffer.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in the reaction buffer to the desired final concentration (e.g., 1-10 mM).
-
Add the strained alkyne solution (1.1-1.5 equivalents). If an organic co-solvent is used, ensure the final concentration does not exceed a level that would be detrimental to the intended application (e.g., <5% for cell-based assays).
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC. Reaction times can vary from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired level of completion, the product can be purified using standard techniques such as preparative HPLC.
-
Conclusion
References
Navigating Bioorthogonal Labeling: A Comparative Guide to Z-L-Dbu(N3)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Z-L-Dbu(N3)-OH, an azide-containing non-canonical amino acid, has been a valuable tool for bioorthogonal labeling via click chemistry. However, the landscape of bioorthogonal chemistry is rapidly evolving, offering a range of alternatives with distinct advantages. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.
This compound participates in two major types of bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The primary alternatives to this azide-containing amino acid are typically alkyne-containing counterparts, such as L-homopropargylglycine (HPG), or other azide-containing amino acids like L-azidohomoalanine (AHA). The choice between these reagents often hinges on the specific experimental context, particularly the tolerance for copper catalysts and the desired reaction kinetics.
Performance Comparison: Azide vs. Alkyne Incorporation and Reaction Chemistries
The selection of a bioorthogonal labeling strategy depends on a careful balance of factors including reaction speed, biocompatibility, and the potential for side reactions. Below is a summary of quantitative data comparing the key characteristics of the different approaches.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reagents | Azide: this compound, L-azidohomoalanine (AHA) Alkyne: Terminal alkynes (e.g., from L-homopropargylglycine, HPG) | Azide: this compound, L-azidohomoalanine (AHA) Alkyne: Strained cyclooctynes (e.g., DBCO, BCN) |
| Reaction Kinetics | Very fast with catalyst. | Generally slower than CuAAC, but kinetics can be tuned by the choice of cyclooctyne. DBCO exhibits faster kinetics with aliphatic azides, while BCN reacts more rapidly with aromatic azides.[1] |
| Biocompatibility | Moderate. Copper(I) is cytotoxic, though this can be mitigated with the use of chelating ligands.[2] | High. The reaction proceeds without the need for a toxic metal catalyst, making it ideal for in vivo and live-cell imaging.[1][2] |
| Labeling Efficiency | Can be very high. In a comparative proteomics study, CuAAC identified 229 putative O-GlcNAc modified proteins.[3] | Generally high, but may require longer incubation times or higher reagent concentrations. The same proteomics study identified 188 proteins using SPAAC. |
| Potential Side Reactions | Minimal in biological systems. | The strained alkyne can react with thiols, such as those in cysteine residues, leading to off-target labeling. |
| Reagent Size | Small alkyne and azide functional groups minimize potential steric hindrance. | Bulky cyclooctyne reagents can potentially perturb the biological system under investigation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for bioorthogonal labeling using non-canonical amino acids.
Protocol 1: Metabolic Labeling of Proteins with AHA or HPG (BONCAT)
This protocol describes the metabolic incorporation of L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) into newly synthesized proteins in cultured cells.
Materials:
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) stock solution (100 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 2 or 3)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells once with pre-warmed methionine-free medium.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with fresh methionine-free medium containing the desired final concentration of AHA or HPG (typically 50 µM to 1 mM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.
-
Wash the cells three times with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with the desired click chemistry reaction for detection (Protocol 2 or 3).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection
This protocol describes the fluorescent labeling of azide- or alkyne-modified proteins in fixed and permeabilized cells.
Materials:
-
Fluorescently labeled alkyne or azide probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 20 mM Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
PBS
Procedure:
-
Prepare the "click" reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
PBS (to 1 mL)
-
Fluorescent probe (final concentration 1-10 µM)
-
CuSO₄ (final concentration 100 µM)
-
Reducing agent (final concentration 1 mM)
-
THPTA (final concentration 500 µM)
-
-
Vortex the cocktail thoroughly.
-
Add the cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Wash twice with PBS.
-
Mount the coverslips or image the cells directly.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Detection
This protocol describes the copper-free fluorescent labeling of azide- or alkyne-modified proteins.
Materials:
-
Fluorescently labeled strained alkyne (e.g., DBCO-fluorophore) or azide probe
-
PBS
Procedure:
-
Dilute the fluorescently labeled strained alkyne or azide probe in PBS to the desired final concentration (typically 1-20 µM).
-
Add the labeling solution to the fixed and permeabilized cells.
-
Incubate for 1-2 hours at room temperature, protected from light. For live-cell imaging, incubation can be performed at 37°C.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the cells directly.
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the general workflow of bioorthogonal labeling and the key reaction pathways.
References
comparative analysis of click chemistry reagents for proteomics
Comparative Guide to Click Chemistry Reagents for Proteomics
Introduction
Click chemistry encompasses a class of biocompatible, highly efficient chemical reactions that are foundational to modern chemical biology and proteomics.[1][2] These reactions enable the precise covalent labeling of biomolecules, such as proteins, in complex biological systems. The most prominent click reactions used in proteomics are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] This guide provides a comparative analysis of the reagents used in these two key methodologies, offering experimental data and protocols to help researchers select the optimal approach for their proteomics studies.
Core Methodologies: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is the most critical decision when designing a click chemistry experiment for proteomics. Each has distinct advantages and disadvantages related to reaction speed, biocompatibility, and background signal.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most popular and widely used click reaction.[4] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable triazole linkage.[4] The reaction is extremely fast and high-yielding. However, its application in living systems has been limited by the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the toxicity of copper, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN) that reacts spontaneously with an azide. While this approach is highly biocompatible and suitable for live-cell imaging, SPAAC reactions are generally slower than CuAAC and can sometimes suffer from lower specificity, with strained alkynes showing reactivity towards thiols on proteins like cysteine.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Performance Comparison
The selection of a click chemistry method often depends on the experimental context, such as whether the reaction is performed in cell lysates (in vitro) or in live cells (in vivo).
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Speed | Very fast (minutes to 1 hour) | Slower (hours) |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst. Requires ligands for live-cell applications. | Excellent. No metal catalyst required, suitable for live cells and organisms. |
| Specificity | Generally high, but side reactions with thiols can occur. | High, but some cyclooctynes can react with cysteine residues, leading to background. |
| Reagents | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), ligand (e.g., THPTA, BTTAA). | Strained cyclooctyne (e.g., DIBO, DBCO), azide. |
| Common Use Case | Labeling in cell lysates, fixed cells, and purified protein samples. | Live-cell imaging, labeling in living organisms. |
Quantitative Proteomics Data: A Case Study
A comparative study on O-GlcNAc modified proteins in A549 cells highlighted the differences in performance between CuAAC and SPAAC for proteomic identification.
| Method | Probe Used | Number of Proteins Identified | Overlap |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
Data sourced from a study on O-GlcNAc proteomics.
The results indicated that CuAAC with a Biotin-Diazo-Alkyne probe identified a larger number of proteins, suggesting it may be a more powerful method for proteomics when higher identification numbers are critical and the experiment is conducted on cell lysates. The higher background observed in SPAAC may be attributed to thiol-yne reactions between cysteine-containing proteins and the strained alkyne.
Experimental Protocols & Workflow
A common application of click chemistry in proteomics is Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) . This method allows for the specific detection and enrichment of newly synthesized proteins.
Caption: General workflow for a BONCAT-based proteomics experiment.
Generalized BONCAT Protocol for Mammalian Cells
This protocol provides a general framework for labeling newly synthesized proteins using L-azidohomoalanine (AHA), an analog of methionine.
1. Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa or 293T) in standard DMEM with 10% FBS.
-
To begin labeling, replace the standard medium with methionine-free DMEM.
-
Supplement the methionine-free medium with L-azidohomoalanine (AHA) to a final concentration of 50 µM.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C and 5% CO₂.
2. Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
3. CuAAC Click Reaction (for Lysates):
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Biotin-Alkyne Probe: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (to reduce disulfide bonds)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA ligand: 100 µM (to stabilize Cu(I))
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
Sodium Ascorbate: 1 mM (freshly prepared, added last to start the reaction)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
4. Protein Precipitation and Purification:
-
Precipitate the protein to remove excess click reagents using a chloroform/methanol precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Add streptavidin-coated magnetic beads to the protein solution to capture the biotin-labeled proteins. Incubate for 1-2 hours at room temperature.
-
Wash the beads extensively with a series of stringent buffers (e.g., PBS with decreasing concentrations of SDS, followed by urea and ammonium bicarbonate washes) to remove non-specifically bound proteins.
5. Preparation for Mass Spectrometry:
-
Perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.
References
A Comparative Guide to Z-L-Dbu(N3)-OH for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and chemical biology, the precise and efficient modification of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for achieving these modifications. Central to these methodologies is the use of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, such as azides. This guide provides a comparative overview of Z-L-Dbu(N3)-OH, an azide-containing UAA, and contextualizes its potential applications in published research against other commonly used alternatives.
This compound is a valuable reagent for introducing an azide moiety into peptides and other biomolecules.[1][2] The azide group serves as a chemical handle for subsequent "click" reactions, allowing for the attachment of a wide variety of probes, tags, or other molecules of interest. Its structure, featuring a short four-carbon chain (derived from 2,4-diaminobutanoic acid), offers a unique combination of flexibility and accessibility for the azide group.
Performance Comparison with Alternative Azide-Containing Amino Acids
The choice of an azide-containing amino acid can significantly impact the efficiency of incorporation into a peptide sequence and the kinetics of the subsequent bioorthogonal reaction. Below is a comparison of this compound with other commonly used azide-containing amino acids.
| Feature | This compound | L-Azidohomoalanine (Aha) | p-Azido-L-phenylalanine (AzF) | Nε-azido-L-lysine (Azk) |
| Side Chain Length | Short (4-carbon) | Short (4-carbon) | Long (aromatic) | Long (6-carbon) |
| Flexibility | Flexible | Flexible | Rigid | Flexible |
| Incorporation Method | Solid-phase peptide synthesis (SPPS) | Residue-specific or site-specific incorporation in protein expression | Site-specific incorporation in protein expression | Site-specific incorporation in protein expression |
| Click Chemistry Reactivity (CuAAC) | High (expected) | High | Moderate to High | High |
| Click Chemistry Reactivity (SPAAC) | Moderate to High (expected) | Moderate to High | Moderate | Moderate to High |
| Potential for Steric Hindrance | Low | Low | Moderate | Low to Moderate |
| Key References | General Click Chemistry Reagents[1][2] | [3] |
Experimental Data Summary
One study compared the CuAAC labeling of three different azide-containing ncAAs: AzeoK, PazK, and AzF, incorporated into Green Fluorescent Protein (GFP). The results highlighted that all three were efficiently incorporated, with labeling efficiencies following the order AzF > AzeoK > PazK under the tested conditions. This suggests that while aromatic azides like AzF can be highly efficient, other aliphatic azides also perform well.
Experimental Protocols
Below are generalized protocols for the incorporation of an azide-containing amino acid via solid-phase peptide synthesis and subsequent labeling via CuAAC and SPAAC.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF. Add this mixture to the resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound: At the desired position in the peptide sequence, use Fmoc-L-Dbu(N3)-OH as the amino acid to be coupled, following the standard coupling protocol (step 2).
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
-
Reaction Setup: Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reagent Preparation: Prepare stock solutions of the alkyne-functionalized probe, a copper(II) sulfate (CuSO4) solution, and a reducing agent solution (e.g., sodium ascorbate). A copper-chelating ligand such as THPTA can be included to improve reaction efficiency and reduce cytotoxicity.
-
Reaction Initiation: To the peptide solution, add the alkyne probe, the copper ligand (if used), and the CuSO4 solution. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the substrates.
-
Quenching: Quench the reaction by adding a chelating agent such as EDTA.
-
Purification: Purify the labeled peptide using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted probe and catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
-
Reaction Setup: Dissolve the azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Reagent Addition: Add the strained alkyne probe (e.g., a DBCO, BCN, or DIFO derivative) to the peptide solution.
-
Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature or 37°C). Reaction times for SPAAC are generally longer than for CuAAC and can range from 1 to 24 hours.
-
Purification: Purify the labeled peptide using an appropriate chromatographic method to remove the unreacted probe.
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Experimental Workflow.
Caption: Logical Flow for Unnatural Amino Acid Incorporation and Labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Z-L-Dbu(N3)-OH in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chemical probes is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of Z-L-Dbu(N3)-OH, an azide-containing chemical probe, focusing on its potential cross-reactivity in complex biological samples and benchmarking it against alternative probes.
This compound is a versatile chemical tool, featuring a diaminobutyric acid (Dbu) core functionalized with an azide group, making it amenable to "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This design allows for a two-step labeling strategy in activity-based protein profiling (ABPP), a powerful technique to study enzyme function directly in native biological systems. The structural characteristics of Dbu suggest its utility in designing probes for specific enzyme classes, particularly proteases like caspases, where it can mimic amino acid residues in their recognition sequences.
Performance Comparison: this compound vs. Alternative Probes
Table 1: Comparison of this compound with Alternative Caspase Probes
| Probe | Target Enzyme Class | Putative Advantages | Potential Cross-Reactivity & Limitations |
| This compound | Caspases (putative) | The unnatural amino acid Dbu may confer altered selectivity compared to canonical sequences. The azide handle allows for versatile two-step labeling. | Potential for cross-reactivity with other caspases (e.g., between caspase-3 and -7) and other protease families that recognize similar motifs. Lack of extensive public data on proteome-wide specificity. |
| DEVD-based Probes (e.g., Z-DEVD-AOMK) | Caspase-3/7 | Well-established recognition sequence for executioner caspases. Commercially available with various reporter tags. | Significant cross-reactivity between caspase-3 and caspase-7 is a known issue.[1][2] May also interact with other proteases at high concentrations. |
| Probes with other Unnatural Amino Acids | Caspases | Can be engineered for higher selectivity for specific caspase isoforms by exploring the stringency of the enzyme's active site.[1][2] | Specificity profile is highly dependent on the chosen unnatural amino acid and peptide context. Requires empirical validation for each new probe. |
| Fluorophosphonate (FP) Probes | Serine Hydrolases | Broadly reactive probes for a large enzyme class. Well-characterized for ABPP. | Not specific for individual enzymes within the class. Can exhibit off-target labeling of other nucleophilic residues. |
| Phenyl Phosphonate Probes | Serine Hydrolases | Presented as an alternative to FP probes with potentially improved properties such as cell permeability and distinct reactivity profiles. | Specificity profile within the serine hydrolase family and potential for off-target reactions require thorough characterization. |
Experimental Protocols
To rigorously assess the cross-reactivity of this compound and compare it to alternatives, a competitive ABPP workflow coupled with quantitative proteomics is the gold standard.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Specificity
Objective: To identify the protein targets of this compound and assess its selectivity in a complex proteome.
Materials:
-
This compound
-
Alternative probe (e.g., a DEVD-based probe)
-
Complex biological sample (e.g., cell lysate or tissue homogenate)
-
Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)
-
Click chemistry reagents (e.g., CuSO4, TBTA, sodium ascorbate for CuAAC)
-
Streptavidin beads (for biotin enrichment)
-
SDS-PAGE gels and Western blot apparatus
-
Mass spectrometer for proteomic analysis
Procedure:
-
Proteome Preparation: Prepare a fresh, clarified lysate from cells or tissues of interest. Determine protein concentration.
-
Competitive Inhibition: Pre-incubate aliquots of the proteome with increasing concentrations of a known inhibitor for the suspected target class (e.g., a pan-caspase inhibitor for caspase profiling) for 30 minutes at 37°C. A vehicle-only control should be included.
-
Probe Labeling: Add this compound to the pre-incubated lysates at a predetermined optimal concentration. Incubate for 1 hour at 37°C.
-
Click Chemistry: Perform a click reaction by adding the alkyne-reporter tag and the click chemistry reaction cocktail. Incubate for 1 hour at room temperature.
-
Enrichment/Visualization:
-
For biotin-tagged proteins: Enrich labeled proteins using streptavidin beads. Wash extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
For fluorescently-tagged proteins: Separate proteins by SDS-PAGE and visualize labeled proteins using an appropriate fluorescence scanner.
-
-
Proteomic Analysis:
-
Digest the enriched or gel-excised protein bands with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
-
Data Analysis: Compare the protein identification and quantification data from the inhibitor-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in labeling in the presence of the inhibitor are considered specific targets.
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptual understanding of the experimental design and the biological context, the following diagrams are provided.
Conclusion
This compound holds promise as a chemical probe for activity-based protein profiling, likely targeting caspase enzymes. While its unique Dbu residue may offer advantages in terms of selectivity over canonical peptide sequences, its cross-reactivity profile in complex biological samples requires thorough experimental validation. Researchers and drug development professionals should employ rigorous methods, such as competitive ABPP coupled with quantitative mass spectrometry, to characterize its specificity and compare it to alternative probes. The choice of a chemical probe should always be guided by empirical data to ensure the generation of reliable and interpretable results in the study of enzyme function and drug discovery.
References
A Comparative Review of Z-L-Dbu(N3)-OH in Bioconjugation and Peptide Chemistry
An in-depth analysis of the azide-functionalized amino acid, Z-L-Dbu(N3)-OH, a versatile building block for advanced applications in chemical biology and drug discovery. This guide compares its utility against other methodologies and provides key experimental insights.
This compound, chemically known as (S)-2-((((benzyloxy)carbonyl)amino)-4-azidobutanoic acid, is a non-natural amino acid that has gained significant traction as a tool for chemical biology and peptide chemistry. Its structure incorporates a benzyloxycarbonyl (Z) protecting group, a diaminobutyric acid (Dbu) core, and a reactive azide (N3) moiety. This unique combination makes it an invaluable building block for introducing azide groups into peptides and other biomolecules. The presence of the azide functional group is central to its primary application: facilitating copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."
The strategic incorporation of this compound into peptide sequences allows for the precise, site-specific modification of these molecules. This has proven instrumental in a variety of applications, including the synthesis of stapled peptides, the development of targeted drug conjugates, and the creation of novel biomaterials. The azide group serves as a chemical handle, enabling the attachment of a wide array of alkyne-containing molecules, such as fluorescent dyes, imaging agents, and cytotoxic drugs.
Comparison with Alternative Methods
The utility of this compound is best understood when compared to other methods for peptide modification. Traditional methods often rely on the functional groups of natural amino acid side chains, which can lead to a lack of specificity and potential disruption of the peptide's biological activity. This compound offers a bioorthogonal approach, meaning the azide group is chemically inert within biological systems until it is selectively reacted with an alkyne partner.
| Feature | This compound (Click Chemistry) | Traditional Labeling (e.g., NHS Esters) |
| Specificity | High (site-specific incorporation) | Low (targets primary amines like lysine) |
| Bioorthogonality | High (azide is non-reactive in vivo) | Low (can react with multiple nucleophiles) |
| Reaction Conditions | Mild (aqueous, room temperature) | Often requires specific pH and buffer conditions |
| Versatility | Broad (diverse alkyne partners can be used) | Limited to the specific reactive group |
Key Applications and Experimental Data
The primary application of this compound is in the synthesis of modified peptides via solid-phase peptide synthesis (SPPS), followed by a click reaction.
Workflow for Peptide Modification using this compound
Experimental Protocols
A generalized protocol for the incorporation of this compound into a peptide and subsequent click chemistry is outlined below.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide or Wang resin is commonly used as the solid support.
-
Coupling: Standard Fmoc-based SPPS chemistry is employed. For the incorporation of this compound, a solution of the amino acid is activated with a coupling agent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Deprotection: The Fmoc protecting group of the subsequent amino acid is removed using a solution of 20% piperidine in DMF.
-
Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
-
Reactants: The azide-containing peptide is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like DMSO or t-butanol. The alkyne-functionalized molecule of interest is added.
-
Catalyst: A copper(I) source is required. This is typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate. A copper-ligating agent, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Reaction: The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
Purification: The resulting peptide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and HPLC analysis.
Logical Relationship of Components in a Typical Click Reaction
Safety Operating Guide
Proper Disposal of Z-L-Dbu(N3)-OH: A Guide for Laboratory Professionals
For immediate reference, treat Z-L-Dbu(N3)-OH as a hazardous waste. Due to the presence of an azide group, this compound is potentially explosive and toxic. Under no circumstances should it be disposed of down the drain or mixed with other waste streams without following proper deactivation protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, a click chemistry reagent containing an azide functional group. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols.
Disposal Procedures: A Step-by-Step Guide
The primary and safest method for the disposal of this compound is to manage it as a hazardous chemical waste without attempting chemical deactivation in a standard laboratory setting.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a dedicated and clearly labeled hazardous waste container.[1]
-
Crucially, do not mix azide-containing waste with acidic waste. [2] The reaction of azides with acids can generate highly toxic and explosive hydrazoic acid (HN₃).[1][2]
-
Avoid mixing with heavy metals or their salts, as this can lead to the formation of shock-sensitive and explosive metal azides.[1]
Step 2: Container Selection and Labeling
-
Use a compatible, non-metallic (e.g., polyethylene) container with a secure, leak-proof lid for waste collection. Metal containers should be avoided to prevent the formation of explosive metal azides.
-
The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and should list this compound as a constituent.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly acids.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste, including the presence of the azide compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Segregation | Isolate from acids, heavy metals, and other reactive chemicals. | Prevents formation of toxic and explosive compounds (hydrazoic acid, metal azides). |
| Waste Container | Labeled, sealed, non-metallic (e.g., plastic). | Prevents leaks and formation of explosive metal azides. |
| Disposal Route | Via institutional EH&S or licensed hazardous waste contractor. | Ensures compliant and safe disposal according to regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-L-Dbu(N3)-OH
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Z-L-Dbu(N3)-OH, a click chemistry reagent containing an azide group. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.
This compound, like other organic azides, is an energy-rich molecule that requires careful handling due to its potential for explosive decomposition and its inherent toxicity.[1][2] Organic azides can be sensitive to heat, light, friction, and shock.[3] This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize the risk of exposure through inhalation, ingestion, or skin absorption. The following table summarizes the required PPE for handling this compound.
| Protection Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations or increased risk of splash, Silver Shield® gloves worn under nitrile gloves are recommended.[4][5] | Provides a robust barrier against skin absorption, a primary route of exposure for azides. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn in addition to goggles when a splash hazard is present or a blast shield is not feasible. | Protects against splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Prevents skin contact with the compound. |
| Respiratory Protection | Not generally required when handled within a certified chemical fume hood. | A properly functioning fume hood provides adequate respiratory protection. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following operational plan provides a step-by-step guide.
1. Engineering Controls and Work Area Preparation:
-
All manipulations of this compound must be conducted in a certified chemical fume hood.
-
A portable blast shield should be used inside the fume hood, positioned to protect the user.
-
The work area should be clear of unnecessary equipment and chemicals.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Handling and Use:
-
Avoid Incompatibilities:
-
Metals: Never use metal spatulas or other metal utensils. Contact with metals can form highly unstable and explosive metal azides.
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.
-
-
Stability Considerations: While a specific stability assessment for this compound is not available, the "Rule of Six" is a general guideline for organic azides, which states that having at least six carbon atoms per azide group can render the compound relatively safer to handle.
-
Transferring: Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid compound.
-
Glassware: Avoid using glassware with ground glass joints, as the friction can potentially lead to detonation.
3. Storage:
-
Store this compound in a cool, dark place, at or below -18°C, and away from light.
-
Do not use metal containers or lids for storage.
4. Disposal Plan:
-
Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container. Azide-containing waste should not be mixed with other waste streams.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste: Contains Organic Azide".
-
Plumbing Hazard: Under no circumstances should azide-containing solutions be poured down the drain. Azides can react with copper or lead in plumbing to form highly explosive metal azides.
-
Deactivation: For dilute solutions, chemical deactivation (quenching) may be an option, but this should only be performed by trained personnel following a validated standard operating procedure. A common method for inorganic azides is treatment with nitrous acid, but its applicability to this compound would need to be carefully evaluated.
Experimental Protocol: General Guidance for a Click Chemistry Reaction
While a specific, detailed experimental protocol for this compound is not provided here, the following general steps should be followed when using it in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, incorporating the safety measures outlined above.
-
Reagent Preparation: In a chemical fume hood and behind a blast shield, carefully weigh the required amount of this compound using a non-metal spatula and transfer it to a reaction vessel.
-
Solvent Addition: Add the appropriate non-halogenated solvent to the reaction vessel.
-
Addition of Other Reagents: Add the alkyne-containing molecule and other reagents as per the specific reaction protocol.
-
Copper Catalyst: Prepare the copper catalyst solution separately and add it to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, follow the specific work-up and purification procedures, keeping in mind the incompatibility of azides with acids and certain metals. Purification techniques should ideally rely on extraction and precipitation rather than distillation.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their scientific endeavors, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
